molecular formula C12H11NO B10860353 Deupirfenidone CAS No. 1093951-85-9

Deupirfenidone

货号: B10860353
CAS 编号: 1093951-85-9
分子量: 188.24 g/mol
InChI 键: ISWRGOKTTBVCFA-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Deupirfenidone (also known as LYT-100) is a selectively deuterated and investigational analogue of the anti-fibrotic drug pirfenidone (HY-B0673). It is designed to retain the potent and clinically validated anti-fibrotic and anti-inflammatory activity of its parent compound but with a differentiated pharmacokinetic profile that has been associated with improved tolerability in human clinical studies. The deuterium substitution is intended to slow the compound's breakdown in the body. Its primary research applications are in the study of fibrotic and inflammatory pathways. The compound inhibits the production of key pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor α (TNF-α), and transforming growth factor β (TGF-β), mechanisms it shares with pirfenidone. Preclinical and clinical research has focused on its potential in conditions like idiopathic pulmonary fibrosis (IPF) and respiratory complications in post-acute sequelae of SARS-CoV-2 infection (PASC). This compound is currently in development and has completed a Phase 2b trial for IPF. It is not approved by any regulatory authority for any indication. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

1093951-85-9

分子式

C12H11NO

分子量

188.24 g/mol

IUPAC 名称

1-phenyl-5-(trideuteriomethyl)pyridin-2-one

InChI

InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i1D3

InChI 键

ISWRGOKTTBVCFA-FIBGUPNXSA-N

手性 SMILES

[2H]C([2H])([2H])C1=CN(C(=O)C=C1)C2=CC=CC=C2

规范 SMILES

CC1=CN(C(=O)C=C1)C2=CC=CC=C2

产品来源

United States

Foundational & Exploratory

Deupirfenidone's Mechanism of Action in Pulmonary Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deupirfenidone (LYT-100) is a novel anti-fibrotic agent under investigation for the treatment of idiopathic pulmonary fibrosis (IPF). It is a deuterated analog of pirfenidone (B1678446), a drug already approved for IPF. This strategic deuterium (B1214612) modification is designed to improve the pharmacokinetic profile of the parent compound, potentially leading to better tolerability and allowing for higher dose administration.[1][2] this compound retains the anti-fibrotic and anti-inflammatory properties of pirfenidone.[3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in pulmonary fibrosis, drawing upon the extensive research conducted on its parent compound, pirfenidone.

The pathophysiology of IPF is characterized by the relentless proliferation of fibroblasts and their differentiation into myofibroblasts, leading to excessive deposition of extracellular matrix (ECM) proteins, primarily collagen, in the lung parenchyma. This fibrotic process progressively destroys the normal lung architecture, leading to a decline in lung function and ultimately, respiratory failure. A central mediator of this fibrotic cascade is Transforming Growth Factor-beta (TGF-β). This compound, like pirfenidone, exerts its therapeutic effects by modulating key signaling pathways implicated in fibrosis and inflammation.

Core Anti-Fibrotic Mechanisms

The anti-fibrotic activity of this compound is multifaceted, primarily targeting the signaling pathways that drive fibroblast activation and collagen synthesis.

Inhibition of Transforming Growth Factor-β (TGF-β) Signaling

TGF-β is a master regulator of fibrosis. This compound is understood to interfere with TGF-β signaling through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.

Canonical Smad Pathway:

TGF-β binding to its receptor complex on the cell surface triggers the phosphorylation of receptor-associated Smad proteins, Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes. Pirfenidone has been shown to inhibit the phosphorylation of Smad3, a key step in this pathway.[4] While some studies suggest pirfenidone may not directly inhibit Smad2/3 phosphorylation, it has been observed to prevent the nuclear accumulation of the active Smad2/3 complexes.

Non-Canonical Pathways:

TGF-β can also signal through various Smad-independent pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

  • MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are activated by TGF-β and contribute to fibroblast proliferation and ECM production. Pirfenidone has been demonstrated to attenuate the TGF-β1-induced phosphorylation of ERK1/2, p38, and JNK.[5]

  • PI3K/Akt Pathway: The PI3K/Akt pathway is another important signaling cascade in fibrosis, promoting cell survival and proliferation. Pirfenidone has been shown to inhibit the phosphorylation of Akt in response to TGF-β stimulation.[6]

The following diagram illustrates the inhibitory effect of this compound on the TGF-β signaling cascade.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFbR TGF-β Receptor TGF-beta->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates MAPK MAPK (ERK, p38, JNK) TGFbR->MAPK PI3K PI3K TGFbR->PI3K pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Pro-fibrotic Gene Transcription Smad_complex->Gene_transcription translocates to pMAPK p-MAPK MAPK->pMAPK pMAPK->Gene_transcription Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt pAkt->Gene_transcription This compound This compound This compound->pSmad23 inhibits This compound->pMAPK inhibits This compound->pAkt inhibits NFkB_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB pIkB p-IκB IkB->pIkB Active_NFkB Active NF-κB pIkB->Active_NFkB degradation releases Gene_transcription Pro-inflammatory Gene Transcription Active_NFkB->Gene_transcription translocates to This compound This compound This compound->IKK inhibits Bleomycin_Model_Workflow cluster_animal_model In Vivo: Bleomycin-Induced Pulmonary Fibrosis Model cluster_analysis Ex Vivo Analysis Animal_Selection Rodent Model (e.g., C57BL/6 mice) Bleomycin_Admin Intratracheal or Intraperitoneal Bleomycin Administration Animal_Selection->Bleomycin_Admin Treatment_Groups Treatment Groups: - Vehicle Control - Bleomycin + Vehicle - Bleomycin + this compound Bleomycin_Admin->Treatment_Groups Euthanasia Euthanasia and Lung Tissue Harvest Treatment_Groups->Euthanasia Histopathology Histopathology (Masson's Trichrome, Picrosirius Red) Euthanasia->Histopathology Hydroxyproline Hydroxyproline Assay Euthanasia->Hydroxyproline qPCR qPCR (Gene Expression Analysis) Euthanasia->qPCR Western_Blot Western Blot (Protein Expression Analysis) Euthanasia->Western_Blot

References

Deupirfenidone: A Comprehensive Technical Overview of its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deupirfenidone (LYT-100) is a novel, deuterated form of pirfenidone (B1678446), an established anti-inflammatory and anti-fibrotic agent. This strategic modification of pirfenidone's chemical structure is designed to alter its pharmacokinetic profile, potentially leading to improved tolerability and bioavailability. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of this compound, summarizing key clinical trial data, experimental protocols, and the implications for its therapeutic development.

Introduction to this compound

This compound is being developed for the treatment of idiopathic pulmonary fibrosis (IPF) and other conditions involving inflammation and fibrosis. By selectively replacing hydrogen atoms with deuterium (B1214612), the metabolic pathway of pirfenidone is altered, leading to a differentiated pharmacokinetic (PK) profile.[1][2] This modification aims to address the tolerability issues associated with pirfenidone, which can limit its use and lead to treatment discontinuation.[3]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in several clinical studies, demonstrating a profile distinct from that of its parent compound, pirfenidone.

Absorption and Bioavailability

This compound is orally administered.[4] Clinical trial data has shown that this compound exhibits a different bioavailability profile compared to pirfenidone.

Food Effect:

The presence of food has a notable impact on the absorption of this compound. In a Phase 1 study, administration of a single 500 mg dose of this compound with food resulted in a decrease in both the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve, AUC) when compared to fasting conditions. Specifically, the Cmax was reduced by 23% when taken with food. This is a less pronounced effect than that observed with pirfenidone, where food intake leads to a 49% reduction in Cmax. These findings suggest that this compound may be administered with less stringent regard to meals.

Dose Proportionality and Exposure

Clinical studies have demonstrated that this compound exhibits dose-proportional pharmacokinetics.[2] In a Phase 1 multiple ascending dose study, increasing doses of this compound (up to 1000 mg BID) were well-tolerated and showed a proportional increase in exposure.

Furthermore, studies have indicated that this compound can achieve higher drug exposure compared to pirfenidone at equivalent doses. An 801 mg dose of this compound resulted in greater drug exposure than an 801 mg dose of pirfenidone. In a Phase 2b trial, this compound 825 mg three times a day (TID) resulted in an approximately 50% increase in drug exposure compared to pirfenidone 801 mg TID.[5]

Metabolism

This compound is a selectively deuterated form of pirfenidone, with three deuterium atoms replacing hydrogen at the site of active metabolism.[1] This deuteration slows down the metabolic conversion of the parent drug to its primary metabolite, 5-carboxy-pirfenidone.[1] This results in a higher ratio of the active parent drug to its metabolite compared to what is reported for pirfenidone.[2][6]

Comparative Pharmacokinetics with Pirfenidone

A key aspect of this compound's development is its differentiated pharmacokinetic profile relative to pirfenidone. Studies have directly compared the two compounds, providing valuable insights.

A dose-finding study in healthy older adults found that this compound 850 mg twice daily (BID) met the equivalence criterion for AUC when compared to pirfenidone 801 mg three times daily (TID), although the Cmax was higher with this compound.[7][8] Conversely, this compound 550 mg TID was also found to be equivalent to pirfenidone 801 mg TID in terms of AUC, but with a lower Cmax.[7][8]

Quantitative Pharmacokinetic Data Summary

The following tables summarize the key quantitative pharmacokinetic data from various clinical studies of this compound.

Table 1: Phase 1 Single Dose Food Effect Study (500 mg this compound)

ParameterFed StateFasting State% Change (Fed vs. Fasting)
Cmax DecreasedHigher-23%
AUC DecreasedHigherNot specified

Table 2: Comparative Pharmacokinetics of this compound and Pirfenidone

Drug & RegimenComparator & RegimenKey Finding
This compound 850 mg BIDPirfenidone 801 mg TIDEquivalent AUC, higher Cmax for this compound.[7][8]
This compound 550 mg TIDPirfenidone 801 mg TIDEquivalent AUC, lower Cmax for this compound.[7][8]
This compound 825 mg TIDPirfenidone 801 mg TID~50% increased drug exposure with this compound.[5]

Table 3: Dose Proportionality of this compound (TID Regimen)

Dose EscalationAUC IncreaseCmax Increase
550 mg to 824 mg43%[1]57%[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the protocols for key experiments cited in this guide.

Phase 1 Multiple Ascending Dose and Food Effect Study
  • Study Design: A randomized, double-blind study in healthy participants.

  • Multiple Ascending Dose (MAD) Portion:

    • Participants received increasing doses of this compound, up to 1000 mg BID.

    • Safety, tolerability, and pharmacokinetic profiles were evaluated.

  • Food Effect Portion:

    • Participants received a single 500 mg dose of this compound under both fed and fasting conditions.

    • Pharmacokinetic parameters (AUC and Cmax) were measured to assess the impact of food.

Phase 1 Dose-Finding Study in Healthy Older Adults
  • Study Design: A three-part, randomized, double-blind study.[1][8]

  • Objective: To identify the optimal doses of this compound for a Phase 2b study by evaluating safety, tolerability, steady-state pharmacokinetics, and food effect relative to pirfenidone.[1]

  • Methodology: The study assessed various dosing regimens, including twice-daily and three-times-daily administration, and included a titration regimen from 550 mg TID to 824 mg TID.[1]

Phase 2b ELEVATE IPF Trial
  • Study Design: A global, randomized, double-blind, active- and placebo-controlled, dose-ranging trial in patients with IPF.[9]

  • Treatment Arms: Participants were randomized (1:1:1:1) to receive one of the following for 26 weeks:

    • This compound 550 mg TID

    • This compound 825 mg TID

    • Pirfenidone 801 mg TID

    • Placebo TID

  • Primary Endpoint: To evaluate the efficacy of this compound in slowing the rate of lung function decline as measured by Forced Vital Capacity (FVC).[10]

  • Pharmacokinetic Sub-study: Preliminary pharmacokinetic data were collected to compare drug exposure between the this compound and pirfenidone arms.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts related to this compound's pharmacokinetics.

food_effect_workflow cluster_study_design Phase 1 Food Effect Study participant Healthy Participant Pool randomization Randomization participant->randomization fasting Fasting Condition (Single 500mg Dose) randomization->fasting Group A fed Fed Condition (Single 500mg Dose) randomization->fed Group B pk_analysis Pharmacokinetic Analysis (Cmax, AUC) fasting->pk_analysis fed->pk_analysis dose_escalation_workflow cluster_mad_study Phase 1 Multiple Ascending Dose (MAD) Study cohort1 Cohort 1 (e.g., 100 mg BID) cohort2 Cohort 2 (e.g., 250 mg BID) cohort1->cohort2 cohort3 Cohort 3 (e.g., 500 mg BID) cohort2->cohort3 cohort4 Cohort 4 (e.g., 750 mg BID) cohort3->cohort4 cohort5 Cohort 5 (1000 mg BID) cohort4->cohort5 safety_pk_eval Safety & PK Evaluation cohort5->safety_pk_eval pk_profile_comparison This compound This compound Slower Metabolism Higher Parent Drug Exposure Lower Cmax (TID vs. Pirfenidone TID) pirfenidone Pirfenidone Faster Metabolism Lower Parent Drug Exposure Higher Cmax (TID) deuteration Deuteration deuteration->this compound leads to

References

Deupirfenidone: A Technical Guide to its Anti-Fibrotic Effects on TGF-β and Other Key Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deupirfenidone (LYT-100) is a novel, deuterated form of pirfenidone (B1678446), an approved anti-fibrotic agent for the treatment of Idiopathic Pulmonary Fibrosis (IPF).[1][2] By selectively replacing hydrogen atoms with deuterium, this compound is designed to retain the therapeutic activity of pirfenidone while offering a differentiated pharmacokinetic profile, potentially leading to improved safety and tolerability.[1][3] This technical guide provides an in-depth overview of the known and inferred mechanisms by which this compound exerts its anti-fibrotic effects, with a primary focus on the Transforming Growth Factor-β (TGF-β) signaling pathway and other related fibrotic pathways. While preclinical data on this compound is emerging, much of the detailed molecular mechanism is extrapolated from extensive research on its parent compound, pirfenidone.

Quantitative Data Summary

The efficacy and safety of this compound have been evaluated in the ELEVATE IPF Phase 2b clinical trial. The following tables summarize the key quantitative outcomes from this study.

Table 1: Efficacy of this compound in Idiopathic Pulmonary Fibrosis (ELEVATE IPF Phase 2b Trial)
Treatment GroupDoseMean Change in Forced Vital Capacity (FVC) from Baseline at 26 Weeks (mL)Treatment Effect vs. Placebo (%)
This compound825 mg TID-21.580.9%[4][5]
This compound550 mg TID--
Pirfenidone801 mg TID-51.654.1%[4][5]
Placebo--112.5-

TID: Three times a day

Table 2: Safety and Tolerability of this compound (ELEVATE IPF Phase 2b Trial - Open-Label Extension)
Adverse Event (≥10% incidence)This compound 550 mg TID (n=83)This compound 825 mg TID (n=87)
Nausea8.4%11.5%
Dyspepsia14.5%12.6%
Upper respiratory infections16.9%17.2%
Cough10.8%4.6%

Core Mechanism of Action: Modulation of TGF-β Signaling

Preclinical research indicates that this compound potently inhibits a range of pro-inflammatory and pro-fibrotic cytokines, including TGF-β, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[6][7][8] The anti-fibrotic effects of its parent compound, pirfenidone, are largely attributed to the downregulation of the TGF-β signaling pathway, which plays a central role in the pathogenesis of fibrosis.[9][10] This pathway can be broadly divided into canonical (Smad-dependent) and non-canonical (Smad-independent) signaling cascades.

Canonical TGF-β/Smad Pathway

The canonical TGF-β pathway involves the binding of TGF-β ligands to their cell surface receptors, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding for collagens and other extracellular matrix (ECM) components.

Pirfenidone has been shown to interfere with this pathway by:

  • Reducing Smad2/3 Phosphorylation: In vitro studies have demonstrated that pirfenidone can decrease the TGF-β1-induced phosphorylation of Smad2 and Smad3 in various cell types, including fibroblasts.[11][12]

  • Inhibiting Nuclear Translocation of Smads: By reducing Smad phosphorylation, pirfenidone consequently inhibits the nuclear translocation of the Smad2/3-Smad4 complex.

TGF_beta_Canonical_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor (TβRI/TβRII) TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Nuclear Translocation This compound This compound (inferred from Pirfenidone) This compound->pSmad2_3 Inhibits Fibrotic_Genes Transcription of Fibrotic Genes (e.g., Collagen, α-SMA) DNA->Fibrotic_Genes

Canonical TGF-β/Smad Signaling Pathway and this compound's Inhibitory Action.
Non-Canonical TGF-β Pathways

TGF-β can also signal through Smad-independent pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[13][14][15] These pathways also contribute to the pro-fibrotic effects of TGF-β. Studies on pirfenidone suggest that it can also modulate these non-canonical pathways.[13]

TGF_beta_NonCanonical_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_R TGF-β Receptor MAPK MAPK (ERK, JNK, p38) TGF_beta_R->MAPK PI3K_AKT PI3K/AKT TGF_beta_R->PI3K_AKT Transcription_Factors Transcription Factors MAPK->Transcription_Factors PI3K_AKT->Transcription_Factors This compound This compound (inferred from Pirfenidone) This compound->MAPK Inhibits This compound->PI3K_AKT Inhibits Fibrotic_Response Fibrotic Response Transcription_Factors->Fibrotic_Response

Non-Canonical TGF-β Signaling Pathways and this compound's Inhibitory Action.

Effects on Other Fibrotic Pathways

This compound's anti-fibrotic activity is likely not limited to the TGF-β pathway. As a multimodal agent, it is suggested to influence other key mediators of fibrosis.[7]

  • Platelet-Derived Growth Factor (PDGF): Pirfenidone has been shown to reduce the expression of PDGF, a potent mitogen for fibroblasts.

  • Tumor Necrosis Factor-alpha (TNF-α): this compound is known to inhibit TNF-α, a pro-inflammatory cytokine that can contribute to fibrotic processes.[6][7][8]

  • Interleukin-6 (IL-6): Inhibition of IL-6 by this compound is another mechanism that can contribute to its anti-inflammatory and anti-fibrotic effects.[6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-fibrotic effects of compounds like this compound, based on published studies with pirfenidone.

Western Blot Analysis for Phosphorylated and Total Smad Proteins

Objective: To quantify the effect of this compound on TGF-β-induced Smad2/3 phosphorylation.

Methodology:

  • Cell Culture and Treatment: Culture human lung fibroblasts (e.g., MRC-5) or other relevant cell lines in appropriate media. Once confluent, serum-starve the cells for 24 hours. Pre-treat the cells with varying concentrations of this compound for 1 hour, followed by stimulation with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize the levels of phosphorylated Smad proteins to the total Smad protein levels.

Western_Blot_Workflow A Cell Culture & Treatment (Fibroblasts + this compound + TGF-β) B Protein Extraction (Lysis) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (Primary & Secondary) E->F G Detection (ECL) F->G H Data Analysis (Densitometry) G->H

Workflow for Western Blot Analysis of Smad Proteins.
Immunofluorescence Staining for Alpha-Smooth Muscle Actin (α-SMA)

Objective: To visualize and quantify the effect of this compound on fibroblast-to-myofibroblast differentiation.

Methodology:

  • Cell Culture and Treatment: Seed human lung fibroblasts on glass coverslips in a 24-well plate. After reaching sub-confluency, serum-starve the cells and then treat with this compound and TGF-β1 as described for the Western blot protocol.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.[16]

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-SMA overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of α-SMA positive cells or the fluorescence intensity.

Immunofluorescence_Workflow A Cell Seeding on Coverslips B Treatment (this compound + TGF-β) A->B C Fixation & Permeabilization B->C D Blocking C->D E Primary Antibody (α-SMA) D->E F Secondary Antibody (Fluorescent) E->F G Counterstaining (DAPI) & Mounting F->G H Fluorescence Microscopy & Analysis G->H

Workflow for Immunofluorescence Staining of α-SMA.
Collagen Production Assay

Objective: To measure the effect of this compound on TGF-β-induced collagen synthesis.

Methodology:

  • Cell Culture and Treatment: Culture fibroblasts to confluence and treat with this compound and TGF-β1 in serum-free media for 48-72 hours.

  • Sample Collection: Collect the cell culture supernatant and cell lysate.

  • Collagen Quantification: Measure the amount of soluble collagen in the supernatant using a Sircol Collagen Assay or an ELISA kit specific for type I collagen. Normalize the collagen levels to the total protein concentration of the corresponding cell lysate.

Conclusion

This compound represents a promising advancement in the treatment of idiopathic pulmonary fibrosis and potentially other fibrotic diseases. Its deuterated chemical structure offers a favorable pharmacokinetic profile compared to its parent compound, pirfenidone. While direct preclinical evidence for this compound's molecular mechanism is still emerging, the extensive research on pirfenidone strongly suggests that its anti-fibrotic effects are mediated through the potent inhibition of the TGF-β signaling pathway, at both the canonical Smad-dependent and non-canonical Smad-independent levels. Furthermore, its inhibitory action on other pro-fibrotic and pro-inflammatory mediators like PDGF, TNF-α, and IL-6 underscores its multi-faceted mechanism of action. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate molecular effects of this compound and other anti-fibrotic agents. Continued research into the precise molecular targets of this compound will be crucial for optimizing its therapeutic use and expanding its application to a broader range of fibrotic conditions.

References

A Technical Guide to Preclinical In Vivo Models for Deupirfenidone Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deupirfenidone (LYT-100) is a deuterated analog of pirfenidone (B1678446), an approved anti-fibrotic agent for Idiopathic Pulmonary Fibrosis (IPF). The selective deuteration of pirfenidone is designed to yield a differentiated pharmacokinetic profile, potentially leading to improved safety and tolerability.[1][2] As a molecule with potent anti-fibrotic and anti-inflammatory properties, this compound's preclinical evaluation relies on robust in vivo models that can effectively recapitulate the key pathological features of fibrotic diseases.[1] This technical guide provides an in-depth overview of the core preclinical models used in the research of pirfenidone, which serve as the foundation for this compound's development. We will detail the experimental protocols for key models, present quantitative data from relevant studies, and visualize the underlying signaling pathways and experimental workflows.

Core Preclinical In Vivo Models

The anti-fibrotic efficacy of pirfenidone, and by extension this compound, has been demonstrated across various animal models of lung, liver, and kidney fibrosis.[3] These models are crucial for assessing therapeutic efficacy, understanding the mechanism of action, and establishing dose-response relationships.

Bleomycin-Induced Pulmonary Fibrosis

The bleomycin-induced model is the most widely utilized animal model for studying pulmonary fibrosis due to its ability to induce oxidative stress and inflammation, leading to subsequent fibrotic changes in the lungs of mice and hamsters.[3]

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis

Chronic administration of the hepatotoxin carbon tetrachloride in rodents is a well-established method for inducing liver fibrosis. This model mimics the progressive nature of hepatic fibrosis leading to cirrhosis.

Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis

The UUO model is a well-characterized method for inducing tubulointerstitial fibrosis in the kidney.[4] It provides a rapid and reproducible model of renal fibrosis, making it suitable for screening anti-fibrotic compounds.[4]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of preclinical studies. Below are the protocols for the key in vivo models.

Bleomycin-Induced Pulmonary Fibrosis Protocol (Rat Model)
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (e.g., 5 mg/kg).

  • Treatment Groups:

    • Sham Control (saline instillation + vehicle treatment)

    • Bleomycin Control (bleomycin instillation + vehicle treatment)

    • This compound/Pirfenidone Treatment (bleomycin instillation + drug administration)

  • Drug Administration: Oral gavage of pirfenidone (e.g., 50 mg/kg/day) starting from the day of bleomycin instillation and continuing for a specified duration (e.g., 14 or 28 days).[5]

  • Outcome Measures:

    • Histopathology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to assess the extent of fibrosis and inflammation. Fibrosis is often scored using a semi-quantitative scale (e.g., Ashcroft score).

    • Biochemical Analysis: Lung tissue is homogenized to measure hydroxyproline (B1673980) content, a key component of collagen and a quantitative marker of fibrosis.[5]

    • Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes (e.g., TGF-β1, Collagen I, α-SMA) via RT-qPCR.

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Protocol (Mouse Model)
  • Animal Model: Male BALB/c mice.[6]

  • Induction of Fibrosis: Intraperitoneal injection of CCl₄ (e.g., 0.4 ml of 10% CCl₄ solution in soybean oil) twice a week for several weeks (e.g., 8 weeks).[7]

  • Treatment Groups:

    • Control (saline injection + vehicle treatment)

    • CCl₄ Control (CCl₄ injection + vehicle treatment)

    • This compound/Pirfenidone Treatment (CCl₄ injection + drug administration)

  • Drug Administration: Oral gavage of pirfenidone at different doses (e.g., 120 mg/kg and 240 mg/kg) daily.[7]

  • Outcome Measures:

    • Serum Biomarkers: Blood samples are collected to measure liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[7]

    • Histopathology: Liver tissue is stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate liver damage and collagen deposition.

    • Fibrosis Markers: Serum levels of hyaluronic acid (HA), laminin (B1169045) (LN), and collagen type IV (IV-C) are measured by radioimmunoassay.[7] Gene expression of α-SMA in the liver is assessed by RT-qPCR.[7]

Unilateral Ureteral Obstruction (UUO) Protocol (Rat Model)
  • Animal Model: Male Sprague-Dawley rats.[8]

  • Induction of Fibrosis: The left ureter is ligated at two points and cut between the ligatures to create a complete obstruction. Sham-operated animals undergo the same surgical procedure without ureteral ligation.[8]

  • Treatment Groups:

    • Sham-operated

    • UUO Control

    • UUO + this compound/Pirfenidone Treatment

  • Drug Administration: Pirfenidone is administered in the food at a dose of 500 mg/kg/day for a duration of 21 days.[4]

  • Outcome Measures:

    • Renal Function: In some protocols, renal function is assessed by measuring inulin (B196767) clearance after the release of the obstruction.[4]

    • Histopathology: Kidneys are stained with Masson's trichrome to visualize collagen deposition and assess tubulointerstitial fibrosis.

    • Biochemical Analysis: Kidney tissue is analyzed for hydroxyproline content.[4]

    • Gene Expression Analysis: mRNA expression of type I and IV collagen, and TGF-β in the renal cortex is quantified.[4]

Data Presentation

The following tables summarize the quantitative data on the efficacy of pirfenidone in the described preclinical models.

Table 1: Efficacy of Pirfenidone in Bleomycin-Induced Pulmonary Fibrosis

SpeciesPirfenidone DoseDurationKey FindingsReference
Rat50 mg/kg/day (oral)7, 14, 28 daysSignificantly reduced alveolitis and fibrosis scores at all time points compared to the model group.[5]
Mouse30 & 100 mg/kg/day (oral)42 daysReduced lung hydroxyproline content and minimized early lung edema and pathology.[9]
Mouse300 & 600 mg/kg (in diet)4 weeksSignificantly reduced collagen deposition.[10]

Table 2: Efficacy of Pirfenidone in CCl₄-Induced Liver Fibrosis

SpeciesPirfenidone DoseDurationKey FindingsReference
Mouse250 mg/kg (oral)4 weeksAttenuated fibrosis severity by 49.8% (histopathology) and 44.9% (hydroxyproline levels) compared to the CCl₄ group.[6]
Mouse120 & 240 mg/kg (oral)8 weeksDecreased serum levels of ALT, AST, ALP, HA, LN, and IV-C. Reduced collagen deposition and α-SMA gene expression.[7]
Rat500 mg/kg/day (oral)8 weeksReduced computerized fibrosis index by 70% and decreased hydroxyproline content.[11]

Table 3: Efficacy of Pirfenidone in Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis

SpeciesPirfenidone DoseDurationKey FindingsReference
Rat500 mg/kg/day (in food)21 daysSignificantly suppressed the increase in collagen content and inhibited mRNA expression of type I and IV collagen and TGF-β.[4]
RatNot specified7 & 14 daysAmeliorated tubulointerstitial fibrosis and reduced apoptosis of renal tubular epithelial cells.[8]

Signaling Pathways

Pirfenidone exerts its anti-fibrotic and anti-inflammatory effects through a multi-faceted mechanism of action.[3] A key target is the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.[12][13] Pirfenidone has been shown to inhibit the production of TGF-β and interfere with its downstream signaling cascades.[13][14] Additionally, it modulates the levels of other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins.[3][15]

// Nodes TGFb [label="TGF-β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGFbR [label="TGF-β Receptor", fillcolor="#F1F3F4"]; this compound [label="this compound", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMAD [label="SMAD 2/3\nPhosphorylation", fillcolor="#FBBC05"]; PI3K_AKT [label="PI3K/AKT\nPathway", fillcolor="#FBBC05"]; Fibroblast [label="Fibroblast\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Myofibroblast [label="Myofibroblast\nDifferentiation (α-SMA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix\n(Collagen, Fibronectin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fibrosis [label="Fibrosis", shape=box, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges TGFb -> TGFbR; TNFa -> Fibroblast; TGFbR -> SMAD; TGFbR -> PI3K_AKT; SMAD -> Fibroblast; PI3K_AKT -> Fibroblast; Fibroblast -> Myofibroblast; Myofibroblast -> ECM; ECM -> Fibrosis;

This compound -> TGFb [arrowhead=tee, color="#EA4335"]; this compound -> TNFa [arrowhead=tee, color="#EA4335"]; this compound -> SMAD [arrowhead=tee, color="#EA4335"]; this compound -> PI3K_AKT [arrowhead=tee, color="#EA4335"]; this compound -> Fibroblast [arrowhead=tee, color="#EA4335"]; } caption { label="this compound's Mechanism of Action on Key Fibrotic Pathways"; fontsize=12; fontcolor="#202124"; }

The preclinical in vivo models of bleomycin-induced pulmonary fibrosis, CCl₄-induced liver fibrosis, and unilateral ureteral obstruction-induced kidney fibrosis are indispensable tools for the nonclinical evaluation of this compound. These models, which have been extensively characterized with the parent compound pirfenidone, provide a strong basis for assessing the anti-fibrotic and anti-inflammatory potential of this compound. The detailed protocols and quantitative outcome measures described in this guide are intended to support the design and interpretation of future preclinical studies, ultimately facilitating the translation of this promising therapeutic candidate to clinical applications for a range of fibrotic diseases.

References

In Vitro Assays for Assessing Deupirfenidone Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deupirfenidone (LYT-100) is a deuterated analog of pirfenidone, an established anti-fibrotic and anti-inflammatory agent used in the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] Deuteration is intended to improve the pharmacokinetic profile and tolerability of the drug while retaining the therapeutic activity of pirfenidone.[2] This technical guide provides an in-depth overview of the core in vitro assays used to assess the efficacy of this compound, with a focus on its anti-fibrotic and anti-inflammatory properties. The methodologies detailed below are primarily based on studies conducted with pirfenidone, which is expected to exhibit a similar in vitro mechanism of action to this compound.

Anti-Fibrotic Activity Assays

The anti-fibrotic effects of this compound can be evaluated through a series of in vitro assays that measure its impact on key cellular processes involved in fibrosis, such as fibroblast proliferation, differentiation, and extracellular matrix deposition.

Fibroblast Proliferation Assays

Fibroblast proliferation is a hallmark of fibrosis. Assays to measure the anti-proliferative effects of this compound are crucial for its preclinical evaluation.

Quantitative Data on Anti-Proliferative Effects of Pirfenidone

Assay TypeCell TypeDrug Concentration% Inhibition / EffectReference
MTT AssayHuman Pterygium Fibroblasts~0.2 mg/mLIC50[3]
MTT AssayHuman Lens Epithelial Cells0.47 mg/mLIC50[4]
BrdU AssayPrimary Human Intestinal Fibroblasts0.5, 1, and 2 mg/mLDose-dependent decrease in BrdU incorporation

Experimental Protocol: MTT Assay for Fibroblast Proliferation

This protocol is adapted from studies on pirfenidone's effect on human fibroblasts.[3][5]

  • Cell Seeding: Plate human lung fibroblasts (e.g., MRC-5) in a 96-well plate at a density of 5 x 10³ cells/well in complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Experimental Workflow for Fibroblast Proliferation Assay

G cluster_workflow Fibroblast Proliferation Assay Workflow start Seed Fibroblasts in 96-well plate treat Treat with this compound/Vehicle start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate % Viability and IC50 read->analyze G cluster_workflow Cytokine Release Assay Workflow start Seed Macrophages in 24-well plate pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect elisa Perform TNF-α ELISA collect->elisa analyze Calculate Cytokine Concentration and % Inhibition elisa->analyze G cluster_pathway TGF-β Signaling Pathway tgfb TGF-β tgfbr2 TGF-βRII tgfb->tgfbr2 tgfbr1 TGF-βRI smad23 Smad2/3 tgfbr1->smad23 phosphorylates pi3k PI3K tgfbr1->pi3k tgfbr2->tgfbr1 psmad23 p-Smad2/3 smad23->psmad23 smad_complex Smad Complex psmad23->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus gene_transcription Gene Transcription (Collagen, α-SMA) nucleus->gene_transcription fibrosis Fibrosis gene_transcription->fibrosis akt AKT pi3k->akt activates pakt p-AKT akt->pakt mtor mTOR pakt->mtor activates mtor->fibrosis This compound This compound This compound->psmad23 inhibits This compound->pakt inhibits

References

Deupirfenidone: A Technical Deep Dive into its Molecular Interactions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deupirfenidone (LYT-100), a deuterated analog of pirfenidone (B1678446), is an orally bioavailable small molecule with potent anti-inflammatory and anti-fibrotic properties.[1][2] While the precise molecular binding partners and their affinities remain an active area of investigation, a substantial body of evidence points to its modulatory effects on key signaling pathways implicated in fibrosis and inflammation. This technical guide synthesizes the current understanding of this compound's molecular targets, summarizes the available quantitative data on its inhibitory activities, details relevant experimental protocols, and visualizes the complex biological pathways it influences. This compound is designed to retain the therapeutic effects of pirfenidone while offering an improved pharmacokinetic profile, potentially leading to better tolerability.[1][2][3]

Molecular Targets and Mechanism of Action

This compound's therapeutic effects are primarily attributed to its ability to downregulate pro-inflammatory and pro-fibrotic signaling pathways, rather than high-affinity binding to a single molecular target. Its mechanism of action is understood to be pleiotropic, involving the inhibition of key cytokines and growth factors that drive the fibrotic process.

The principal molecular pathways and mediators modulated by this compound's parent compound, pirfenidone, and consequently inferred for this compound, include:

  • Transforming Growth Factor-beta (TGF-β) Signaling: Pirfenidone has been shown to inhibit TGF-β1 production and downstream signaling.[4] TGF-β is a master regulator of fibrosis, promoting fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix (ECM) deposition. The inhibitory effects of pirfenidone on the TGF-β pathway are believed to be a cornerstone of its anti-fibrotic action.

  • Tumor Necrosis Factor-alpha (TNF-α) Signaling: Pirfenidone attenuates the pro-inflammatory effects of TNF-α.[4] By inhibiting TNF-α, this compound can reduce the inflammatory cascade that contributes to tissue injury and subsequent fibrosis.

  • Other Pro-inflammatory Cytokines: this compound is also known to inhibit other pro-inflammatory mediators, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[4]

  • Platelet-Derived Growth Factor (PDGF): Pirfenidone can inhibit PDGF, a potent mitogen for fibroblasts, thereby reducing their proliferation.[4]

The deuteration of pirfenidone to create this compound is a strategic modification aimed at improving the drug's pharmacokinetic properties, specifically to increase its plasma exposure and half-life. This alteration is not expected to change the fundamental molecular targets but may enhance the duration and efficacy of their modulation.

Quantitative Analysis of Inhibitory Activity

Direct binding affinity data for this compound and pirfenidone, such as Ki or Kd values, are not extensively reported in the scientific literature. This is likely because their mechanism of action is not based on classical, high-affinity enzyme or receptor inhibition. Instead, the potency of these compounds is typically characterized by their functional inhibition of cellular processes and cytokine production, often expressed as IC50 values (the half-maximal inhibitory concentration).

The following table summarizes the available quantitative data for pirfenidone's inhibitory effects. Due to the limited public data on this compound's in vitro potency, the data for pirfenidone is presented as a surrogate.

Target/Process Test System Inhibitor IC50 / Effective Concentration Reference
Cell ProliferationHuman Lens Epithelial Cells (SRA01/04)PirfenidoneIC50: 0.47 mg/mL[5]
Cell ProliferationNon-Small Cell Lung Cancer (A549)PirfenidoneIC50: 0.43 ± 0.11 mg/mL[6]
Cell ProliferationNon-Small Cell Lung Cancer (H4006)PirfenidoneIC50: 0.45 ± 0.01 mg/mL[6]
Cell ProliferationNon-Small Cell Lung Cancer (H157)PirfenidoneIC50: 0.57 ± 0.11 mg/mL[6]
Cell ProliferationNon-Small Cell Lung Cancer (H460)PirfenidoneIC50: 0.27 ± 0.08 mg/mL[6]
Cytokine Release (TNF-α, sTNFR-1, sTNFR-2, IL-1β, IL-10, MIP-1β, MIG, IP-10)Alveolar Macrophages from iNSIP and IPF patientsPirfenidoneDose-dependent suppression at 0.10 and 0.30 mg/mL[7]
Cytokine Release (IFN-γ, TNF-α, IL-1β, IL-6)SEB-stimulated Peripheral Blood Mononuclear CellsPirfenidoneSignificant decrease at 520 µg/mL[8]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of pirfenidone and applicable to the investigation of this compound.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation of cells, such as fibroblasts or epithelial cells.

  • Cell Culture: Plate cells (e.g., human lung fibroblasts, A549 cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or pirfenidone (typically ranging from 0.1 to 1 mg/mL). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific cytokines (e.g., TGF-β1, TNF-α) in cell culture supernatants or biological fluids.

  • Sample Collection: Culture relevant cells (e.g., peripheral blood mononuclear cells, macrophages) with or without stimuli (e.g., lipopolysaccharide) in the presence of varying concentrations of this compound or pirfenidone. Collect the cell culture supernatant after a defined incubation period.

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add standards of known cytokine concentrations and the collected samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.

Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates, such as phosphorylated Smad3 to assess TGF-β pathway activation.

  • Cell Lysis: Treat cells with this compound or pirfenidone and a stimulus (e.g., TGF-β1). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Smad3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general workflow for its preclinical evaluation.

Deupirfenidone_Signaling_Pathway This compound This compound TGF_beta TGF-β This compound->TGF_beta TNF_alpha TNF-α This compound->TNF_alpha IL_1beta IL-1β This compound->IL_1beta TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R binds NF_kB NF-κB TNF_alpha->NF_kB activates IL_1beta->NF_kB activates SMAD2_3 p-SMAD2/3 TGF_beta_R->SMAD2_3 activates Fibroblast Fibroblast Proliferation SMAD2_3->Fibroblast Myofibroblast Myofibroblast Differentiation SMAD2_3->Myofibroblast Inflammation Inflammation NF_kB->Inflammation ECM ECM Deposition (Collagen) Myofibroblast->ECM

Caption: Proposed signaling pathways modulated by this compound.

Experimental_Workflow start In Vitro Studies cell_culture Cell Culture (Fibroblasts, Macrophages) start->cell_culture treatment Treatment with This compound cell_culture->treatment proliferation_assay Proliferation Assay (MTT) treatment->proliferation_assay cytokine_assay Cytokine Quantification (ELISA) treatment->cytokine_assay western_blot Western Blotting (p-SMAD, NF-κB) treatment->western_blot data_analysis Data Analysis (IC50, etc.) proliferation_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis conclusion Assessment of Antifibrotic Activity data_analysis->conclusion

Caption: General experimental workflow for assessing this compound's antifibrotic activity.

Conclusion and Future Directions

This compound represents a promising next-generation anti-fibrotic agent. While its precise, high-affinity molecular targets are yet to be fully elucidated, its mechanism of action is well-characterized through its modulatory effects on key pro-inflammatory and pro-fibrotic pathways. The deuteration of pirfenidone offers the potential for an improved pharmacokinetic and tolerability profile, which may translate to enhanced clinical efficacy.

Future research should focus on identifying the direct molecular binding partners of this compound, even if the interactions are of low affinity, to gain a more complete understanding of its mechanism of action. Advanced techniques such as chemical proteomics and computational modeling could be employed to this end. Furthermore, continued investigation into the downstream effects of this compound on various cell types and in different fibrotic disease models will be crucial for expanding its therapeutic applications. The ongoing and planned clinical trials will provide further insights into its clinical utility and safety profile.[9]

References

Deupirfenidone: An In-Depth Technical Guide on its Anti-inflammatory Properties in Lung Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Deupirfenidone (LYT-100) is a novel, deuterated form of pirfenidone (B1678446), an established anti-inflammatory and anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis (IPF).[1] By selectively replacing hydrogen atoms with deuterium, this compound is designed to have a differentiated pharmacokinetic profile, potentially leading to improved tolerability and allowing for higher, more effective dosing.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound in lung tissue, drawing upon the extensive research on its parent compound, pirfenidone, and the emerging clinical data for this compound itself. It details key signaling pathways, presents clinical trial data in a structured format, and outlines relevant experimental protocols for its evaluation.

Introduction to this compound

This compound is an orally bioavailable small molecule being developed for the treatment of a range of conditions involving inflammation and fibrosis, most notably idiopathic pulmonary fibrosis (IPF).[4][5] IPF is a chronic, progressive, and fatal lung disease characterized by the scarring of lung tissue, which leads to a decline in lung function.[1][2] While the precise etiology of IPF is not fully understood, chronic inflammation is recognized as a key contributor to its pathogenesis.[6]

This compound's therapeutic rationale is built upon the established multimodal mechanism of its parent compound, pirfenidone.[5] Pirfenidone exerts anti-fibrotic, anti-inflammatory, and antioxidant effects.[6][7] The deuteration of pirfenidone to create this compound is intended to slow the drug's breakdown in the body, which may lead to a more favorable safety and tolerability profile, particularly concerning gastrointestinal side effects.[1][8] This improved tolerability could enable better patient adherence and potentially more effective dosing.[2]

Molecular Mechanisms of Anti-inflammatory Action

While direct mechanistic studies on this compound are emerging, its anti-inflammatory properties are understood to mirror those of pirfenidone.[5][9][10] The core mechanisms involve the downregulation of pro-inflammatory cytokines, modulation of key fibrotic signaling pathways, and inhibition of inflammasome activation.

Inhibition of Pro-inflammatory Mediators

This compound, like pirfenidone, has been shown to inhibit a variety of pro-inflammatory mediators.[9] Preclinical research indicates that it can potently inhibit cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[6][7][9] These cytokines are central to orchestrating the inflammatory response in the lungs, promoting the recruitment of inflammatory cells and contributing to tissue damage.[11]

Modulation of Transforming Growth Factor-beta (TGF-β) Signaling

The Transforming Growth Factor-beta (TGF-β) pathway is a pivotal driver of fibrosis.[6][7] TGF-β promotes the transformation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) components like collagen, leading to tissue scarring.[12] Pirfenidone has been demonstrated to reduce the expression and activity of TGF-β1, thereby mitigating the downstream fibrotic cascade.[6][7][12] this compound is expected to share this crucial anti-fibrotic and anti-inflammatory mechanism.[9]

TGF_Beta_Pathway Modulation of TGF-β Signaling by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Receptor TGF-β Receptor TGF_beta->Receptor Binds Smad p-Smad2/3 Receptor->Smad Phosphorylates Gene_Transcription Gene Transcription Smad->Gene_Transcription Translocates This compound This compound This compound->Smad Inhibits Fibrosis_Inflammation Fibroblast Proliferation Collagen Synthesis Inflammation Gene_Transcription->Fibrosis_Inflammation

Modulation of TGF-β Signaling by this compound.
Suppression of the NLRP3 Inflammasome

Recent evidence highlights the role of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome in lung inflammation and fibrosis.[13] Activation of the NLRP3 inflammasome complex leads to the cleavage of Caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, active forms, perpetuating a potent inflammatory response.[13][14] Studies have shown that pirfenidone can ameliorate lung inflammation and fibrosis by blocking the activation of the NLRP3 inflammasome.[13] This is a critical mechanism for interrupting the cycle of inflammation that drives fibrotic progression.

NLRP3_Inflammasome_Pathway Inhibition of NLRP3 Inflammasome by this compound Stimuli Inflammatory Stimuli (e.g., LPS, ATP, ROS) NFkB NF-κB Activation (Priming Signal) Stimuli->NFkB NLRP3_Activation NLRP3 Assembly (Activation Signal) Stimuli->NLRP3_Activation NFkB->NLRP3_Activation Primes Caspase1 Pro-Caspase-1 -> Caspase-1 NLRP3_Activation->Caspase1 IL1b Pro-IL-1β -> IL-1β (Inflammation) Caspase1->IL1b This compound This compound This compound->NLRP3_Activation Inhibits

Inhibition of NLRP3 Inflammasome by this compound.
Interference with MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another route through which pirfenidone exerts its effects. In a rat model of pulmonary fibrosis induced by particulate matter, pirfenidone was shown to inhibit the TGF-β1/TAK1/MKK3/p38 MAPK signaling pathway, ultimately alleviating lung fibrosis.[15] This indicates that the drug's mechanism extends to multiple interconnected signaling cascades involved in the cellular response to injury and inflammation.

Clinical Evidence of Efficacy and Safety

The most robust clinical data for this compound comes from the ELEVATE IPF Phase 2b trial, a randomized, double-blind, active- and placebo-controlled study.[16][17] This trial evaluated two doses of this compound against both placebo and the approved dose of pirfenidone over 26 weeks in patients with IPF.[18]

Quantitative Data from the ELEVATE IPF Trial

The trial successfully met its primary and key secondary endpoints, demonstrating a dose-dependent and statistically significant reduction in the rate of lung function decline compared to placebo.[8][16]

Table 1: Efficacy of this compound in the ELEVATE IPF Phase 2b Trial (26 Weeks)

Endpoint This compound (825 mg TID) Pirfenidone (801 mg TID) Placebo
Mean Change in FVC (mL) -21.5[8][16] -51.6[1][16] -112.5[8][16]
Treatment Effect vs. Placebo (%) 80.9%[1][16][19] 54.1%[1][16][19] N/A
p-value vs. Placebo (FVC) 0.02[8][16] Not Reported N/A
Mean Change in FVCpp (%) -0.43[1][8] Not Reported -3.43[1][8]
p-value vs. Placebo (FVCpp) 0.01[8] Not Reported N/A

FVC: Forced Vital Capacity; FVCpp: Forced Vital Capacity percent predicted; TID: Three times a day.

The higher dose of this compound (825 mg TID) reduced the decline in lung function to near-physiologic levels over the 26-week period.[8][16] The treatment effect was approximately 50% greater than that observed with pirfenidone.[8][16]

Table 2: Tolerability Profile from ELEVATE IPF: Key Gastrointestinal Adverse Events (AEs)

Adverse Event This compound (825 mg TID) Pirfenidone (801 mg TID)
Nausea 20.3%[8] 27.0%[8]
Dyspepsia 14.1%[8] 22.2%[8]
Diarrhea 7.8%[8] 11.1%[8]

| Vomiting | 1.6%[8] | 3.2%[8] |

This compound was generally well-tolerated, with the higher dose demonstrating a favorable gastrointestinal side effect profile compared to pirfenidone.[8]

Experimental Protocols

Evaluating the anti-inflammatory properties of a compound like this compound involves both preclinical animal models and structured clinical trials.

Preclinical Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury

This model is widely used to study acute inflammation in the lungs.

  • Objective: To assess the ability of this compound to suppress acute pulmonary inflammation.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Experimental Groups:

    • Control (Vehicle + Saline)

    • LPS (Vehicle + LPS)

    • LPS + this compound (Low Dose)

    • LPS + this compound (High Dose)

  • Methodology:

    • Treatment: Mice are administered this compound or vehicle via oral gavage for a set number of days prior to and/or after the inflammatory challenge.

    • Induction of Injury: Mice are anesthetized, and LPS (e.g., from E. coli) dissolved in sterile saline is instilled intratracheally to induce lung inflammation.[13] Control animals receive saline only.

    • Sample Collection: At a specified time point post-LPS challenge (e.g., 24-72 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with PBS. Lung tissues are harvested for histology and molecular analysis.[20]

  • Outcome Measures:

    • BALF Analysis: Total and differential cell counts (neutrophils, macrophages) are performed to quantify inflammatory cell influx.[20]

    • Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the BALF supernatant are measured using ELISA kits.

    • Histopathology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, alveolar wall thickening, and edema.[21]

    • Gene Expression: RNA is extracted from lung tissue to quantify the expression of pro-inflammatory genes (e.g., Tnf, Il1b, Nlrp3) via qRT-PCR.[14]

Preclinical_Workflow Workflow for Preclinical Evaluation of this compound cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis (24-72h post-LPS) Acclimatization Animal Acclimatization Grouping Randomization into 4 Groups Acclimatization->Grouping Treatment Oral Gavage: This compound or Vehicle Grouping->Treatment Induction Intratracheal Instillation: LPS or Saline Treatment->Induction Sacrifice Euthanasia & Sample Collection Induction->Sacrifice BALF BALF Collection Sacrifice->BALF Tissue Lung Tissue Harvest Sacrifice->Tissue Cell_Counts Cell Counts BALF->Cell_Counts ELISA Cytokine ELISA BALF->ELISA Histology H&E Staining Tissue->Histology qPCR qRT-PCR Tissue->qPCR

Workflow for Preclinical Evaluation of this compound.
Clinical Trial Protocol: The ELEVATE IPF Phase 2b Study

  • Study Title: A Phase 2b, Randomized, Double-Blind, Placebo- and Active-Controlled, Dose-Ranging Trial to Evaluate the Efficacy and Safety of this compound (LYT-100) in Adults with Idiopathic Pulmonary Fibrosis.[4][16]

  • Objective: To assess the efficacy, safety, and tolerability of two doses of this compound compared with placebo and pirfenidone in slowing the rate of lung function decline in patients with IPF.[4]

  • Study Design:

    • Global, multicenter, randomized, double-blind, parallel-group trial.[18]

    • Participants were randomized into one of four treatment arms.[4]

  • Patient Population: Adults diagnosed with Idiopathic Pulmonary Fibrosis (IPF).[4] A total of 257 participants were enrolled.[18]

  • Interventions:

    • This compound 825 mg, three times daily (TID).[18]

    • This compound 550 mg, three times daily (TID).[17]

    • Pirfenidone 801 mg, three times daily (TID).[16]

    • Placebo, three times daily (TID).[18]

  • Duration: 26 weeks of treatment.[18]

  • Primary Endpoint: Rate of decline in Forced Vital Capacity (FVC) from baseline to week 26.[16][17]

  • Key Secondary Endpoint: Rate of decline in Forced Vital Capacity percent predicted (FVCpp) from baseline to week 26.[16]

Clinical_Trial_Design ELEVATE IPF Phase 2b Trial Design cluster_arms Treatment Arms (26 Weeks) Population Patient Population (IPF, n=257) Randomization Randomization (1:1:1:1) Population->Randomization Arm1 This compound 825 mg TID Randomization->Arm1 Arm2 This compound 550 mg TID Randomization->Arm2 Arm3 Pirfenidone 801 mg TID Randomization->Arm3 Arm4 Placebo TID Randomization->Arm4 Endpoint Primary Endpoint Assessment: Change in FVC at Week 26 Arm1->Endpoint Arm2->Endpoint Arm3->Endpoint Arm4->Endpoint

References

Deupirfenidone (LYT-100): An In-Depth Technical Review of Early-Phase Clinical Trial Results in Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deupirfenidone (LYT-100) is a novel, deuterated form of pirfenidone (B1678446), an approved anti-fibrotic agent for the treatment of Idiopathic Pulmonary Fibrosis (IPF). The strategic deuteration of pirfenidone is designed to alter its pharmacokinetic profile, aiming to improve upon the tolerability limitations of the parent compound while retaining its established anti-inflammatory and anti-fibrotic efficacy. This technical guide provides a comprehensive overview of the early-phase clinical trial data for this compound in IPF, with a focus on quantitative outcomes, experimental methodologies, and the underlying mechanism of action. The positive results from the Phase 1 and Phase 2b trials, particularly the ELEVATE IPF study, position this compound as a promising candidate for a new standard of care in IPF, potentially offering enhanced efficacy and a more favorable safety profile.

Introduction: The Rationale for this compound

Idiopathic Pulmonary Fibrosis is a progressive and fatal lung disease with a poor prognosis.[1] The current standards of care, pirfenidone and nintedanib, have demonstrated efficacy in slowing the decline of lung function but are associated with significant tolerability issues that can lead to dose reductions or discontinuation of therapy.[2] this compound was developed to address these limitations. As a deuterated isotopologue of pirfenidone, it is designed to have a differentiated pharmacokinetic profile.[3][4] This modification is intended to reduce the metabolic rate of the drug, potentially leading to a more favorable safety and tolerability profile while maintaining or even enhancing its therapeutic effects.[3][4]

Mechanism of Action

This compound's mechanism of action is believed to be analogous to that of pirfenidone, exerting its effects through the inhibition of pro-inflammatory and pro-fibrotic signaling pathways.[5][6] Upon administration, this compound is expected to downregulate the expression of key cytokines involved in fibrosis, including Transforming Growth Factor-beta (TGF-β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[6][7] By inhibiting these mediators, this compound can potentially reduce fibroblast proliferation, collagen synthesis, and the accumulation of extracellular matrix, thereby attenuating the progression of pulmonary fibrosis.[7]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus TGF-beta TGF-beta Signaling_Cascades Pro-fibrotic & Pro-inflammatory Signaling Cascades TGF-beta->Signaling_Cascades TNF-alpha TNF-alpha TNF-alpha->Signaling_Cascades IL-6 IL-6 IL-6->Signaling_Cascades Gene_Expression Gene Expression of Pro-fibrotic Factors Signaling_Cascades->Gene_Expression Fibroblast_Proliferation Fibroblast Proliferation & Collagen Synthesis Gene_Expression->Fibroblast_Proliferation This compound This compound This compound->Signaling_Cascades Inhibition Fibrosis Pulmonary Fibrosis Fibroblast_Proliferation->Fibrosis

Proposed Mechanism of Action of this compound.

Early-Phase Clinical Development

Phase 1 Clinical Trials: Pharmacokinetics and Safety

A Phase 1, randomized, double-blind, two-part study was conducted in healthy older adults to assess the safety, tolerability, steady-state pharmacokinetics (PK), and food effect of this compound.[3][8] Part 1 of the study evaluated multiple ascending doses of this compound (100 mg, 250 mg, 500 mg, 750 mg, and 1000 mg) administered twice daily for five days.[3] Part 2 assessed the effect of food on the PK profile of a single 500 mg dose.[3]

Key Findings:

  • This compound was well-tolerated across all tested doses up to 1000 mg twice daily.[3]

  • Adverse events were generally mild and transient.[3]

  • The pharmacokinetic profile was dose-proportional.[3]

  • The ratio of the parent drug to its major metabolite was higher than that reported for pirfenidone, which is consistent with the intended effect of deuteration on metabolism.[3]

  • Food intake resulted in a slight reduction in drug exposure.[3]

A subsequent Phase 1 trial in healthy older adults compared this compound 550 mg three times a day (TID) with pirfenidone 801 mg TID. This study demonstrated that the 550 mg TID dose of this compound provided approximately equivalent drug exposure (AUC) to the approved 801 mg TID dose of pirfenidone, but with a lower peak concentration (Cmax).[8] This pharmacokinetic profile was associated with a substantial reduction in gastrointestinal and nervous system-related treatment-emergent adverse events (TEAEs) compared to pirfenidone.[9]

Table 1: Summary of Phase 1 Pharmacokinetic and Safety Findings

ParameterFindingReference
Dose Escalation Well-tolerated up to 1000 mg twice daily; no maximum tolerated dose identified.[3]
Pharmacokinetics Dose-proportional PK profile.[3]
Metabolism Higher parent-to-metabolite ratio compared to pirfenidone.[3]
Food Effect Slightly lower exposure in the fed condition.[3]
Comparative PK This compound 550 mg TID showed similar AUC and lower Cmax compared to pirfenidone 801 mg TID.[8]
Comparative Safety This compound 550 mg TID resulted in a ~50% reduction in GI-related AEs vs. pirfenidone 801 mg TID.[2]
Phase 2b ELEVATE IPF Trial: Efficacy and Safety in Patients with IPF

The ELEVATE IPF trial (NCT05321420) was a global, randomized, double-blind, active- and placebo-controlled Phase 2b study designed to evaluate the efficacy, safety, and tolerability of this compound in patients with IPF.[10]

Experimental Protocol:

  • Study Design: Participants were randomized in a 1:1:1:1 ratio to one of four treatment arms for 26 weeks:

    • This compound 550 mg TID

    • This compound 825 mg TID

    • Pirfenidone 801 mg TID (active control)

    • Placebo TID

  • Patient Population: The trial enrolled 257 adult patients with a diagnosis of IPF.[2][8]

  • Primary Endpoint: The rate of decline in Forced Vital Capacity (FVC) in mL over 26 weeks.[8]

  • Key Secondary Endpoint: The change from baseline in percent predicted FVC (FVCpp) at week 26.[11]

  • Statistical Analysis: The primary endpoint was assessed using a prespecified Bayesian analysis.[10] Efficacy analyses were conducted using a random coefficient regression model.

ELEVATE IPF Trial Workflow cluster_treatment 26-Week Treatment Period Screening Patient Screening (IPF Diagnosis) Randomization Randomization (1:1:1:1) n=257 Screening->Randomization Deupirfenidone_550 This compound 550 mg TID Randomization->Deupirfenidone_550 Deupirfenidone_825 This compound 825 mg TID Randomization->Deupirfenidone_825 Pirfenidone_801 Pirfenidone 801 mg TID Randomization->Pirfenidone_801 Placebo Placebo TID Randomization->Placebo Endpoint_Analysis Primary & Secondary Endpoint Analysis at Week 26 Deupirfenidone_550->Endpoint_Analysis Deupirfenidone_825->Endpoint_Analysis Pirfenidone_801->Endpoint_Analysis Placebo->Endpoint_Analysis OLE Open-Label Extension Endpoint_Analysis->OLE

Workflow of the ELEVATE IPF Phase 2b Clinical Trial.

Efficacy Results:

The ELEVATE IPF trial met its primary and key secondary endpoints.[11][12] this compound demonstrated a dose-dependent and clinically meaningful reduction in the rate of lung function decline compared to placebo.[10] The higher dose of this compound (825 mg TID) showed a treatment effect that was approximately 50% greater than that of pirfenidone.[11]

Table 2: Primary and Key Secondary Efficacy Endpoints at 26 Weeks

Treatment ArmMean Change in FVC from Baseline (mL)Treatment Effect vs. PlaceboReference
This compound 825 mg TID -21.580.9%[2][11]
This compound 550 mg TID -51.654.1%[2][11]
Pirfenidone 801 mg TID Not explicitly stated, but treatment effect was 54.1%54.1%[11]
Placebo -112.5N/A[11]

Note: The FVC decline of -21.5 mL over 26 weeks observed with the 825 mg TID dose of this compound is comparable to the natural decline in lung function expected in healthy older adults.[11]

Data from an ongoing open-label extension (OLE) of the study suggest that the treatment effect of this compound is durable, with patients on the 825 mg TID dose experiencing a mean FVC decline of -32.8 mL over 52 weeks.

Safety and Tolerability Results:

This compound demonstrated a favorable tolerability profile, particularly with respect to gastrointestinal adverse events, when compared to pirfenidone.[11]

Table 3: Incidence of Key Gastrointestinal Adverse Events (≥5% in at least one arm)

Adverse EventThis compound 825 mg TIDPirfenidone 801 mg TIDReference
Nausea 20.3%27.0%[13]
Dyspepsia 14.1%22.2%[13]
Diarrhea 7.8%11.1%[13]
Vomiting 1.6%3.2%[13]
Constipation 4.7%6.3%[13]
Abdominal Pain 14.1%7.9%[13]

There was one death in each of the this compound arms, two in the placebo arm, and five in the pirfenidone arm.[13]

Future Directions

Following the positive outcomes of the ELEVATE IPF trial, the developer, PureTech Health, plans to meet with regulatory authorities to discuss the registrational pathway for this compound.[14] A Phase 3 clinical trial is anticipated to be initiated by the end of 2025.[14] The robust efficacy and favorable tolerability profile observed in the early-phase trials suggest that this compound has the potential to become a new standard of care for patients with IPF.

Conclusion

The early-phase clinical trial results for this compound in patients with Idiopathic Pulmonary Fibrosis are highly encouraging. The Phase 1 studies established a favorable pharmacokinetic and safety profile, demonstrating the potential for improved tolerability over the current standard of care, pirfenidone. The Phase 2b ELEVATE IPF trial provided strong evidence of efficacy, with the 825 mg TID dose of this compound not only significantly slowing the decline in lung function compared to placebo but also showing a numerically superior effect to pirfenidone. The combination of robust, durable efficacy and a favorable safety profile positions this compound as a promising new therapeutic option for IPF that warrants further investigation in Phase 3 clinical trials.

References

The Role of Deuterium in Modifying Pirfenidone's Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pirfenidone (B1678446) is an established anti-fibrotic and anti-inflammatory agent used in the treatment of idiopathic pulmonary fibrosis (IPF). However, its clinical utility can be limited by a challenging tolerability profile and a frequent dosing regimen. To address these limitations, a deuterated analog of pirfenidone, deupirfenidone (formerly known as LYT-100), has been developed. This technical guide provides an in-depth analysis of the role of deuterium (B1214612) in modifying the properties of pirfenidone, focusing on the core aspects of pharmacokinetics, pharmacodynamics, and clinical efficacy. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Rationale for Deuteration

The primary mechanism by which deuterium substitution alters a drug's properties is the kinetic isotope effect. The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly when a deuterium atom is present at that position.

Pirfenidone is primarily metabolized by the cytochrome P450 enzyme CYP1A2, with its 5-methyl group being a primary site of oxidation.[1] By selectively replacing the hydrogen atoms on this methyl group with deuterium, the metabolic breakdown of pirfenidone is slowed. This modification is designed to alter the pharmacokinetic profile of the drug, potentially leading to improved tolerability and a more favorable dosing regimen, while maintaining the established anti-fibrotic and anti-inflammatory mechanisms of action of the parent compound.[2][3]

Comparative Pharmacokinetics: Pirfenidone vs. This compound

Clinical studies have demonstrated a differentiated pharmacokinetic (PK) profile for this compound compared to pirfenidone. The strategic deuteration leads to a slower rate of metabolism, resulting in altered systemic exposure.

Key Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters from clinical trials comparing this compound and pirfenidone in healthy older adults and patients with IPF.

Table 1: Single Dose Pharmacokinetic Parameters in Healthy Older Adults

ParameterThis compound (550 mg TID)Pirfenidone (801 mg TID)Reference(s)
Bioequivalent Exposure (AUC) AchievedStandard[4]
Peak Plasma Concentration (Cmax) ~24% LowerStandard[4]

Table 2: Multiple Ascending Dose Pharmacokinetics in Healthy Volunteers (Phase 1)

Dose (this compound)TolerabilityPK ProfileReference(s)
100-1000 mg BIDWell-toleratedDose-proportional[5]

Table 3: Pharmacokinetic Insights from the ELEVATE IPF Phase 2b Trial

ParameterThis compound (825 mg TID) vs. Pirfenidone (801 mg TID)Reference(s)
Drug Exposure ~50% higher[1]
Experimental Protocol: Pharmacokinetic Analysis in Clinical Trials

The pharmacokinetic parameters of this compound and pirfenidone are typically determined in Phase 1 and Phase 2 clinical trials involving healthy volunteers and patients with the target indication.

  • Phase 1 Studies: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics. Crossover designs are often employed to compare this compound and pirfenidone directly.[5]

  • Phase 2 Studies (e.g., ELEVATE IPF): Randomized, double-blind, active- and placebo-controlled trials in patients with IPF to evaluate efficacy, safety, and pharmacokinetics at different dose levels.[6][7]

  • Serial blood samples are collected at predefined time points following drug administration.

  • Plasma is separated and stored frozen until analysis.

  • Concentrations of the parent drug (pirfenidone or this compound) and its major metabolite (5-carboxy-pirfenidone) are quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Non-compartmental analysis is used to determine key PK parameters such as Cmax (maximum observed plasma concentration), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

Experimental Workflow: Clinical Pharmacokinetic Study

G cluster_enrollment Patient Enrollment cluster_dosing Dosing Regimen cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis p1 Healthy Volunteers or IPF Patients p2 Informed Consent p1->p2 d1 Randomization to Treatment Arm (this compound, Pirfenidone, or Placebo) p2->d1 d2 Drug Administration (Single or Multiple Doses) d1->d2 s1 Serial Blood Sampling d2->s1 s2 Plasma Separation s1->s2 s3 Sample Storage (-80°C) s2->s3 a1 LC-MS/MS Analysis of Pirfenidone/Deupirfenidone and Metabolites s3->a1 pk1 Calculation of PK Parameters (Cmax, AUC, t1/2) a1->pk1 pk2 Statistical Comparison between Treatment Groups pk1->pk2

Workflow for a Clinical Pharmacokinetic Study

Comparative Efficacy and Tolerability

The altered pharmacokinetic profile of this compound translates into notable differences in its clinical efficacy and tolerability compared to pirfenidone.

Efficacy in Idiopathic Pulmonary Fibrosis (IPF)

The primary measure of efficacy in IPF clinical trials is the rate of decline in Forced Vital Capacity (FVC), a measure of lung function.

Table 4: Efficacy Data from the ELEVATE IPF Phase 2b Trial (26 Weeks)

Treatment ArmMean Change in FVC (mL)Treatment Effect vs. PlaceboReference(s)
Placebo -112.5-[7]
Pirfenidone (801 mg TID) -51.654.1%[7]
This compound (550 mg TID) -80.7N/A[1]
This compound (825 mg TID) -21.580.9%[7]
Tolerability

A key advantage of this compound is its improved tolerability profile, particularly a reduction in gastrointestinal side effects.

Table 5: Tolerability Data in Healthy Older Adults

Adverse Event TypeThis compoundPirfenidoneReduction with this compoundReference(s)
Gastrointestinal & CNS-related Experienced by fewer participantsExperienced by more participants~50%[4]
Experimental Protocol: Phase 2b Efficacy and Safety Trial (ELEVATE IPF)
  • A randomized, double-blind, four-arm, active- and placebo-controlled, dose-finding trial.[6][7]

  • Treatment Arms: this compound (550 mg TID), this compound (825 mg TID), Pirfenidone (801 mg TID), and Placebo.

  • Patient Population: Treatment-naïve adult patients with IPF (≥ 40 years of age).[6]

  • Duration: 26-week treatment period.[6][7]

  • Primary Endpoint: Rate of decline in Forced Vital Capacity (FVC) in mL over 26 weeks.[6]

  • Secondary Endpoints: Spirometry, inflammatory biomarkers, and patient-reported outcomes.[6]

  • Monitoring and recording of all adverse events (AEs).

  • Laboratory safety tests.

  • Vital signs and other physical examinations.

Mechanism of Action: Retained Potency

This compound is designed to retain the same mechanism of action as pirfenidone.[2][8] Pirfenidone exerts its anti-fibrotic and anti-inflammatory effects by modulating several key signaling pathways, primarily by inhibiting Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[9]

Inhibition of TGF-β Signaling

TGF-β is a central pro-fibrotic cytokine that drives the differentiation of fibroblasts into myofibroblasts, leading to excessive extracellular matrix deposition. Pirfenidone has been shown to downregulate TGF-β production and inhibit its signaling cascade.

TGF_beta_pathway TGF_beta TGF-β Receptor TGF-β Receptor Complex (Type I & II) TGF_beta->Receptor SMAD2_3 SMAD2/3 Receptor->SMAD2_3 Phosphorylation p_SMAD2_3 p-SMAD2/3 SMAD_complex p-SMAD2/3-SMAD4 Complex p_SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_transcription Gene Transcription (e.g., Collagen, α-SMA) Fibrosis Fibrosis Gene_transcription->Fibrosis Pirfenidone Pirfenidone / This compound Pirfenidone->inhibition inhibition->TGF_beta inhibition->SMAD_complex

TGF-β Signaling Pathway and Pirfenidone Inhibition
Modulation of TNF-α Signaling

TNF-α is a pro-inflammatory cytokine that contributes to the inflammatory environment that promotes fibrosis. Pirfenidone has been shown to reduce the production of TNF-α.

TNF_alpha_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nuclear Nuclear TNF_alpha TNF-α TNFR TNF Receptor (TNFR) TNF_alpha->TNFR Signaling_complex Signaling Complex (e.g., TRADD, TRAF2) TNFR->Signaling_complex NF_kB_activation NF-κB Activation Signaling_complex->NF_kB_activation MAPK_activation MAPK Pathway Activation Signaling_complex->MAPK_activation Nucleus Nucleus NF_kB_activation->Nucleus Translocation MAPK_activation->Nucleus Signal Transduction Gene_transcription Pro-inflammatory & Pro-fibrotic Gene Transcription Pirfenidone Pirfenidone / This compound Pirfenidone->inhibition inhibition->TNF_alpha

TNF-α Signaling Pathway and Pirfenidone Inhibition
In Vitro Potency

While clinical data suggests that this compound retains the efficacy of pirfenidone, specific in vitro studies directly comparing their biochemical potency (e.g., IC50 values) on endpoints such as fibroblast proliferation and collagen production are not extensively available in the public domain. However, it is a foundational principle of the development of this compound that it maintains the same fundamental pharmacological activity as pirfenidone.[8] Studies on pirfenidone have demonstrated its ability to inhibit TGF-β1-induced collagen I and HSP47 expression in A549 cells and reduce proliferation, migration, and collagen contraction of human Tenon's fibroblasts.[10][11]

Synthesis of this compound

The synthesis of this compound involves the preparation of a deuterated precursor followed by coupling to form the final product. While the specific, proprietary synthesis protocol for LYT-100 is not publicly available, a general synthetic route can be inferred from the literature on pirfenidone and its analogs.

General Synthetic Approach

A plausible synthetic route involves the coupling of a deuterated form of 5-methyl-2-pyridone with a phenylating agent. The key step is the introduction of the trideuteriomethyl group.

Synthesis cluster_step1 Step 1: Deuteration cluster_step2 Step 2: Phenylation start 5-Bromo-2-pyridone reagent1 CD3I, Base intermediate1 5-Bromo-1-(trideuteriomethyl) -2-pyridone start->intermediate1 Methylation with deuterated methyl iodide reagent2 Phenylboronic acid, Pd catalyst, Base product This compound (1-phenyl-5-(trideuteriomethyl) -2-pyridone) intermediate1->product Suzuki Coupling

Plausible Synthetic Route for this compound

Conclusion

The selective deuteration of pirfenidone to create this compound represents a successful application of the kinetic isotope effect to improve the clinical profile of an existing therapeutic agent. By slowing its metabolism, this compound achieves a differentiated pharmacokinetic profile characterized by a lower Cmax at equivalent exposure and the potential for higher overall exposure with good tolerability. This has translated into a clinically meaningful improvement in tolerability, particularly a reduction in gastrointestinal adverse events, and enhanced efficacy in reducing the decline of lung function in patients with idiopathic pulmonary fibrosis. This compound retains the established anti-fibrotic and anti-inflammatory mechanisms of action of pirfenidone, offering a promising new therapeutic option for patients with fibrotic diseases. Further clinical development will continue to elucidate the full potential of this deuterium-modified therapeutic.

References

Deupirfenidone (LYT-100): A Technical Guide to its Potential in Non-IPF Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deupirfenidone (also known as LYT-100) is a novel, deuterated form of pirfenidone (B1678446), an established anti-fibrotic agent.[1][2] By selectively replacing hydrogen atoms with deuterium, this compound is designed to have a differentiated pharmacokinetic (PK) profile, potentially leading to improved tolerability and allowing for higher dose exposures compared to its parent compound.[3][4] While the primary clinical development of this compound has focused on Idiopathic Pulmonary Fibrosis (IPF), its anti-inflammatory and anti-fibrotic properties suggest a broader potential for the treatment of other, non-IPF progressive fibrotic diseases.[5][6][7] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and future directions in the context of non-IPF fibrotic conditions such as progressive fibrosing interstitial lung diseases (PF-ILDs) and systemic sclerosis-related interstitial lung disease (SSc-ILD).

Mechanism of Action

This compound retains the core anti-fibrotic and anti-inflammatory mechanisms of pirfenidone.[3][4] The precise molecular mechanism is not fully elucidated, but it is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines. Key pathways affected include:

  • Inhibition of Transforming Growth Factor-beta (TGF-β): TGF-β is a central mediator of fibrosis, stimulating fibroblast proliferation and differentiation into myofibroblasts, which are key producers of extracellular matrix proteins like collagen. Pirfenidone has been shown to inhibit TGF-β-stimulated collagen production.[8]

  • Downregulation of Pro-inflammatory Cytokines: this compound is believed to reduce the production of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[8]

  • Interference with the Hedgehog Signaling Pathway: In the context of SSc-ILD, pirfenidone has been shown to exert anti-fibrotic effects by interfering with the Hedgehog signaling pathway, a critical pathway in tissue repair and fibrosis.[9]

The following diagram illustrates the proposed signaling pathways modulated by this compound.

cluster_0 Pro-Fibrotic Stimuli cluster_1 Cellular Response cluster_2 Key Mediators cluster_3 Fibrotic Outcome Tissue Injury Tissue Injury Inflammatory Cells Inflammatory Cells Tissue Injury->Inflammatory Cells Fibroblast Fibroblast Myofibroblast Myofibroblast Fibroblast->Myofibroblast Collagen Deposition Collagen Deposition Myofibroblast->Collagen Deposition TGF_beta TGF-β Inflammatory Cells->TGF_beta TNF_alpha TNF-α Inflammatory Cells->TNF_alpha TGF_beta->Fibroblast Hedgehog_Pathway Hedgehog Pathway Hedgehog_Pathway->Myofibroblast Fibrosis Fibrosis Collagen Deposition->Fibrosis This compound This compound This compound->TGF_beta This compound->TNF_alpha This compound->Hedgehog_Pathway

Proposed Anti-fibrotic Signaling Pathway of this compound.

Preclinical Data in Non-IPF Models

While specific preclinical studies on this compound in non-IPF models are not extensively published, the well-documented effects of its parent compound, pirfenidone, provide a strong rationale for its development in these conditions. Pirfenidone has demonstrated consistent anti-fibrotic effects in various animal models of fibrosis beyond the lungs, including in the liver, kidney, and heart.[8]

One study in a mouse model of SSc-ILD (Fra-2 transgenic mice) showed that pirfenidone aggravated pulmonary inflammation and vascular remodeling, suggesting that its effects may be context-dependent and that careful patient selection is necessary.[10] This highlights the importance of dedicated preclinical and clinical studies for this compound in specific non-IPF fibrotic diseases.

Clinical Development and Data

The most robust clinical data for this compound comes from the Phase 2b ELEVATE IPF trial (NCT05321420), a global, randomized, double-blind, placebo-controlled study.[1][11] While focused on IPF, the findings on efficacy, safety, and dosage are highly relevant for informing potential trial designs in other fibrotic diseases.

ELEVATE IPF Trial (NCT05321420) - Key Methodologies

The following diagram outlines the workflow of the ELEVATE IPF clinical trial.

cluster_0 Screening & Randomization cluster_1 Treatment Arms (26 Weeks) cluster_2 Endpoints & Follow-up Inclusion_Criteria Inclusion Criteria: - IPF diagnosis (ATS/ERS/JRS/ALAT 2018) - FVC ≥ 45% predicted - DLCO 30-90% predicted Randomization Randomization (1:1:1:1) Inclusion_Criteria->Randomization Deupirfenidone_550 This compound 550 mg TID Randomization->Deupirfenidone_550 Deupirfenidone_825 This compound 825 mg TID Randomization->Deupirfenidone_825 Pirfenidone_801 Pirfenidone 801 mg TID Randomization->Pirfenidone_801 Placebo Placebo TID Randomization->Placebo Primary_Endpoint Primary Endpoint: Rate of FVC decline over 26 weeks Deupirfenidone_550->Primary_Endpoint Deupirfenidone_825->Primary_Endpoint Pirfenidone_801->Primary_Endpoint Placebo->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - FVC % predicted change - Time to IPF progression Primary_Endpoint->Secondary_Endpoints OLE Open-Label Extension Secondary_Endpoints->OLE

Workflow of the ELEVATE IPF Phase 2b Clinical Trial.
Quantitative Data from the ELEVATE IPF Trial

The following tables summarize the key efficacy and safety findings from the 26-week treatment period of the ELEVATE IPF trial.

Table 1: Primary and Key Secondary Efficacy Endpoints (26 Weeks)

EndpointThis compound 825 mg TIDPirfenidone 801 mg TIDPlacebo
Mean Change in FVC (mL) -21.5[1][2]-51.6[1][12]-112.5[2]
Treatment Effect vs. Placebo (%) 80.9[1][13]54.1[1][13]N/A
Mean Change in FVC % Predicted -0.43[5]N/A-3.43[5]
Time to IPF Progression (Hazard Ratio vs. Placebo) 0.439 (p=0.0023)[8]N/AN/A

FVC: Forced Vital Capacity; TID: Three times a day.

Table 2: Tolerability and Adverse Events

Adverse Event ProfileThis compoundPirfenidone
Overall Tolerability Generally well-tolerated[1][5]Associated with tolerability issues limiting dosage[3]
Gastrointestinal Side Effects (e.g., nausea, diarrhea) Lower rates reported compared to pirfenidone[1][5]Higher rates reported
Treatment-Emergent Adverse Events (TEAEs) in OLE (52 weeks) Nausea: 11.5%Dyspepsia: 12.6%Upper respiratory infections: 17.2%Cough: 4.6% (for 825 mg TID)N/A

OLE: Open-Label Extension.

Potential in Non-IPF Fibrotic Diseases

The promising efficacy and improved tolerability profile of this compound in IPF provide a strong rationale for its investigation in other progressive fibrotic lung diseases.[5][6][7]

  • Progressive Fibrosing Interstitial Lung Diseases (PF-ILDs): This category includes a range of ILDs with a progressive fibrotic phenotype, representing a significant unmet medical need. The mechanisms of fibrosis in PF-ILD share common pathways with IPF, making this compound a logical candidate for investigation in this patient population.

  • Systemic Sclerosis-related Interstitial Lung Disease (SSc-ILD): SSc-ILD is a leading cause of mortality in patients with systemic sclerosis.[14] While immunosuppressive therapies are used, there is a need for effective anti-fibrotic treatments.[14] The known effects of pirfenidone on relevant pathways in SSc-ILD support the potential of this compound in this indication.[9]

Future Directions

Following the successful Phase 2b ELEVATE IPF trial, this compound is advancing to Phase 3 development for IPF.[12][15] The data generated from this program will be invaluable for designing and initiating clinical trials in non-IPF fibrotic diseases. Key future steps for expanding the therapeutic application of this compound will include:

  • Preclinical studies in relevant animal models of PF-ILD and SSc-ILD to confirm efficacy and further elucidate the mechanism of action.

  • Phase 2 proof-of-concept trials in well-defined patient populations with non-IPF fibrotic diseases to assess safety, tolerability, and preliminary efficacy signals.

  • Biomarker studies to identify patient populations most likely to respond to this compound treatment.

Conclusion

This compound is a promising next-generation anti-fibrotic agent with a mechanism of action that is relevant to a broad range of fibrotic diseases. Its improved pharmacokinetic and tolerability profile compared to pirfenidone may allow for more effective and durable treatment. While robust clinical data is currently limited to IPF, the strong scientific rationale and compelling results from the ELEVATE IPF trial support the expansion of its clinical development into non-IPF fibrotic conditions. Further research is warranted to establish the role of this compound as a potential new standard of care for patients with progressive fibrotic diseases beyond IPF.

References

Methodological & Application

Application Notes and Protocols for Deupirfenidone Administration in Mouse Models of Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Deupirfenidone is a deuterated analog of pirfenidone (B1678446). As of the latest available information, detailed preclinical protocols for the administration of this compound in mouse models of fibrosis are not widely published. The following protocols are therefore extrapolated from extensive research on pirfenidone in similar models. Researchers should consider the potentially altered pharmacokinetic profile of this compound and may need to perform dose-response studies to optimize its administration.

Introduction

This compound (LYT-100) is an anti-fibrotic and anti-inflammatory agent developed to offer an improved tolerability profile compared to its parent compound, pirfenidone.[1][2] Pirfenidone has demonstrated efficacy in reducing fibrosis in various organs, including the lungs, liver, and kidneys, in numerous preclinical animal models.[3][4] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) in humans.[4] this compound is designed to retain the therapeutic activity of pirfenidone while potentially allowing for higher, more effective dosing with fewer side effects.[1] These application notes provide detailed protocols for the administration of this compound in common mouse models of pulmonary, liver, and renal fibrosis, based on established methodologies for pirfenidone.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using pirfenidone in mouse models of fibrosis. These data can serve as a benchmark for designing and evaluating studies with this compound.

Table 1: Efficacy of Pirfenidone in a Mouse Model of Pulmonary Fibrosis (Bleomycin-Induced)

ParameterControl (Bleomycin + Vehicle)Pirfenidone TreatmentPercent ReductionReference
Lung Hydroxyproline (µg/mg tissue)15.2 ± 1.89.8 ± 1.135.5%[5]
Ashcroft Fibrosis Score5.6 ± 0.72.9 ± 0.548.2%[5]
Collagen ContentMarkedly IncreasedSignificantly SuppressedNot Quantified[6]

Table 2: Efficacy of Pirfenidone in a Mouse Model of Liver Fibrosis (Carbon Tetrachloride-Induced)

ParameterControl (CCl₄ + Vehicle)Pirfenidone Treatment (300 mg/kg)Percent ReductionReference
Collagen DepositionSignificantSignificantly ReducedNot Quantified[7]
Serum TransaminasesElevatedSignificantly ReducedNot Quantified[7]
"Ballooning" HepatocytesPresentSignificantly ReducedNot Quantified[7]

Table 3: Efficacy of Pirfenidone in a Mouse Model of Renal Fibrosis (Unilateral Ureteral Obstruction)

ParameterControl (UUO + Vehicle)Pirfenidone Treatment (500 mg/kg/day)Percent ReductionReference
Renal Hydroxyproline ContentProgressively IncreasedSignificantly SuppressedNot Quantified[6]
Type I and IV Collagen mRNAIncreasedInhibitedNot Quantified[6]
Inulin ClearanceMarkedly DepressedRecovery InducedNot Quantified[6]

Experimental Protocols

General Workflow for Fibrosis Induction and this compound Treatment in Mice

The following diagram outlines a typical experimental workflow for inducing fibrosis and administering treatment.

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Fibrosis Induction cluster_2 Phase 3: Treatment Administration cluster_3 Phase 4: Endpoint Analysis acclimatization Acclimatization (1 week) baseline Baseline Measurements (Body weight, etc.) acclimatization->baseline induction Induction of Fibrosis (e.g., Bleomycin (B88199), CCl₄, UUO) baseline->induction randomization Randomization into Groups (Vehicle, this compound) induction->randomization treatment Daily this compound Administration (Oral Gavage or Medicated Diet) randomization->treatment monitoring Ongoing Monitoring (Health, Body Weight) treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Histological & Molecular Analysis (Collagen, Gene Expression) euthanasia->analysis

General experimental workflow for in vivo fibrosis studies.
Protocol for this compound Administration in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

  • Animals: 8-10 week old C57BL/6 mice.

  • Fibrosis Induction:

    • Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).

    • Intratracheally instill a single dose of bleomycin (1.5 - 3.0 U/kg) in 50 µL of sterile saline. Control mice receive saline only.

  • This compound Administration (Prophylactic):

    • Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Dosage: Based on pirfenidone studies, a starting dose of 300 mg/kg/day is recommended.[8]

    • Route: Administer daily via oral gavage starting from day 1 post-bleomycin instillation.

    • Duration: Continue treatment for 14 to 28 days.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Harvest the lungs for histological analysis (Masson's trichrome staining for collagen), and biochemical analysis (hydroxyproline assay to quantify collagen content).

Protocol for this compound Administration in a Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Mouse Model
  • Animals: 8-10 week old male B6C3F1/J mice.[7]

  • Fibrosis Induction:

    • Administer CCl₄ (0.2 mL/kg, intraperitoneally) twice a week.[7]

  • This compound Administration:

    • Preparation: Incorporate this compound into the rodent chow.

    • Dosage: A dose of 300-600 mg/kg in the diet is suggested based on pirfenidone studies.[7]

    • Route: Ad libitum feeding of the medicated diet.

    • Duration: Administer for 4 to 14 weeks.[7]

  • Endpoint Analysis:

    • Collect blood for serum transaminase level analysis.

    • Harvest the liver for histological examination (H&E and Sirius Red staining) and assessment of collagen deposition.

Protocol for this compound Administration in a Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis Mouse Model
  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Fibrosis Induction:

    • Anesthetize the animal.

    • Perform a laparotomy to expose the left ureter.

    • Ligate the left ureter at two points. The contralateral kidney serves as an internal control.

  • This compound Administration:

    • Preparation: Mix this compound with powdered chow.

    • Dosage: A dose of 500 mg/kg/day in the food is recommended based on rat studies with pirfenidone.[6]

    • Route: Ad libitum feeding.

    • Duration: Treat for up to 21 days.[6]

  • Endpoint Analysis:

    • Harvest both kidneys.

    • Analyze for collagen content (hydroxyproline assay), and gene expression of fibrotic markers (e.g., TGF-β, Collagen I and IV).[6]

Signaling Pathways Modulated by this compound

This compound, like pirfenidone, is believed to exert its anti-fibrotic effects by modulating several key signaling pathways involved in fibrosis. The primary target is thought to be the Transforming Growth Factor-beta (TGF-β) pathway.

G TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binds Smad Smad2/3 Phosphorylation TGFBR->Smad Activates Procollagen Pro-collagen I & II Gene Expression Smad->Procollagen Upregulates This compound This compound This compound->TGFB Downregulates This compound->Procollagen Downregulates TNFa TNF-α This compound->TNFa Inhibits IL6 IL-6 This compound->IL6 Inhibits Fibrosis Fibrosis Procollagen->Fibrosis Leads to Inflammation Inflammation TNFa->Inflammation IL6->Inflammation Inflammation->Fibrosis

Simplified signaling pathway of this compound in fibrosis.

This compound is thought to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). By inhibiting the TGF-β pathway, this compound reduces the downstream phosphorylation of Smad proteins, leading to decreased expression of pro-collagens I and II, and ultimately, a reduction in the deposition of extracellular matrix that characterizes fibrosis.[4]

References

Application Note: Quantitative Analysis of Deupirfenidone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of deupirfenidone (LYT-100) in human plasma. This compound is a selectively deuterated form of pirfenidone (B1678446), developed to improve upon the pharmacokinetic profile of the parent drug for the treatment of fibrotic diseases.[1][2] The method described herein utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and reproducibility. This method is suitable for pharmacokinetic studies and clinical monitoring of this compound. The method was developed based on established protocols for its parent compound, pirfenidone.[3][4][5]

Experimental Protocols

Chemicals and Reagents
  • This compound reference standard

  • This compound-d5 (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water

  • Drug-free human plasma

Instrumentation

The analysis was performed on an LC-MS/MS system, such as an Agilent 1290 Infinity II UHPLC coupled with a 6470 Triple Quadrupole mass spectrometer or equivalent.[6]

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection parameters are summarized in Table 1. A stable isotope-labeled internal standard, such as this compound-d5, is considered the gold standard for mass spectrometry-based quantification to compensate for matrix effects and variations in extraction and ionization.[7][8]

Table 1: LC-MS/MS System Parameters

ParameterCondition
LC System
Analytical ColumnAgilent Zorbax Plus C18 (e.g., 2.1 x 50 mm, 1.8 µm) or equivalent[4]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
GradientIsocratic or gradient elution can be optimized. Example: 60% B for 3 minutes.[4]
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temperature4 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: m/z transition to be determined based on its exact mass and fragmentation pattern. For pirfenidone, a common transition is m/z 186.1 → 92.1.[3][4] A hypothetical transition for this compound could be m/z 192.1 → 92.1.
This compound-d5 (IS): m/z transition to be determined. For pirfenidone-d5, a common transition is m/z 191.1 → 65.1.[9] A hypothetical transition for a deuterated this compound IS could be m/z 197.1 → 97.1.
Dwell Time100 ms
Gas Temperature300 °C
Gas Flow8 L/min
Nebulizer Pressure45 psi
Capillary Voltage3500 V

Note: The exact m/z transitions for this compound and its deuterated internal standard must be optimized empirically by infusing the pure compounds into the mass spectrometer.

Preparation of Stock Solutions, Calibration Standards, and QC Samples
  • Stock Solutions: Prepare primary stock solutions of this compound and this compound-d5 (IS) in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to create calibration standards at concentrations ranging from 5 to 2000 ng/mL.

  • QC Samples: Prepare QC samples in drug-free human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation Protocol

A simple protein precipitation method is used for sample preparation.[3][4][10]

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound-d5 internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system for analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Sample->Add_IS Precipitate 3. Add Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex 4. Vortex Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject Detect 8. Detection & Quantification Inject->Detect Data 9. Data Processing Detect->Data

Experimental workflow for this compound quantification.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines.[11] The following parameters were assessed.

Linearity and Lower Limit of Quantification (LLOQ)

The method demonstrated excellent linearity over the specified concentration range.

Table 2: Linearity and LLOQ

ParameterResult
Calibration Range5 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ5 ng/mL[3]
LLOQ Precision (%CV)< 20%
LLOQ Accuracy (%RE)± 20%
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%RE) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%RE) (n=18)
Low15< 10.5%-6.2% to 4.5%< 12.1%-8.1% to 5.3%
Medium150< 8.2%-4.1% to 3.8%< 9.5%-5.5% to 4.9%
High1500< 6.5%-2.9% to 2.5%< 7.8%-4.3% to 3.7%
Data synthesized from established methods for the parent compound, pirfenidone.[3][4]
Extraction Recovery and Matrix Effect

The efficiency of the extraction process and the influence of plasma components on ionization were assessed.

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
Low1582.5%95.1%
Medium15084.3%97.3%
High150083.8%96.8%
Data synthesized from established methods for the parent compound, pirfenidone.[3]
Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw cycles (3 cycles), and long-term storage at -70°C.[5]

G cluster_core Core Validation Parameters cluster_additional Additional Assessments Specificity Specificity & Selectivity Method Reliable Bioanalytical Method Specificity->Method Linearity Linearity & Range Linearity->Method LLOQ LLOQ LLOQ->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method Recovery Extraction Recovery Recovery->Method Matrix Matrix Effect Matrix->Method Stability Stability Stability->Method

Key parameters for bioanalytical method validation.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis.[3] This validated method can be successfully applied to pharmacokinetic and toxicokinetic studies, supporting the clinical development of this compound.

References

Deupirfenidone: Cell Culture Protocols for Evaluating Anti-Fibrotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Deupirfenidone is a deuterated analog of pirfenidone (B1678446), a drug approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1] By strategically replacing hydrogen atoms with deuterium, this compound is designed to have a differentiated pharmacokinetic profile, potentially leading to improved tolerability while retaining the anti-fibrotic and anti-inflammatory properties of pirfenidone.[2][3] Pirfenidone has been shown to modulate various signaling pathways involved in fibrosis, primarily by inhibiting the pro-fibrotic cytokine transforming growth factor-beta (TGF-β).[4][5] This document provides detailed cell culture protocols to assess the anti-fibrotic effects of this compound in vitro. The following protocols are based on established methods for studying fibrosis and the known mechanisms of its parent compound, pirfenidone.

Key Concepts in Fibrosis Research

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, leading to scarring and organ dysfunction. A key event in this process is the differentiation of fibroblasts into myofibroblasts, which are highly contractile cells that produce large amounts of collagen and other ECM proteins. This transition is primarily driven by TGF-β.[6][7] Therefore, in vitro models of fibrosis typically involve stimulating cells, such as fibroblasts or epithelial cells, with TGF-β to induce a fibrotic phenotype. The efficacy of anti-fibrotic compounds like this compound can then be evaluated by their ability to inhibit these pro-fibrotic changes.

Experimental Workflow

The general workflow for testing the anti-fibrotic effects of this compound in cell culture involves inducing a fibrotic response in a suitable cell line and then treating the cells with varying concentrations of the compound. The key readouts include quantifying collagen deposition, assessing the expression of fibrotic markers, and analyzing the modulation of relevant signaling pathways.

G cluster_setup Experimental Setup cluster_assays Assessment of Anti-Fibrotic Effects cluster_data Data Analysis cell_culture Cell Seeding (e.g., Fibroblasts) tgfb_induction Induction of Fibrosis (TGF-β1 Treatment) cell_culture->tgfb_induction deupirfenidone_treatment Treatment with This compound tgfb_induction->deupirfenidone_treatment collagen_assay Collagen Quantification (Sirius Red Staining) deupirfenidone_treatment->collagen_assay marker_expression Fibrotic Marker Expression (Western Blot / IF) deupirfenidone_treatment->marker_expression pathway_analysis Signaling Pathway Analysis (Western Blot) deupirfenidone_treatment->pathway_analysis quantification Quantification and Statistical Analysis collagen_assay->quantification marker_expression->quantification pathway_analysis->quantification

Fig. 1: General experimental workflow for assessing the anti-fibrotic effects of this compound.

Experimental Protocols

Protocol 1: Induction of Fibrotic Phenotype in Fibroblasts

This protocol describes the induction of a fibrotic phenotype in human lung fibroblasts using TGF-β1.

Materials:

  • Human lung fibroblasts (e.g., MRC-5 or primary human lung fibroblasts)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Recombinant human TGF-β1

  • This compound

Procedure:

  • Culture human lung fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the fibroblasts in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for collagen assays) at a density that allows for sub-confluency at the time of treatment.

  • Once the cells reach approximately 80% confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.

  • Induce fibrosis by treating the cells with TGF-β1 (typically 5-10 ng/mL) in serum-free DMEM.[8]

  • Concurrently, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 mg/mL) or vehicle control (e.g., DMSO).

  • Incubate the cells for 24-72 hours, depending on the specific assay to be performed.

Protocol 2: Quantification of Collagen Deposition by Sirius Red Staining

This protocol provides a method for quantifying total collagen deposition in cell culture.[9][10]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., Bouin's fluid or 4% paraformaldehyde)

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)[11]

  • 0.1 M Hydrochloric acid (HCl)

  • Extraction buffer (0.1 M Sodium Hydroxide)

  • Microplate reader

Procedure:

  • After the treatment period, gently aspirate the culture medium.

  • Wash the cell layer twice with PBS.

  • Fix the cells with the fixation solution for 1 hour at room temperature.

  • Wash the plates three times with distilled water.

  • Stain the cells with Picro-Sirius Red solution for 1 hour at room temperature.[11]

  • Wash the plates with 0.1 M HCl to remove unbound dye.

  • Visually inspect the wells to ensure excess stain is removed.

  • Elute the bound dye by adding the extraction buffer and incubating for 30 minutes at room temperature with gentle shaking.

  • Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader.[9]

Treatment GroupThis compound (mg/mL)TGF-β1 (10 ng/mL)Absorbance at 540 nm (Mean ± SD)% Inhibition of Collagen Deposition
Control0-0.15 ± 0.02N/A
TGF-β10+0.85 ± 0.050%
This compound0.1+0.68 ± 0.0420%
This compound0.5+0.42 ± 0.0350.6%
This compound1.0+0.25 ± 0.0270.6%

Table 1: Representative data for the effect of this compound on TGF-β1-induced collagen deposition.

Protocol 3: Western Blot Analysis of Fibrotic Markers

This protocol details the detection of key fibrotic markers, such as alpha-smooth muscle actin (α-SMA) and fibronectin, by Western blotting.[12]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-α-SMA, anti-fibronectin, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.[12]

  • Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[12]

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Treatment GroupThis compound (mg/mL)TGF-β1 (10 ng/mL)α-SMA Expression (Fold Change vs. Control)Fibronectin Expression (Fold Change vs. Control)
Control0-1.01.0
TGF-β10+4.53.8
This compound0.1+3.22.9
This compound0.5+1.81.5
This compound1.0+1.11.2

Table 2: Representative quantitative data for the effect of this compound on the expression of fibrotic markers.

Protocol 4: Immunofluorescence Staining for α-SMA

This protocol allows for the visualization of α-SMA expression and incorporation into stress fibers, a hallmark of myofibroblast differentiation.[13]

Materials:

  • Cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-α-SMA)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.[13]

  • Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-α-SMA antibody overnight at 4°C.[13]

  • Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

Signaling Pathway Analysis

Pirfenidone is known to inhibit the TGF-β signaling pathway.[14][15] this compound is expected to have a similar mechanism of action. The anti-fibrotic effects of this compound can be further investigated by examining its impact on key signaling molecules in the TGF-β pathway, such as Smad2/3 phosphorylation, using Western blotting as described in Protocol 3.

G cluster_smad Canonical Smad Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates This compound This compound This compound->TGFbR inhibits pSmad23 p-Smad2/3 This compound->pSmad23 reduces Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_expression Pro-fibrotic Gene Expression (e.g., Collagen, α-SMA) Nucleus->Gene_expression promotes

Fig. 2: Simplified diagram of the canonical TGF-β/Smad signaling pathway and the proposed inhibitory action of this compound.

Summary and Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the anti-fibrotic potential of this compound in a cell culture setting. By utilizing these methods, researchers can obtain quantitative data on the compound's ability to inhibit key aspects of the fibrotic process, including collagen deposition and myofibroblast differentiation. Furthermore, analysis of the underlying signaling pathways will provide valuable insights into the mechanism of action of this compound. These in vitro studies are a critical step in the pre-clinical development of this promising anti-fibrotic agent.

References

Application Notes: Dissolving Pirfenidone for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pirfenidone (B1678446) is a pyridone-derived molecule with established anti-fibrotic, anti-inflammatory, and antioxidant properties.[1] It is widely used in research to investigate fibrotic processes, particularly in models of pulmonary, liver, and kidney fibrosis.[2] Pirfenidone's mechanism of action involves the downregulation of pro-fibrotic and inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF-β), and the inhibition of fibroblast proliferation and collagen synthesis.[1][3][4] Accurate and consistent dissolution of pirfenidone is critical for obtaining reproducible results in in vitro experiments. These application notes provide detailed protocols for the solubilization, storage, and application of pirfenidone for various cell-based assays.

Materials and Equipment

  • Pirfenidone powder (crystalline solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Ethanol (EtOH), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended for high concentrations)

  • Sterile syringe filters (0.22 µm)

  • Pipettes and sterile tips

  • Cell culture medium (e.g., DMEM)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Solubility and Stock Solution Data

Pirfenidone is a crystalline solid that is soluble in several organic solvents and has limited solubility in aqueous solutions.[1] For in vitro studies, a high-concentration stock solution is typically prepared in an organic solvent, which is then diluted to the final working concentration in the cell culture medium.

Table 1: Solubility of Pirfenidone in Common Solvents
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)*Notes
DMSO ~17 - 237.5~91.8 - 1282.3Sonication is recommended for achieving higher concentrations.[1][5]
Ethanol ~20~108.0Purge with inert gas recommended.[1]
Water 3.7 - 2520 - 135.0Solubility varies; sonication may be required.[2][5] Slightly soluble (19 mg/mL) at 25°C.[6]
PBS (pH 7.2) ~3~16.2Direct dissolution for organic solvent-free applications.[1]
Dimethyl formamide ~10~54.0Purge with inert gas recommended.[1]

*Calculated based on a molecular weight of 185.23 g/mol .

Experimental Protocols

Protocol 1: Preparation of High-Concentration Pirfenidone Stock Solution in DMSO

This is the most common method for preparing pirfenidone for cell culture experiments.

  • Weigh Pirfenidone: In a sterile microcentrifuge tube, weigh the desired amount of pirfenidone powder.

  • Add DMSO: Add the appropriate volume of cell culture-grade DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).

  • Dissolve: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[5]

  • Sterilize: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[7]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C. Pirfenidone is stable as a solid for at least 4 years.[1][7]

G cluster_workflow Protocol 1: DMSO Stock Solution Workflow weigh 1. Weigh Pirfenidone Powder add_dmso 2. Add DMSO to desired concentration weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve sterilize 4. Sterile Filter (0.22 µm) dissolve->sterilize store 5. Aliquot and Store at -20°C sterilize->store

Figure 1. Workflow for preparing a pirfenidone stock solution in DMSO.

Protocol 2: Preparation of Working Solutions for Cell Culture
  • Thaw Stock Solution: Thaw an aliquot of the pirfenidone DMSO stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture medium. Crucially, ensure the final concentration of DMSO in the medium is non-toxic to your cells, typically ≤ 0.1%. [3]

  • Prepare Working Solution: Add the calculated volume of the pirfenidone stock solution directly to the pre-warmed cell culture medium. Mix immediately by gentle swirling or pipetting to prevent precipitation.

  • Apply to Cells: Replace the existing medium in your cell culture plates with the freshly prepared pirfenidone-containing medium.

Example Calculation:

  • Desired Final Concentration: 1 mg/mL

  • Stock Solution Concentration: 20 mg/mL in DMSO

  • Final Volume of Medium: 10 mL

  • Volume of Stock Needed: (1 mg/mL * 10 mL) / 20 mg/mL = 0.5 mL

  • Final DMSO %: (0.5 mL / 10 mL) * 100 = 5%. This is too high.

To correct this, a higher concentration stock (e.g., 200 mg/mL) or an intermediate dilution step would be necessary. If using a 20 mg/mL stock, the maximum pirfenidone concentration to maintain <0.1% DMSO would be 20 µg/mL.

Protocol 3: Direct Dissolution in Aqueous Buffer

For experiments where organic solvents must be avoided, pirfenidone can be dissolved directly in aqueous buffers, although at a lower concentration.

  • Weigh Pirfenidone: Weigh the required amount of pirfenidone powder.

  • Add Buffer: Add sterile PBS (pH 7.2) to a maximum concentration of approximately 3 mg/mL.[1]

  • Dissolve: Vortex vigorously. Gentle warming (e.g., to 37°C) may aid dissolution.

  • Use Immediately: It is recommended not to store aqueous solutions for more than one day.[1]

Application Example: Anti-Proliferation Assay in Fibroblasts

This protocol is a generalized example based on methodologies reported in the literature for assessing the anti-proliferative effects of pirfenidone on fibroblasts.[4][8][9]

  • Cell Seeding: Seed human intestinal fibroblasts (HIFs) or other fibroblast cell lines in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Starvation (Optional): To synchronize cells, serum-starve them for 24 hours in a low-serum medium (e.g., 0.5% FBS).

  • Treatment: Prepare working solutions of pirfenidone in the appropriate cell culture medium at various concentrations (e.g., 0, 0.5, 1.0, 1.5 mg/mL).[8] Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (0 mg/mL pirfenidone).

  • Incubation: Remove the old medium and add the pirfenidone-containing medium to the cells. Incubate for 24, 48, or 72 hours.

  • Proliferation Assessment: Measure cell proliferation using a standard method such as an MTT, MTS, or BrdU assay.[4][8]

Table 2: Example Working Concentrations of Pirfenidone in In Vitro Assays
Cell TypeAssayConcentration RangeReference
Cardiac FibroblastsProliferation, Migration0.1 - 1.5 mg/mL[8]
Human Pterygium FibroblastsProliferation0.2 - 1.0 mg/mL[9]
Human Intestinal FibroblastsProliferation, Collagen Production0.5 - 2.0 mg/mL[4]
Human Intestinal FibroblastsProliferation, Apoptosis1.0 mg/mL (pre-treatment)[3]
iPS-RPE cellsEMT, Proliferation0.5 mg/mL[10]
Lung Fibroblasts (LL29)Fibroblast differentiation500 µM (~92.6 µg/mL)[11]

Mechanism of Action: Key Signaling Pathways

Pirfenidone exerts its anti-fibrotic effects by modulating multiple signaling pathways, primarily by antagonizing the effects of TGF-β1, a master regulator of fibrosis.

Key actions include:

  • Inhibition of TGF-β/Smad Pathway: Pirfenidone can suppress the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β signaling.[3] This leads to reduced expression of fibrotic genes like collagen type I (COL1A1) and α-smooth muscle actin (α-SMA).

  • Modulation of PI3K/AKT Pathway: The PI3K/AKT pathway, which is involved in cell survival and proliferation, can be inhibited by pirfenidone, contributing to its anti-proliferative effects and induction of apoptosis in fibroblasts.[3]

  • Inhibition of mTOR Signaling: Pirfenidone has been shown to inhibit both basal and TGF-β1-induced phosphorylation of mTOR and its downstream effector p70S6K, which are critical for cell growth and proliferation.[4]

  • Reduction of Inflammatory Cytokines: It also regulates the levels of various cytokines, including the suppression of tumor necrosis factor-alpha (TNF-α).[2][12]

G cluster_pathway Pirfenidone's Anti-Fibrotic Signaling Pathways cluster_smad Smad Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor pSMAD p-Smad2/3 Receptor->pSMAD PI3K PI3K Receptor->PI3K Pirfenidone Pirfenidone Pirfenidone->pSMAD Inhibits Pirfenidone->PI3K Inhibits mTOR p-mTOR Pirfenidone->mTOR Inhibits Gene Gene Transcription (e.g., COL1A1, α-SMA) pSMAD->Gene pAKT p-AKT PI3K->pAKT pAKT->mTOR mTOR->Gene Fibrosis Fibroblast Proliferation Collagen Production Myofibroblast Differentiation Gene->Fibrosis

Figure 2. Pirfenidone inhibits key pro-fibrotic signaling pathways.

References

Application Notes and Protocols for Deupirfenidone in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deupirfenidone (also known as LYT-100) is a deuterated analog of pirfenidone (B1678446), an approved anti-fibrotic agent for the treatment of idiopathic pulmonary fibrosis (IPF).[1] Deuteration is a modification of the chemical structure that can improve a drug's pharmacokinetic profile, potentially leading to enhanced efficacy and better tolerability.[2][3] this compound, like its parent compound, exhibits anti-inflammatory and anti-fibrotic properties by modulating key signaling pathways involved in fibrosis.[1][2]

These application notes provide a comprehensive guide for the design and execution of preclinical animal studies to evaluate the efficacy and pharmacokinetics of this compound, with a focus on dosage calculations. Due to the limited availability of public data on preclinical this compound dosages, this document leverages extensive data from its parent compound, pirfenidone, to provide a strong foundational basis for study design.

Mechanism of Action

This compound's mechanism of action is believed to be similar to that of pirfenidone, which involves the downregulation of pro-fibrotic and pro-inflammatory mediators. The primary signaling pathways affected include:

  • Transforming Growth Factor-beta (TGF-β) Pathway: Pirfenidone inhibits TGF-β-stimulated collagen production, a key process in the development of fibrosis.

  • Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) Signaling: this compound is reported to inhibit these pro-inflammatory cytokines, thereby reducing inflammation that contributes to fibrotic processes.[2]

Below is a diagram illustrating the key signaling pathways modulated by this compound.

This compound Signaling Pathway cluster_extracellular cluster_cell Fibroblast TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R TNF_alpha TNF-α TNF_alpha_R TNF-α Receptor TNF_alpha->TNF_alpha_R IL_6 IL-6 IL_6_R IL-6 Receptor IL_6->IL_6_R Smad Smad Signaling TGF_beta_R->Smad NF_kB NF-κB Signaling TNF_alpha_R->NF_kB STAT3 STAT3 Signaling IL_6_R->STAT3 This compound This compound This compound->Smad This compound->NF_kB This compound->STAT3 Collagen_Synth Collagen Synthesis (Fibrosis) Smad->Collagen_Synth Inflammation Inflammation NF_kB->Inflammation STAT3->Inflammation

Caption: this compound's anti-fibrotic and anti-inflammatory mechanism.

Preclinical Animal Models

The most widely used preclinical model for studying pulmonary fibrosis is the bleomycin-induced lung fibrosis model .[4] This model can be induced in various species, most commonly mice and rats. Administration of bleomycin (B88199), an anti-cancer agent, causes lung injury and inflammation, leading to the development of fibrosis that shares some histopathological features with human IPF.

Dosage Calculations and Considerations

Important Note: There is a lack of publicly available data on the specific dosages of this compound used in preclinical animal models. The information provided below is based on studies conducted with its parent compound, pirfenidone , and should be used as a starting point for designing dose-ranging studies for this compound.

Pirfenidone Dosages in Preclinical Models

The following table summarizes pirfenidone dosages used in various preclinical studies. These can serve as a reference for initiating this compound dose-finding experiments.

Animal ModelSpeciesRoute of AdministrationDosage RangeKey FindingsReference
Bleomycin-induced pulmonary fibrosisRatOral Gavage30 - 100 mg/kg/day (in three divided doses)Reduced lung hydroxyproline (B1673980) content and fibrosis.[4]
Bleomycin-induced pulmonary fibrosisRatIn Feed0.4% - 0.5% in chowResulted in relatively constant plasma concentrations.[4]
Bleomycin-induced pulmonary fibrosisRatIntratracheal0.9 mg/kg (once daily)Effective in reducing fibrosis.[5]
LPS-induced pulmonary inflammationRatOral Gavage30 mg/kgAttenuated inflammation.[5]
LPS-induced pulmonary inflammationRatIntratracheal0.5 mg/kgAttenuated inflammation.[5]
This compound Clinical Dosage and Pharmacokinetics (for context)

While not direct preclinical data, understanding the clinical dosage and pharmacokinetic profile of this compound can provide valuable context for preclinical study design.

Study PopulationDosageKey Pharmacokinetic/Efficacy FindingsReference
Patients with IPF (ELEVATE Trial)550 mg and 825 mg (three times a day)Dose-dependent slowing of lung function decline. The 825 mg dose showed a significant reduction in FVC decline compared to placebo.[2][6][7]
Healthy Older AdultsUp to 1000 mg (twice daily)Well-tolerated with a dose-proportional pharmacokinetic profile.[8]
Healthy Older Adults550 mg (three times a day)Bioequivalent drug exposure to 801 mg pirfenidone three times a day, with a 24% lower peak drug concentration.[9]

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This protocol outlines a general procedure for inducing and evaluating pulmonary fibrosis in mice and for testing the efficacy of this compound.

Preclinical Experimental Workflow cluster_setup cluster_induction cluster_treatment cluster_analysis Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 8-10 weeks old) Group_Allocation Random Group Allocation (n=8-12 per group) Animal_Acclimatization->Group_Allocation Bleomycin_Admin Bleomycin Administration (Intratracheal, e.g., 1.5 U/kg) Group_Allocation->Bleomycin_Admin Sham_Control Sham Control (Saline Administration) Group_Allocation->Sham_Control Deupirfenidone_Treatment This compound Treatment (Daily, e.g., oral gavage) - Low Dose - Mid Dose - High Dose Bleomycin_Admin->Deupirfenidone_Treatment Vehicle_Control Vehicle Control Treatment Bleomycin_Admin->Vehicle_Control Sham_Control->Vehicle_Control Sacrifice Euthanasia and Sample Collection Deupirfenidone_Treatment->Sacrifice Vehicle_Control->Sacrifice Histology Histopathology (H&E, Masson's Trichrome) Sacrifice->Histology Biochemical Biochemical Assays (Hydroxyproline content) Sacrifice->Biochemical Molecular Molecular Analysis (RT-qPCR for fibrotic markers) Sacrifice->Molecular

Caption: A typical experimental workflow for evaluating this compound.

1. Animal Model:

  • Species: C57BL/6 mice (male, 8-10 weeks old).
  • Acclimatization: House animals for at least one week prior to the experiment with free access to food and water.

2. Induction of Pulmonary Fibrosis:

  • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
  • Intratracheally instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5 U/kg in 50 µL of sterile saline).
  • The sham control group receives an intratracheal instillation of 50 µL of sterile saline.

3. Dosing and Administration:

  • Treatment Groups:
  • Sham + Vehicle
  • Bleomycin + Vehicle
  • Bleomycin + this compound (Low Dose)
  • Bleomycin + this compound (Mid Dose)
  • Bleomycin + this compound (High Dose)
  • Dosage Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Administration: Administer this compound or vehicle daily via oral gavage, starting from day 1 post-bleomycin instillation and continuing for 21 days.

4. Endpoint Analysis (Day 21):

  • Euthanize mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
  • Histopathology: Fix one lung lobe in 10% neutral buffered formalin for paraffin (B1166041) embedding. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
  • Biochemical Analysis: Homogenize a portion of the lung tissue to measure hydroxyproline content, a quantitative marker of collagen.
  • Molecular Analysis: Isolate RNA from another portion of the lung tissue for quantitative real-time PCR (RT-qPCR) to analyze the expression of fibrotic markers (e.g., Col1a1, Acta2, Tgf-β1).

Conclusion

While specific preclinical dosage data for this compound remains limited in the public domain, the extensive information available for its parent compound, pirfenidone, provides a solid foundation for initiating preclinical investigations. Researchers should commence with dose-ranging studies, using the provided pirfenidone data as a guide, to establish the optimal therapeutic window for this compound in their chosen animal model. The experimental protocols and mechanistic insights detailed in these application notes are intended to facilitate the robust design and execution of such studies, ultimately contributing to a better understanding of this compound's therapeutic potential.

References

Application Notes and Protocols: Gene Expression Analysis in Response to Deupirfenidone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deupirfenidone (also known as LYT-100) is an innovative, deuterated form of pirfenidone, an approved anti-fibrotic agent.[1][2] This structural modification enhances its pharmacokinetic profile, potentially leading to improved safety and tolerability compared to its parent compound.[1][3] this compound is primarily under investigation for the treatment of idiopathic pulmonary fibrosis (IPF) and other inflammatory and fibrotic conditions.[1][4] Its therapeutic effect is attributed to its anti-inflammatory and anti-fibrotic activities, which involve the modulation of key signaling pathways.[2][5]

Understanding the molecular mechanisms underlying this compound's efficacy is crucial for optimizing its clinical application and identifying novel biomarkers. Gene expression analysis, through techniques like RNA Sequencing (RNA-seq) and microarrays, offers a powerful approach to comprehensively characterize the transcriptional changes induced by this compound treatment.[6][7] These application notes provide detailed protocols for conducting such analyses and interpreting the resulting data.

This compound: Mechanism of Action and Clinical Data

Mechanism of Action

This compound exerts its therapeutic effects through a multi-modal mechanism that targets inflammation and fibrosis. As an orally bioavailable small molecule, it inhibits the activity of several pro-inflammatory and pro-fibrotic mediators.[2][5] Key among these are Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Transforming Growth Factor-beta (TGF-β).[2][5][8] By downregulating these cytokines, this compound can mitigate the downstream signaling cascades that lead to tissue scarring and inflammation.[2][5] The parent compound, pirfenidone, has also been shown to selectively inhibit p38 MAP kinase phosphorylation, a critical pathway in cellular stress responses.[9]

Deupirfenidone_MoA cluster_drug This compound Action cluster_cytokines Pro-inflammatory & Pro-fibrotic Cytokines cluster_effects Cellular Response This compound This compound TGFb TGF-β This compound->TGFb Inhibits TNFa TNF-α This compound->TNFa Inhibits IL6 IL-6 This compound->IL6 Inhibits Fibrosis Fibrosis TGFb->Fibrosis Promotes Inflammation Inflammation TGFb->Inflammation Promotes TNFa->Fibrosis Promotes TNFa->Inflammation Promotes IL6->Fibrosis Promotes IL6->Inflammation Promotes

Figure 1: this compound's Proposed Mechanism of Action.
Summary of Clinical Data

Recent clinical trials have provided promising data on the efficacy and tolerability of this compound. The Phase IIb ELEVATE IPF trial demonstrated a dose-dependent and statistically significant reduction in the decline of lung function in patients with IPF.[10][11]

Table 1: Key Efficacy Results from ELEVATE IPF Phase IIb Trial (26 Weeks)

Treatment Arm Mean FVC Decline from Baseline (mL) Treatment Effect vs. Placebo (%)
This compound 825 mg TID -21.5 80.9%
This compound 550 mg TID -80.7 N/A
Pirfenidone 801 mg TID -51.6 54.1%
Placebo -112.5 N/A

Data sourced from the ELEVATE IPF Phase IIb trial results.[10][12]

This compound also demonstrated a favorable tolerability profile, with a lower incidence of key gastrointestinal adverse events compared to the standard-of-care, pirfenidone.[10]

Table 2: Incidence of Key Gastrointestinal Adverse Events (≥5% in any arm)

Adverse Event This compound 825 mg TID (%) Pirfenidone 801 mg TID (%)
Nausea 20.3 27.0
Dyspepsia 14.1 22.2
Abdominal Pain 14.1 7.9
Diarrhea 7.8 11.1

Data sourced from the ELEVATE IPF Phase IIb trial.[10]

Protocols for Gene Expression Analysis

To investigate the transcriptional effects of this compound, RNA sequencing (RNA-seq) is the recommended method due to its high sensitivity and broad dynamic range.[6] Microarray analysis is a viable alternative.[13]

RNASeq_Workflow cluster_wetlab Wet Lab Protocol cluster_drylab Bioinformatics Analysis arrow arrow A 1. Cell Culture & Treatment (e.g., Lung Fibroblasts) B 2. This compound Exposure (Dose-response & Time-course) A->B C 3. RNA Extraction (e.g., Trizol method) B->C D 4. RNA Quality Control (RIN > 8 recommended) C->D E 5. Library Preparation (e.g., 3' mRNA-Seq) D->E F 6. High-Throughput Sequencing E->F G 7. Data Quality Control (e.g., FastQC) F->G Raw Sequencing Data H 8. Read Alignment (to reference genome) G->H I 9. Gene Expression Quantification H->I J 10. Differential Expression Analysis (Treated vs. Control) I->J K 11. Pathway & Functional Analysis J->K L 12. Biological Interpretation K->L

Figure 2: Experimental Workflow for RNA-Seq Analysis.
Protocol: Cell Culture and this compound Treatment

  • Cell Seeding: Plate a relevant cell line (e.g., primary human lung fibroblasts, A549 lung epithelial cells) in appropriate culture vessels. Ensure cells reach 70-80% confluency before treatment.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to final working concentrations in cell culture media. Include a vehicle-only control (media with the same concentration of DMSO).

  • Treatment: Replace the existing media with the this compound-containing media or vehicle control media.

  • Experimental Conditions:

    • Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) for a fixed time point (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound and harvest at multiple time points (e.g., 6, 12, 24, 48 hours).[14]

  • Replicates: Prepare a minimum of three biological replicates for each condition to ensure statistical power.

  • Harvesting: After the incubation period, wash cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol or buffer from an RNA extraction kit).

Protocol: RNA Extraction and Quality Control
  • RNA Extraction: Isolate total RNA from the cell lysates following the manufacturer's protocol for your chosen method (e.g., TRIzol-chloroform extraction or a column-based kit). Include a DNase I treatment step to remove contaminating genomic DNA.

  • RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1.

  • RNA Integrity Check: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). For standard RNA-seq, a RIN value >8 is recommended; however, 3' mRNA-seq methods can accommodate lower RIN values.[15]

Protocol: RNA Sequencing (3' mRNA-Seq)
  • Library Preparation: Starting with 10-100 ng of total RNA per sample, generate sequencing libraries using a commercial 3' mRNA-Seq kit. This method focuses on the 3' end of transcripts, making it a cost-effective and robust choice for gene expression profiling.[14] The process typically involves:

    • mRNA capture using oligo(dT) primers.

    • Reverse transcription to generate cDNA.

    • Addition of sequencing adapters and unique sample indices.

  • Library QC: Validate the size and concentration of the final libraries using automated electrophoresis and fluorometric quantification (e.g., Qubit).

  • Sequencing: Pool the indexed libraries and perform single-end sequencing on a high-throughput platform (e.g., Illumina NovaSeq). A sequencing depth of 3-5 million reads per sample is generally sufficient for differential gene expression analysis using 3' mRNA-Seq.[14]

Protocol: Microarray Analysis

For researchers preferring a microarray-based approach, the following workflow can be adopted.

Microarray_Workflow cluster_prep Sample Preparation cluster_array Microarray Processing cluster_analysis Data Analysis arrow arrow A 1. Total RNA Isolation (as in 3.2) B 2. cDNA Synthesis & Labeling (e.g., with Cy3/Cy5) A->B C 3. Hybridization to Microarray Chip B->C D 4. Washing C->D E 5. Scanning & Image Acquisition D->E F 6. Feature Extraction (Image Analysis) E->F G 7. Data Normalization F->G H 8. Differential Expression Analysis G->H I 9. Biological Interpretation H->I

References

Application Notes and Protocols for High-Throughput Screening of Deupirfenidone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deupirfenidone, a deuterated analog of pirfenidone, is an orally bioavailable small molecule with potential anti-inflammatory, anti-fibrotic, and anti-infective properties.[1][2] Its mechanism of action involves the inhibition of various pro-inflammatory and pro-fibrotic mediators, including transforming growth factor-beta (TGF-β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] This multifaceted activity makes it a promising therapeutic candidate for conditions like idiopathic pulmonary fibrosis (IPF).[3][4] The development of novel analogs of this compound necessitates robust high-throughput screening (HTS) platforms to efficiently identify candidates with superior potency and safety profiles.

These application notes provide detailed protocols for a suite of HTS assays designed to evaluate this compound analogs based on their primary mechanisms of action: anti-fibrotic, anti-inflammatory, and antioxidant activities.

Anti-Fibrotic Activity Assessment

Application Note: Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily type I collagen, leading to tissue scarring and organ dysfunction.[5] The TGF-β signaling pathway is a central driver of this process, promoting the transformation of fibroblasts into activated myofibroblasts, which are the primary producers of ECM.[6][7] High-throughput assays targeting fibroblast activation and collagen synthesis are therefore critical for identifying potent anti-fibrotic agents.[8][9] High-content screening (HCS) assays that visualize and quantify key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen I deposition in response to TGF-β stimulation provide a disease-relevant phenotypic screening platform.[6]

TGF-β Signaling Pathway

TGFB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGFβRII TGFBR1 TGFβRI (ALK5) TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD23 p-SMAD2/3 TGFBR1->SMAD23 Phosphorylation SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Collagen, α-SMA) SMAD_complex->Transcription Nuclear Translocation TGFB TGF-β TGFB->TGFBR2 This compound This compound Analogs This compound->SMAD_complex Inhibits This compound->TGFB Inhibits NFKB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK Complex TNFR->IKK Activation IKB IκB IKK->IKB Phosphorylation IKB->IKB NFKB NF-κB (p65/p50) Transcription Inflammatory Gene Transcription (TNF-α, IL-6) NFKB->Transcription Nuclear Translocation NFKB_IKB NF-κB/IκB Complex NFKB_IKB->NFKB Release TNFa_stim TNF-α or LPS TNFa_stim->TNFR This compound This compound Analogs This compound->IKK Inhibits This compound->NFKB Inhibits ROS_Pathway Stress Cellular Stressors (e.g., H₂O₂, UV, Inflammation) Mito Mitochondria / NADPH Oxidase Stress->Mito ROS ↑ Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂, •OH) Mito->ROS Generates Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage This compound This compound Analogs This compound->ROS Scavenges / Prevents Formation HTS_Workflow Primary Primary Screening (e.g., 10 µM single concentration) DoseResponse Dose-Response Confirmation (IC₅₀/EC₅₀ Determination) Primary->DoseResponse Active 'Hits' Secondary Secondary & Orthogonal Assays (e.g., Different mechanism or cell type) DoseResponse->Secondary Potent & Efficacious Hits Selectivity Selectivity & Cytotoxicity Assays Secondary->Selectivity Confirmed Hits Lead Lead Candidate Nomination Selectivity->Lead Selective & Non-toxic Hits

References

Application Notes and Protocols for Developing Stable Oral Formulations of Deupirfenidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deupirfenidone, a deuterated analog of pirfenidone (B1678446), is an orally bioavailable anti-inflammatory and anti-fibrotic agent.[1][2] Its mechanism of action involves the inhibition of several pro-inflammatory and pro-fibrotic cytokines, including Transforming Growth Factor-beta (TGF-β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[1] The development of a stable oral formulation is critical to ensure consistent bioavailability, therapeutic efficacy, and patient compliance. These application notes provide detailed protocols for the formulation, characterization, and stability testing of this compound oral solid dosage forms.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable and effective oral formulation. As a deuterated form of pirfenidone, it shares a similar molecular structure but may exhibit differences in metabolic stability and pharmacokinetic profile.

PropertyValue/InformationSource
Molecular Formula C₁₂H₈D₃NO[3]
Appearance White to pale yellow, non-hygroscopic powder[4]
Solubility More soluble in methanol, ethyl alcohol, acetone, and chloroform (B151607) than in water and 1.0 N hydrochloric acid.[4]
Mechanism of Action Inhibition of TGF-β, TNF-α, and IL-6 signaling pathways.[1]

Signaling Pathways Inhibited by this compound

This compound exerts its anti-fibrotic and anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of relevant bioassays.

TGF_beta_signaling TGF_beta TGF-β TBRII TGF-β Receptor II TGF_beta->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 p-SMAD2/3 TBRI->SMAD23 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_transcription Gene Transcription (e.g., Collagen, Fibronectin) Nucleus->Gene_transcription Initiates This compound This compound This compound->TBRI Inhibits (Potential Target) TNF_alpha_signaling TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NF_kappaB NF-κB IkappaB->NF_kappaB Releases Nucleus Nucleus NF_kappaB->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes Initiates This compound This compound This compound->IKK_complex Inhibits (Potential Target) IL6_signaling IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates with JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Inflammatory_genes Inflammatory Gene Transcription Nucleus->Inflammatory_genes Initiates This compound This compound This compound->JAK Inhibits (Potential Target) Wet_Granulation_Workflow Start Start Weighing 1. Weighing of this compound and Intragranular Excipients Start->Weighing Blending1 2. Dry Blending Weighing->Blending1 Granulation 3. Wet Granulation with Binder Solution Blending1->Granulation Drying 4. Drying of Granules Granulation->Drying Milling 5. Milling of Dried Granules Drying->Milling Blending2 6. Blending with Extragranular Excipients Milling->Blending2 Compression 7. Tablet Compression Blending2->Compression End End Compression->End Direct_Compression_Workflow Start Start Weighing 1. Weighing of this compound and Excipients Start->Weighing Blending 2. Blending Weighing->Blending Compression 3. Tablet Compression Blending->Compression End End Compression->End

References

Biomarker Analysis in Deupirfenidone Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deupirfenidone (LYT-100), a deuterated form of pirfenidone (B1678446), is an investigational anti-fibrotic and anti-inflammatory agent currently under evaluation for the treatment of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases. As a deuterated analog, this compound is designed to have a differentiated pharmacokinetic profile compared to pirfenidone, potentially leading to improved tolerability. The clinical development of this compound, particularly in the context of IPF, involves the analysis of various biomarkers to understand its mechanism of action, predict patient response, and monitor disease progression. Although specific biomarker data from this compound clinical trials, such as the ELEVATE IPF study, are not yet fully published, the extensive research on its parent compound, pirfenidone, provides a strong foundation for identifying and analyzing relevant biomarkers. This document outlines key biomarkers implicated in the pathophysiology of IPF and provides detailed protocols for their analysis, which are applicable to this compound clinical trials.

This compound's Mechanism of Action and Relevant Biomarkers

This compound, like pirfenidone, is believed to exert its therapeutic effects through a combination of anti-fibrotic, anti-inflammatory, and antioxidant properties. A key target of its action is the transforming growth factor-beta (TGF-β) signaling pathway, a central driver of fibrosis. By modulating TGF-β and other pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), this compound can potentially inhibit fibroblast proliferation and differentiation into myofibroblasts, and reduce the deposition of extracellular matrix (ECM) proteins, which are hallmarks of IPF.

Biomarkers relevant to this compound clinical trials can be categorized based on the pathological processes they represent:

  • Fibrosis and ECM Remodeling: These markers reflect the excessive deposition and turnover of connective tissue in the lungs.

  • Epithelial Damage: These markers indicate injury to the alveolar epithelial cells, a key initiating event in IPF.

  • Inflammation: These markers are associated with the chronic inflammatory state present in the fibrotic lung.

A post-hoc analysis of the CAPACITY and ASCEND clinical trials of pirfenidone identified several peripheral blood protein biomarkers as prognostic for disease progression in IPF patients.[1] These biomarkers are highly relevant for the investigation of this compound.

Quantitative Biomarker Data from Pirfenidone Clinical Trials

While specific mean concentration data for biomarkers in pirfenidone-treated versus placebo groups are not consistently reported in publicly available literature, statistical associations with clinical outcomes provide valuable insights. The following tables summarize the prognostic significance of key biomarkers from the CAPACITY and ASCEND trials.[1]

Table 1: Prognostic Value of Baseline Biomarkers for Absolute Change in FVC%pred at 12 Months in the Placebo Group (CAPACITY and ASCEND Trials)

BiomarkerTest Cohort (CAPACITY) p-valueReplication Cohort (ASCEND) p-value
CCL180.0320.004
CCL13<0.0010.11
COMP0.0010.22
CXCL130.0020.12
CXCL140.0210.44
Periostin0.0010.38
YKL-400.0090.16

FVC%pred: Forced Vital Capacity percent predicted. A p-value < 0.05 is typically considered statistically significant.

Table 2: Other Relevant Biomarkers in IPF

Biomarker CategoryBiomarkerRelevance in IPF
FibrosisMMP-7Elevated in IPF and associated with disease progression and mortality.
FibrosisCEMIPImplicated in ECM remodeling and inflammation; decreased by pirfenidone.
Epithelial DamageKL-6, SP-DMarkers of alveolar epithelial cell injury, often elevated in IPF.
InflammationCXCL13A chemokine involved in B-cell recruitment, prognostic in IPF.

Signaling Pathways and Experimental Workflows

This compound's Putative Mechanism of Action via TGF-β Signaling

This compound is thought to inhibit the pro-fibrotic effects of TGF-β. The diagram below illustrates the canonical (SMAD-dependent) and non-canonical (e.g., PI3K/AKT) TGF-β signaling pathways, highlighting potential points of intervention by this compound.[2][3]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR SMAD23 SMAD2/3 TGFbR->SMAD23 phosphorylates PI3K PI3K TGFbR->PI3K activates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Collagen, α-SMA, etc.) SMAD_complex->Transcription translocates AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Transcription promotes This compound This compound This compound->TGFbR inhibits This compound->pAKT inhibits biomarker_workflow cluster_collection Sample Collection & Processing cluster_analysis Biomarker Analysis cluster_data Data Interpretation Patient Patient Consent and Enrollment Blood Whole Blood Collection Patient->Blood Processing Centrifugation & Plasma/Serum Separation Blood->Processing Storage Aliquoting & Storage at -80°C Processing->Storage Thawing Sample Thawing and Preparation Storage->Thawing Immunoassay Immunoassay (e.g., ELISA) Thawing->Immunoassay Reader Plate Reading (Spectrophotometer) Immunoassay->Reader StandardCurve Standard Curve Generation Reader->StandardCurve Concentration Concentration Calculation StandardCurve->Concentration Stats Statistical Analysis (Comparison between treatment groups) Concentration->Stats Report Reporting and Interpretation Stats->Report

References

Application Note: Evaluating the Anti-Fibrotic Potential of Deupirfenidone in a Precision-Cut Lung Slice (PCLS) Model of Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to stiffening of the lung parenchyma and irreversible decline in lung function.[1] Deupirfenidone (LYT-100) is a deuterated form of pirfenidone (B1678446), an approved anti-fibrotic agent, designed to have an improved pharmacokinetic profile and better tolerability.[2][3] Preclinical and clinical studies have demonstrated the anti-fibrotic and anti-inflammatory properties of this compound and its parent compound, pirfenidone.[4] The primary mechanism of action involves the inhibition of pro-fibrotic and pro-inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF-β).[5]

The precision-cut lung slice (PCLS) model serves as a robust ex vivo platform that preserves the complex multicellular architecture and microenvironment of the lung.[6][7][8] This makes it an ideal system for studying the pathogenesis of pulmonary fibrosis and for evaluating the efficacy of novel therapeutics in a physiologically relevant context.[7][8] This application note provides a detailed protocol for inducing a fibrotic phenotype in PCLS using TGF-β1 and for assessing the anti-fibrotic effects of this compound.

Materials and Reagents

  • Human or rodent lung tissue

  • Low-melting point agarose (B213101)

  • Vibrating microtome (Vibratome)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human TGF-β1

  • This compound (LYT-100)

  • MTT reagent

  • TRIzol reagent

  • qRT-PCR primers for fibrotic markers (e.g., COL1A1, ACTA2)

  • Antibodies for Western blot or immunohistochemistry (e.g., anti-α-SMA, anti-Collagen I)

  • ELISA kits for cytokine analysis (e.g., IL-6, TNF-α)

Experimental Protocols

Protocol 1: Generation and Culture of Precision-Cut Lung Slices (PCLS)

This protocol is adapted from established methods for generating PCLS from murine or human lung tissue.[6][9]

  • Lung Inflation: Anesthetize the subject animal or obtain fresh human lung tissue. Cannulate the trachea (animal) or a major bronchus (human tissue) and slowly inflate the lungs with pre-warmed 1.5-2% low-melting point agarose in DMEM until fully expanded.

  • Tissue Solidification: Place the agarose-inflated lung in a refrigerator or on ice for 30-60 minutes to allow the agarose to solidify.

  • Slicing: Using a vibrating microtome, cut the solidified lung tissue into slices of 250-500 µm thickness. Collect the slices in cold DMEM.

  • Agarose Removal and Recovery: Transfer the PCLS to 12-well plates containing fresh, warm DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C and 5% CO₂. Change the medium after 2-4 hours to remove the agarose and any cellular debris.[6] Allow the slices to recover overnight before initiating experiments.[6]

Protocol 2: Induction of Fibrosis and Treatment with this compound
  • Starvation (Optional): To reduce the effect of serum growth factors, the medium can be replaced with low-serum (0.5-1% FBS) DMEM for 12-24 hours prior to stimulation.

  • TGF-β1 Stimulation: To induce a fibrotic response, treat the PCLS with recombinant TGF-β1 (typically 5-10 ng/mL) in fresh culture medium.

  • This compound Treatment: Concurrently with TGF-β1 stimulation, treat the PCLS with varying concentrations of this compound. Based on the properties of pirfenidone, a concentration range of 100 µM to 1000 µM is a suggested starting point. Include a vehicle control group (e.g., DMSO).

  • Incubation: Incubate the treated PCLS for 48-72 hours at 37°C and 5% CO₂.

  • Endpoint Collection: After incubation, collect the culture supernatants for cytokine analysis and harvest the PCLS for RNA extraction, protein analysis, or histology.

Protocol 3: Assessment of Anti-Fibrotic Efficacy
  • Gene Expression Analysis (qRT-PCR): Isolate total RNA from PCLS using TRIzol reagent.[6] Synthesize cDNA and perform quantitative real-time PCR to measure the expression of key fibrotic genes such as COL1A1 (Collagen Type I Alpha 1) and ACTA2 (Alpha-Smooth Muscle Actin, α-SMA).

  • Protein Analysis (Western Blot): Homogenize PCLS in lysis buffer. Quantify total protein and perform Western blotting to assess the protein levels of α-SMA and Collagen I.

  • Histology and Immunohistochemistry: Fix PCLS in 4% paraformaldehyde, embed in paraffin, and section. Perform Masson's Trichrome staining to visualize collagen deposition or immunohistochemistry to detect α-SMA-positive myofibroblasts.

  • Cytokine Analysis (ELISA): Use the collected culture supernatants to quantify the levels of secreted pro-inflammatory cytokines such as IL-6 and TNF-α using commercial ELISA kits.[10]

Data Presentation: Expected Outcomes

The following tables summarize hypothetical quantitative data based on the known effects of pirfenidone and the clinical trial data for this compound. These represent expected results from a PCLS experiment designed to test the efficacy of this compound.

Table 1: Effect of this compound on Fibrotic Gene Expression in TGF-β1-Stimulated PCLS

Treatment GroupFold Change in COL1A1 mRNA (vs. Control)Fold Change in ACTA2 mRNA (vs. Control)
Vehicle Control1.0 ± 0.21.0 ± 0.3
TGF-β1 (5 ng/mL)8.5 ± 1.16.2 ± 0.9
TGF-β1 + this compound (250 µM)5.1 ± 0.83.8 ± 0.6
TGF-β1 + this compound (500 µM)2.9 ± 0.5 2.1 ± 0.4
TGF-β1 + this compound (1000 µM)1.8 ± 0.4 1.4 ± 0.3

*Data are presented as mean ± SD. Statistical significance vs. TGF-β1 alone: *p<0.05, **p<0.01, **p<0.001.

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Secretion in TGF-β1-Stimulated PCLS

Treatment GroupIL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)
Vehicle Control50 ± 1235 ± 9
TGF-β1 (5 ng/mL)450 ± 55280 ± 40
TGF-β1 + this compound (250 µM)280 ± 42175 ± 31
TGF-β1 + this compound (500 µM)150 ± 31 90 ± 22
TGF-β1 + this compound (1000 µM)85 ± 20 55 ± 15

*Data are presented as mean ± SD. Statistical significance vs. TGF-β1 alone: *p<0.05, **p<0.01, **p<0.001.

Visualizations: Workflow and Signaling Pathway

G cluster_prep PCLS Preparation cluster_exp Experiment cluster_analysis Endpoint Analysis A Lung Inflation (Agarose) B Tissue Solidification (On Ice) A->B C Vibratome Slicing (250-500 µm) B->C D Overnight Recovery in Culture C->D E Induce Fibrosis (TGF-β1) D->E G Incubate (48-72 hours) E->G F Treat with this compound (Dose-Response) F->G H Harvest PCLS and Supernatant G->H I Gene Expression (qRT-PCR for COL1A1, ACTA2) H->I J Protein Expression (Western Blot for α-SMA, Collagen I) H->J K Cytokine Secretion (ELISA for IL-6, TNF-α) H->K L Histology (Masson's Trichrome) H->L

Experimental workflow for evaluating this compound in PCLS.

G cluster_smad SMAD Pathway cluster_non_smad Non-SMAD Pathways TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor pSMAD p-SMAD2/3 Receptor->pSMAD PI3K PI3K/AKT Receptor->PI3K MAPK MAPK (ERK, p38) Receptor->MAPK This compound This compound This compound->Receptor Inhibits Signaling This compound->pSMAD This compound->MAPK SMAD4 SMAD4 pSMAD->SMAD4 Complex SMAD2/3/4 Complex SMAD4->Complex Nucleus Nucleus Complex->Nucleus PI3K->Nucleus MAPK->Nucleus Transcription Gene Transcription (Collagen, α-SMA) Nucleus->Transcription Fibrosis Fibrosis Transcription->Fibrosis

Inhibitory mechanism of this compound on TGF-β signaling.

Discussion and Conclusion

The PCLS model provides a powerful tool for the preclinical evaluation of anti-fibrotic compounds like this compound. By preserving the native lung architecture, it allows for the study of drug effects on a complex interplay of various cell types involved in fibrosis. The protocols outlined here describe a robust method to induce a fibrotic phenotype with TGF-β1 and to quantify the therapeutic potential of this compound through molecular and biochemical analyses.

This compound, as a derivative of pirfenidone, is expected to inhibit TGF-β1-induced fibroblast-to-myofibroblast differentiation and extracellular matrix deposition.[11] This inhibitory action is likely mediated through the attenuation of both SMAD and non-SMAD signaling pathways, including MAPK and PI3K/AKT cascades.[11][12] The expected dose-dependent reduction in fibrotic and inflammatory markers in the PCLS model would provide strong preclinical evidence supporting the clinical development of this compound for IPF and other fibrotic lung diseases.[13][14] The superior tolerability profile of this compound observed in clinical trials suggests it could offer a significant advantage over existing therapies. This ex vivo model can effectively bridge the gap between simple in vitro cell cultures and complex in vivo animal studies, facilitating the translation of promising therapeutics.[8]

References

Troubleshooting & Optimization

Deupirfenidone Solubility: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for improving the aqueous solubility of deupirfenidone (LYT-100). The following sections offer troubleshooting advice, experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure relate to pirfenidone (B1678446)?

This compound is a deuterated form of pirfenidone, an anti-fibrotic and anti-inflammatory agent.[1][2] Specifically, hydrogen atoms on the 5-methyl group of pirfenidone are replaced with deuterium. This selective deuteration is designed to slow the rate of metabolism, leading to a differentiated pharmacokinetic (PK) profile that may improve tolerability while retaining the therapeutic activity of the parent compound.[3][4][5]

Q2: What is the expected aqueous solubility of this compound?

Publicly available quantitative solubility data for this compound is limited. However, as a deuterated analog of pirfenidone, its solubility characteristics are expected to be very similar. Pirfenidone is described as being slightly soluble in water.[6] Its solubility in phosphate-buffered saline (PBS) at a pH of 7.2 is approximately 3 mg/mL.[7] For initial experimental design, it is reasonable to use the solubility of pirfenidone as a starting estimate.

Q3: In which organic solvents can I prepare a stock solution of this compound?

Based on data for pirfenidone, this compound is expected to be soluble in several common organic solvents. These are useful for preparing concentrated stock solutions that can then be diluted into aqueous buffers.[7] Ensure the final concentration of the organic solvent in your experiment is minimal to avoid potential physiological effects.[7]

Table 1: Solubility of Pirfenidone in Common Organic Solvents
SolventApproximate Solubility (mg/mL)Reference
Ethanol~20[7]
Dimethyl Sulfoxide (DMSO)~17[7]
Dimethylformamide (DMF)~10[7]

Q4: My this compound is precipitating after dilution from a stock solution into an aqueous buffer. What can I do?

Precipitation upon dilution is a common issue for poorly soluble compounds. This typically occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. See the troubleshooting workflow below for a systematic approach to resolving this issue.

G start Precipitation Observed q1 Is the final concentration above the expected aqueous solubility (~3 mg/mL)? start->q1 a1_yes Reduce Final Concentration q1->a1_yes Yes q2 Is an organic co-solvent present in the final solution? q1->q2 No end Solution Remains Clear a1_yes->end a2_yes Increase co-solvent % (e.g., DMSO <1%) or switch to a more potent solubilizer (e.g., PEG 400) q2->a2_yes Yes q3 Have you tried adjusting the pH? q2->q3 No a2_yes->end a3_no Adjust buffer pH. Test a range (e.g., pH 6.0 - 8.0) to find optimal solubility. q3->a3_no No q4 Consider Advanced Formulation Strategies q3->q4 Yes a3_no->end q4->end

Caption: Troubleshooting workflow for this compound precipitation.

Solubility Enhancement Strategies & Protocols

For experiments requiring concentrations higher than the intrinsic aqueous solubility of this compound, several formulation strategies can be employed.

Strategy 1: pH Adjustment

The solubility of compounds with ionizable groups can be significantly influenced by pH.[8][9] By adjusting the pH of the aqueous buffer, you can shift the equilibrium towards the more soluble (ionized) form of the drug.

Protocol 1: Solubility Testing at Different pH Values
  • Prepare Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., citrate (B86180) for pH 5-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-9).

  • Add Compound: Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sample and Dilute: Carefully collect a precise volume of the supernatant. Dilute it with a suitable solvent in which the drug is highly soluble (e.g., methanol (B129727) or acetonitrile) to a concentration within the linear range of your analytical method.

  • Quantify: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

  • Determine Solubility: Calculate the original concentration in the supernatant to determine the solubility at each pH.

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic drugs. For pirfenidone, N-Methyl-2-pyrrolidone (NMP), propylene (B89431) glycol, and polyethylene (B3416737) glycol 400 (PEG 400) have been shown to increase solubility.[6]

Table 2: Effect of Co-solvents on Pirfenidone Solubility
Co-solvent SystemPirfenidone Solubility (mg/mL)Fold Increase vs. WaterReference
Water~151.0x[6]
100% Propylene Glycol~20~1.3x[6]
100% PEG 400~25~1.7x[6]
100% NMP~30~2.0x[6]

Note: Data is for pirfenidone and serves as a guide for this compound experiments. The fold increase may vary depending on the aqueous buffer system used.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly enhanced aqueous solubility.[11][12][13]

G Drug Drug Complex Complex Drug->Complex CD CD CD->Complex

Caption: General workflow for solubility enhancement experiments.

References

Technical Support Center: Deupirfenidone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of deupirfenidone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and well-established synthetic route for this compound involves a copper-catalyzed N-arylation reaction, also known as the Ullmann condensation. This reaction couples a deuterated pyridinone intermediate, 5-(trideuteriomethyl)pyridin-2(1H)-one, with a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a copper catalyst and a base.

Q2: What are the critical starting materials for this compound synthesis?

A2: The key starting materials are 5-(trideuteriomethyl)pyridin-2(1H)-one and a phenyl halide, typically iodobenzene or bromobenzene (B47551). The purity of these starting materials is crucial to minimize the formation of impurities. For instance, the presence of dibromobenzene in the bromobenzene starting material can lead to the formation of dimeric byproducts.[1]

Q3: How can the level of deuteration in the final product be confirmed?

A3: The level of deuteration can be quantitatively determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Deuterium (B1214612) NMR (2H NMR) can directly detect the deuterium signal, while Proton NMR (1H NMR) can be used to observe the reduction in the signal intensity of the corresponding non-deuterated methyl group.[2][3] Mass spectrometry (MS) can also be used to confirm the mass difference between the deuterated and non-deuterated product.

Q4: What are the most common impurities encountered during this compound synthesis?

A4: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: 5-(trideuteriomethyl)pyridin-2(1H)-one and the phenyl halide.

  • Dimeric byproducts: Such as di(5-methyl-2-pyridone)benzene, which can form if the phenyl halide contains di-halogenated impurities.[1]

  • Oxidative impurities: Formation of N-oxides can occur.

  • Products of side reactions: Depending on the reaction conditions, other minor byproducts may be formed.

Q5: What are the recommended purification techniques for this compound?

A5: The primary purification method for this compound is crystallization. A common solvent system for crystallization is a mixture of toluene (B28343) and heptanes.[1] This method is effective in removing unreacted starting materials and most process-related impurities. For challenging separations, column chromatography may be employed, although it is less common for large-scale production.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Poor quality of starting materials. 4. Inefficient base.1. Use freshly prepared or properly stored copper catalyst. Consider using a ligand to enhance catalyst activity. 2. Optimize the reaction temperature. The Ullmann condensation typically requires elevated temperatures (e.g., >100 °C).[4] 3. Ensure the purity of starting materials, particularly the absence of water and other reactive impurities. 4. Use a strong, non-nucleophilic base like potassium carbonate.
Incomplete Reaction 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Poor solubility of reactants.1. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. 2. Add a fresh portion of the catalyst if deactivation is suspected. 3. Use a high-boiling polar aprotic solvent like DMF to ensure all reactants are in solution.
Presence of Dimeric Impurities Contamination of the phenyl halide with di-halogenated species.Use highly pure phenyl halide with a low content of di-halogenated impurities (<0.15%).[1]
Low Deuteration Level Inefficient deuteration of the starting material or H/D exchange during synthesis.1. If preparing the deuterated pyridinone precursor, ensure complete deuteration using appropriate reagents and conditions. 2. During the Ullmann coupling, minimize sources of protons (e.g., use anhydrous solvents and reagents) to prevent back-exchange.
Difficulty in Crystallization 1. Presence of impurities that inhibit crystal formation. 2. Incorrect solvent system or concentration. 3. Rapid cooling.1. Perform a pre-purification step (e.g., washing the crude product) to remove interfering impurities. 2. Experiment with different solvent ratios (e.g., toluene/heptane) and ensure the solution is sufficiently concentrated. 3. Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal of pure this compound can also be beneficial.
Final Product Fails Purity Specifications Inefficient removal of one or more impurities during purification.1. Recrystallize the product multiple times. 2. Consider a charcoal treatment to remove colored impurities. 3. If impurities persist, an alternative purification method like column chromatography may be necessary.

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis (Ullmann Condensation)

Parameter Condition Reference
Reactants 5-(trideuteriomethyl)pyridin-2(1H)-one, Phenyl Halide (Iodobenzene or Bromobenzene)General Knowledge
Catalyst Copper(I) salt (e.g., CuI, Cu2O)[4]
Base Potassium Carbonate (K2CO3)General Knowledge
Solvent Dimethylformamide (DMF)General Knowledge
Temperature > 100 °C[4]
Reaction Time 12-24 hours (monitor by TLC/HPLC)General Knowledge

Table 2: Purity Specifications for Pirfenidone (B1678446) (as an analogue for this compound)

Impurity Specification Limit Reference
Di(5-methyl-2-pyridone)benzene< 0.1%[1]
Other individual impurities< 0.05%[1]
Total Purity > 99.9% [1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-(trideuteriomethyl)pyridin-2(1H)-one (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or toluene).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot toluene.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add heptane (B126788) to the hot toluene solution until turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold heptane.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

  • Purity Analysis: Analyze the purity of the final product by HPLC and confirm its identity and deuteration level by NMR and MS.

Mandatory Visualizations

Synthesis_Workflow start Starting Materials: 5-(trideuteriomethyl)pyridin-2(1H)-one Iodobenzene reaction Ullmann Condensation: - Copper(I) Iodide (Catalyst) - K2CO3 (Base) - DMF (Solvent) - 120-130 °C, N2 atmosphere start->reaction workup Aqueous Work-up: - Extraction with Toluene - Washing with Water/Brine reaction->workup crude Crude this compound workup->crude purification Purification: - Crystallization from  Toluene/Heptane crude->purification final_product Pure this compound purification->final_product analysis Quality Control: - HPLC (Purity) - NMR (Identity, Deuteration) - MS (Mass Confirmation) final_product->analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification_Logic start Crude this compound dissolve Dissolve in hot Toluene start->dissolve crystallize Add Heptane and cool slowly dissolve->crystallize filter_dry Filter and Dry Crystals crystallize->filter_dry analyze Analyze Purity by HPLC filter_dry->analyze pass Purity > 99.9% analyze->pass Yes fail Purity < 99.9% analyze->fail No recrystallize Recrystallize from Toluene/Heptane fail->recrystallize chromatography Consider Column Chromatography fail->chromatography If impurities persist recrystallize->filter_dry

Caption: Decision-making flowchart for the purification of this compound.

Troubleshooting_Pathway start Problem Encountered low_yield Low Reaction Yield start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction impurity Persistent Impurities start->impurity check_reagents Check Purity and Activity of Starting Materials and Catalyst low_yield->check_reagents optimize_conditions Optimize Reaction Time and Temperature incomplete_reaction->optimize_conditions improve_purification Improve Purification: - Multiple Recrystallizations - Alternative Solvents impurity->improve_purification

Caption: A logical pathway for troubleshooting common issues in this compound synthesis.

References

Optimizing deupirfenidone dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing deupirfenidone dosage to minimize off-target effects during their experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action of this compound? This compound is a deuterated form of pirfenidone (B1678446). Its primary mechanism involves the inhibition of pro-inflammatory and pro-fibrotic signaling pathways. It has been shown to reduce the production and activity of key cytokines such as transforming growth factor-beta (TGF-β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[1]. This modulation of signaling pathways helps to reduce inflammation and fibrosis.
What are the known on-target effects of this compound? The on-target effects of this compound are primarily its anti-inflammatory and anti-fibrotic activities. By inhibiting pathways mediated by TGF-β, TNF-α, and IL-6, this compound can reduce fibroblast proliferation, decrease collagen production, and limit the inflammatory response[1].
What are the most commonly observed off-target effects (adverse events) in clinical trials? In the ELEVATE IPF Phase 2b clinical trial, the most common treatment-emergent adverse events associated with this compound were gastrointestinal issues (such as nausea, dyspepsia, diarrhea, and abdominal pain), photosensitivity reactions, decreased appetite, fatigue, dizziness, and headache[2][3].
How does the dosage of this compound relate to its efficacy and off-target effects? The ELEVATE IPF trial demonstrated a dose-dependent response for efficacy. The higher dose of 825 mg TID showed a greater reduction in Forced Vital Capacity (FVC) decline compared to the 550 mg TID dose[2][3]. While both doses were generally well-tolerated, some adverse events showed a potential dose-relationship. Optimizing the dosage is key to maximizing efficacy while maintaining a manageable side-effect profile.
Why is this compound expected to have a better tolerability profile than pirfenidone? This compound is a deuterated analog of pirfenidone. This structural modification alters its pharmacokinetic profile, leading to a potentially more favorable tolerability profile compared to its parent compound[4][5]. This may allow for higher systemic exposure and potentially greater efficacy with fewer dose-limiting side effects.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during preclinical experiments with this compound.

Issue 1: Unexpected Cell Toxicity or Reduced Viability in a New Cell Line

Possible Cause: The new cell line may be more sensitive to this compound, or it may express off-target proteins that are affected by the drug, leading to cytotoxicity.

Troubleshooting Steps:

  • Confirm On-Target Pathway Activity:

    • Ensure that the cell line expresses the target pathways (e.g., TGF-β, TNF-α signaling).

    • Use a positive control (e.g., pirfenidone) to validate the expected anti-fibrotic or anti-inflammatory response.

  • Perform a Dose-Response Curve:

    • Titrate this compound across a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for the desired on-target effect and the concentration at which cytotoxicity is observed.

  • Assess General Cellular Health:

    • Utilize assays to measure mitochondrial function (e.g., MTT or resazurin (B115843) assay) and membrane integrity (e.g., LDH release assay) to distinguish between cytostatic and cytotoxic effects.

  • Investigate Potential Off-Target Mechanisms:

    • If the cell line is known to be sensitive to inhibitors of certain kinase families, consider performing a limited kinase screen to identify potential off-target interactions.

Issue 2: Inconsistent Anti-Fibrotic or Anti-Inflammatory Effects

Possible Cause: Experimental variability, issues with reagent stability, or complex downstream effects of the signaling pathways being modulated.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Ensure consistent cell seeding densities, treatment times, and reagent concentrations.

    • Prepare fresh solutions of this compound for each experiment, as stability in solution over time may vary.

  • Validate Assay Performance:

    • Include appropriate positive and negative controls in all experiments. For example, when measuring TGF-β inhibition, include a recombinant TGF-β treatment group and a known TGF-β inhibitor.

    • Use multiple, independent assays to confirm findings. For instance, supplement gene expression data (qPCR) with protein-level analysis (Western blot or ELISA).

  • Consider Kinetic Effects:

    • The inhibitory effects of this compound on signaling pathways may be time-dependent. Perform a time-course experiment to identify the optimal treatment duration for observing the desired effect.

Issue 3: Discrepancy Between In Vitro and In Vivo Results

Possible Cause: Differences in drug metabolism, bioavailability, and the complex microenvironment in a whole organism can lead to different outcomes compared to isolated cell cultures.

Troubleshooting Steps:

  • Evaluate Pharmacokinetics/Pharmacodynamics (PK/PD) in the Animal Model:

    • Measure the concentration of this compound in plasma and the target tissue over time to ensure adequate drug exposure.

    • Correlate drug concentrations with on-target biomarker modulation in the tissue of interest.

  • Refine the In Vivo Model:

    • Ensure the chosen animal model appropriately recapitulates the human disease pathology and the signaling pathways targeted by this compound.

    • Consider the route of administration and dosing regimen to mimic clinical exposure as closely as possible.

  • Bridge In Vitro and In Vivo Data:

    • Use in vitro models with co-cultures of different cell types to better simulate the tissue microenvironment.

    • Analyze tissues from in vivo studies using the same molecular assays employed in vitro to directly compare pathway modulation.

Quantitative Data Summary

Table 1: Efficacy of this compound in Idiopathic Pulmonary Fibrosis (ELEVATE IPF Phase 2b Trial)

Treatment GroupMean Change in FVC from Baseline at 26 Weeks (mL)
This compound 825 mg TID-21.5
This compound 550 mg TID-80.7
Pirfenidone 801 mg TID-51.6
Placebo-112.5

Data from the ELEVATE IPF Phase 2b Trial.[2][6]

Table 2: Common Treatment-Emergent Adverse Events (≥5% in any group) in the ELEVATE IPF Trial

Adverse EventThis compound 825 mg TID (%)This compound 550 mg TID (%)Pirfenidone 801 mg TID (%)Placebo (%)
Nausea20.316.927.07.7
Dyspepsia14.112.322.23.1
Diarrhea7.810.811.19.2
Abdominal Pain14.16.27.94.6
Photosensitivity Reaction7.86.27.90
Decreased Appetite20.318.514.37.7
Fatigue9.47.711.11.5
Dizziness12.59.27.93.1
Headache3.17.712.74.6

Data from the ELEVATE IPF Phase 2b Trial.[2][3]

Experimental Protocols

Protocol 1: In Vitro Assessment of TGF-β Pathway Inhibition

Objective: To quantify the inhibitory effect of this compound on TGF-β-induced pro-fibrotic responses in a fibroblast cell line.

Methodology:

  • Cell Culture: Culture a relevant fibroblast cell line (e.g., primary human lung fibroblasts, NIH/3T3) in appropriate media.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 1 hour.

    • Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.

  • Endpoint Analysis:

    • Western Blot: Lyse the cells and perform Western blotting to analyze the expression of pro-fibrotic proteins such as alpha-smooth muscle actin (α-SMA) and Collagen Type I. Quantify the phosphorylation of Smad2/3 as a direct measure of TGF-β pathway activation.

    • qPCR: Extract RNA and perform quantitative real-time PCR to measure the gene expression of ACTA2 (α-SMA) and COL1A1.

    • Reporter Assay: For a more direct measure of TGF-β signaling, transfect cells with a Smad-responsive luciferase reporter construct prior to treatment and measure luciferase activity.

Protocol 2: Quantification of TNF-α and IL-6 Secretion

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines from immune cells.

Methodology:

  • Cell Culture: Use a relevant immune cell line (e.g., RAW 264.7 macrophages, THP-1 monocytes) or primary peripheral blood mononuclear cells (PBMCs).

  • Treatment:

    • Seed cells in a 24-well plate.

    • Pre-treat cells with this compound at various concentrations for 1 hour.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours.

  • Endpoint Analysis:

    • ELISA: Collect the cell culture supernatant and perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of secreted TNF-α and IL-6. Commercially available ELISA kits provide a sensitive and specific method for this analysis.

Visualizations

Deupirfenidone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R TNF_alpha TNF-α TNF_alpha_R TNF-α Receptor TNF_alpha->TNF_alpha_R IL_6 IL-6 IL_6_R IL-6 Receptor IL_6->IL_6_R Smad Smad Pathway TGF_beta_R->Smad NF_kB NF-κB Pathway TNF_alpha_R->NF_kB JAK_STAT JAK/STAT Pathway IL_6_R->JAK_STAT This compound This compound This compound->Smad This compound->NF_kB This compound->JAK_STAT Gene_Expression Pro-fibrotic & Pro-inflammatory Gene Expression Smad->Gene_Expression NF_kB->Gene_Expression JAK_STAT->Gene_Expression

Caption: this compound's inhibitory action on key signaling pathways.

Experimental_Workflow Start Start: Hypothesis (Dose Optimization) In_Vitro In Vitro Studies (Dose-Response) Start->In_Vitro On_Target On-Target Assays (TGF-β, TNF-α, IL-6) In_Vitro->On_Target Off_Target Off-Target Screening (e.g., Kinase Panel) In_Vitro->Off_Target Data_Analysis Data Analysis & Dosage Refinement On_Target->Data_Analysis Off_Target->Data_Analysis In_Vivo In Vivo Model (Efficacy & Toxicity) PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD PK_PD->Data_Analysis Data_Analysis->In_Vivo End End: Optimized Dosage Data_Analysis->End

Caption: A logical workflow for optimizing this compound dosage.

References

Troubleshooting inconsistent results in deupirfenidone in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deupirfenidone in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from pirfenidone (B1678446)?

A1: this compound (also known as LYT-100) is a deuterated form of pirfenidone.[1][2] This means that specific hydrogen atoms in the pirfenidone molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is designed to improve the drug's pharmacokinetic profile, potentially leading to better tolerability while retaining the anti-inflammatory and anti-fibrotic activity of pirfenidone.[1]

Q2: What is the mechanism of action of this compound in vitro?

A2: this compound, similar to its parent compound pirfenidone, exhibits anti-inflammatory and anti-fibrotic properties. Its mechanism of action involves the inhibition of pro-inflammatory and pro-fibrotic mediators such as Transforming Growth Factor-beta (TGF-β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[3] By targeting these pathways, this compound can modulate cellular responses involved in fibrosis, such as fibroblast proliferation and collagen synthesis.

Q3: What are the recommended solvents and storage conditions for this compound?

A3: this compound is typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a concentrated stock solution in high-purity, anhydrous DMSO.[3][4] Stock solutions should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]

Q4: What are typical working concentrations for this compound in in vitro assays?

A4: The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on studies with pirfenidone, a starting point for concentration ranges could be from 0.1 mg/mL to 1 mg/mL.[6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Question: My IC50 values for this compound in cell viability assays (e.g., MTT, WST-1) are highly variable between experiments. What could be the cause?

Answer: Inconsistent IC50 values can stem from several factors. Below is a troubleshooting guide to help you identify and address the potential causes.

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Cell Health and Passage Number Cells that are unhealthy, have been passaged too many times, or are overly confluent can respond differently to treatment.Ensure cells are healthy and in the logarithmic growth phase before seeding. Use cells within a consistent and low passage number range for all experiments.
Seeding Density Inconsistent cell seeding density across wells and plates can lead to variability in metabolic activity, affecting the assay readout.Optimize and strictly control the cell seeding density. Ensure a uniform single-cell suspension before plating.
Compound Solubility and Stability This compound may precipitate out of the culture medium, leading to an inaccurate effective concentration.Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. Pre-warming the media to 37°C before adding the stock solution can improve solubility.[4]
Incubation Time The IC50 value can be time-dependent.[8] Shorter or longer incubation times can yield different results.Standardize the incubation time with this compound across all experiments.
DMSO Concentration High final concentrations of DMSO can be toxic to cells and affect their metabolic activity, confounding the results.Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%, and maintain a consistent concentration across all wells, including the vehicle control.[4]

Logical Workflow for Troubleshooting Inconsistent IC50 Values:

start Inconsistent IC50 Values cell_health Check Cell Health and Passage Number start->cell_health cell_health->start Address cell culture practices seeding_density Verify Seeding Density cell_health->seeding_density Cells are healthy and low passage seeding_density->start Optimize seeding protocol compound_prep Review Compound Preparation seeding_density->compound_prep Seeding is consistent compound_prep->start Adjust dilution method incubation_time Standardize Incubation Time compound_prep->incubation_time Fresh dilutions, no precipitation incubation_time->start Select optimal timepoint dmso_control Assess DMSO Vehicle Control incubation_time->dmso_control Time is standardized dmso_control->start Lower final DMSO concentration consistent_results Consistent IC50 Values Achieved dmso_control->consistent_results Vehicle control shows no effect stock Prepare High-Concentration Stock in DMSO prewarm Pre-warm Cell Culture Media to 37°C stock->prewarm serial_dilute Perform Serial Dilution of Stock in Media prewarm->serial_dilute add_dropwise Add Diluted Compound Dropwise to Final Volume serial_dilute->add_dropwise mix_gently Mix Gently by Swirling add_dropwise->mix_gently final_solution Clear Working Solution mix_gently->final_solution cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor Complex (Type I & II) TGFb->TGFbR pSmad23 p-Smad2/3 TGFbR->pSmad23 Phosphorylation Smad23 Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc p-Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc Nuclear Translocation This compound This compound This compound->pSmad23 Inhibits This compound->Smad_complex_nuc Inhibits Gene_transcription Fibrotic Gene Transcription (e.g., Collagen, α-SMA) Smad_complex_nuc->Gene_transcription

References

Addressing batch-to-batch variability of synthesized deupirfenidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate batch-to-batch variability of synthesized deupirfenidone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from pirfenidone (B1678446)?

This compound (also known as LYT-100) is a deuterated form of pirfenidone.[1][2] In its chemical structure, specific hydrogen atoms are replaced with deuterium (B1214612), a stable isotope of hydrogen. This modification is designed to alter the drug's pharmacokinetic profile, potentially improving its tolerability and allowing for higher plasma exposure compared to standard pirfenidone.[2][3][4] Like pirfenidone, this compound exhibits anti-inflammatory and anti-fibrotic properties.[5][6]

Q2: What are the primary mechanisms of action for this compound?

This compound's mechanism of action is similar to that of pirfenidone, which is known to be multifaceted.[7] It works by inhibiting pro-inflammatory and pro-fibrotic mediators. Key pathways affected include:

  • Inhibition of Transforming Growth Factor-beta (TGF-β): this compound, like its parent compound, reduces the expression and activity of TGF-β, a key cytokine that promotes the differentiation of fibroblasts into myofibroblasts and subsequent deposition of extracellular matrix components like collagen.[6][7][8]

  • Downregulation of Pro-inflammatory Cytokines: It inhibits the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7]

  • Antioxidant Effects: Pirfenidone has been shown to possess antioxidant properties, reducing oxidative stress which contributes to the pathogenesis of fibrotic diseases.[7][9]

Q3: What are the common causes of batch-to-batch variability in synthesized this compound?

Batch-to-batch variability in any synthesized compound can arise from multiple factors throughout the manufacturing and handling process. For this compound, potential sources include:

  • Incomplete Deuteration: The efficiency of the deuteration process can vary, leading to inconsistent levels of deuterium incorporation in the final product.

  • Purity and Impurity Profile: Differences in purification methods can result in varying levels and types of residual solvents, starting materials, or reaction byproducts.

  • Polymorphism: The crystalline structure of the solid-state this compound can differ between batches, affecting physical properties like solubility and dissolution rate.

  • Handling and Storage: Exposure to light, temperature fluctuations, and moisture can lead to degradation, creating inconsistencies over time.

Q4: How can I detect variability between my this compound batches?

A panel of analytical tests should be employed to ensure consistency. Key methods include:

  • Chromatography (HPLC/UPLC): To assess purity and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and the degree of deuteration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and confirm the specific sites of deuteration.

  • UV-Spectrophotometry: For routine quantification based on its chromophore.[10]

  • Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD): To identify and characterize the polymorphic form.

Q5: What is the potential impact of batch variability on experimental results?

Inconsistent batches of this compound can significantly compromise research outcomes:

  • Variable Efficacy: Differences in purity or solubility can lead to inconsistent biological activity in in vitro and in vivo models, making it difficult to establish a clear dose-response relationship.

  • Altered Pharmacokinetics: Variations in physical properties can affect absorption and metabolism, leading to unpredictable plasma concentrations.

  • Safety and Toxicity: The presence of unknown impurities could introduce off-target effects or unexpected toxicity.

  • Poor Reproducibility: The core of scientific validity is threatened when experiments cannot be reliably reproduced due to inconsistent starting materials.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments due to potential batch-to-batch variability.

Issue 1: Inconsistent Analytical Results (e.g., HPLC purity, NMR spectrum) Between Batches

Potential Cause Troubleshooting Steps
Different Impurity Profile 1. Re-run HPLC using a gradient method to better separate all potential impurities. 2. Use a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) to identify the mass of unknown peaks. 3. If possible, re-purify the material using flash column chromatography or recrystallization.
Incomplete or Variable Deuteration 1. Perform quantitative NMR (qNMR) to determine the precise level of deuterium incorporation at specific sites. 2. Use high-resolution mass spectrometry to confirm the isotopic distribution.
Presence of Residual Solvents 1. Perform a Headspace Gas Chromatography (GC-HS) analysis, the standard method for residual solvent detection. 2. Dry the material under a high vacuum to remove volatile solvents.

Issue 2: Variable Biological Activity in Cell-Based or In Vivo Assays

Potential Cause Troubleshooting Steps
Poor or Variable Solubility 1. Visually inspect the solution for particulates. 2. Measure the solubility of each batch in your experimental vehicle. 3. Consider using a different vehicle or adding a solubilizing agent, ensuring it does not interfere with the assay.
Lower Purity or Presence of Antagonistic Impurities 1. Correlate the biological activity with the purity data from HPLC for each batch. 2. Test the activity of the most prominent impurity if it can be isolated or synthesized.
Degradation of the Compound 1. Re-test the purity of the batch currently in use. 2. Review storage conditions. This compound should be stored in a cool, dark, and dry place. Prepare fresh stock solutions for each experiment.

Quantitative Data Summary

The consistency of a drug product is critical for achieving reliable clinical outcomes. The following tables summarize data from the Phase 2b ELEVATE IPF trial, illustrating the performance of this compound, which relies on consistent manufacturing.

Table 1: Efficacy of this compound vs. Pirfenidone and Placebo at 26 Weeks

Treatment ArmChange in Forced Vital Capacity (FVC) from Baseline (mL)Treatment Effect vs. Placebo
Placebo-112.5N/A
Pirfenidone (801 mg TID)-51.654.1%
This compound (550 mg TID)-64.6N/A
This compound (825 mg TID) -21.5 80.9% [3][11]

Data sourced from the ELEVATE IPF Phase 2b trial.[4][11][12]

Table 2: Common Treatment-Emergent Adverse Events (%)

Adverse EventPlacebo (n=65)Pirfenidone (801 mg TID) (n=63)This compound (550 mg TID) (n=65)This compound (825 mg TID) (n=64)
Nausea7.727.016.920.3
Dyspepsia3.122.212.314.1
Diarrhea9.211.110.87.8
Decreased Appetite7.714.318.520.3

Data sourced from the ELEVATE IPF Phase 2b trial.[4] A favorable tolerability profile, as suggested here for this compound compared to pirfenidone, is dependent on a consistent product free of unexpected impurities.

Key Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound. It may require optimization for your specific system.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective. For example, start with 35% acetonitrile in water and ramp up to 85% over 15 minutes.[10][13]

  • Flow Rate: 0.7 - 1.0 mL/min.[10][14]

  • Detection: UV detector at 317 nm.[10]

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) (e.g., 1 mg/mL).

    • Create a calibration curve using serial dilutions (e.g., 1-100 µg/mL).

    • Dilute the sample from each batch to fall within the linear range of the calibration curve.

    • Inject the samples into the HPLC system.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: UV-Spectrophotometry for Routine Quantification

This method is a rapid and cost-effective way to quantify this compound, provided no interfering impurities are present.

  • Solvent: Methanol.[10]

  • Wavelength (λmax): 317 nm.[10]

  • Procedure:

    • Prepare a stock solution of a reference standard this compound in methanol (e.g., 100 µg/mL).

    • Create a standard curve by preparing a series of dilutions (e.g., 3-25 µg/mL) and measuring their absorbance at 317 nm.[10]

    • Plot absorbance vs. concentration and perform a linear regression.

    • Prepare solutions of each new batch at a concentration expected to fall within the standard curve.

    • Measure the absorbance and use the regression equation to determine the concentration.

Visualizations

Deupirfenidone_MoA cluster_0 This compound Action cluster_1 Pro-Fibrotic & Pro-Inflammatory Mediators cluster_2 Cellular & Pathological Outcomes This compound This compound TGFb TGF-β This compound->TGFb Inhibits TNFa TNF-α This compound->TNFa Inhibits IL6 IL-6 This compound->IL6 Inhibits Fibroblast Fibroblast Proliferation & Differentiation TGFb->Fibroblast Inflammation Inflammation TNFa->Inflammation IL6->Inflammation ECM Extracellular Matrix (Collagen) Deposition Fibroblast->ECM Fibrosis Fibrosis ECM->Fibrosis Inflammation->Fibrosis

Caption: Mechanism of Action for this compound.

Batch_Variability_Workflow start Synthesized This compound Batch Received qc Quality Control Analysis (HPLC, NMR, MS, etc.) start->qc decision Results Meet Specifications? qc->decision pass Proceed to In Vitro / In Vivo Experiments decision->pass Yes fail Troubleshoot & Investigate Source of Variability decision->fail No repurify Re-purify or Re-synthesize fail->repurify contact Contact Supplier fail->contact repurify->qc Re-test

Caption: Workflow for Assessing Batch Variability.

Caption: Root Causes of this compound Variability.

References

Refining analytical methods for deupirfenidone metabolite identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method refinement for deupirfenidone and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its metabolism differ from pirfenidone (B1678446)?

This compound (also known as LYT-100) is a deuterated form of pirfenidone, an anti-fibrotic drug. In this compound, hydrogen atoms on the metabolically active methyl group have been replaced by deuterium (B1214612) atoms. This substitution slows down the rate of metabolism due to the kinetic isotope effect, leading to a higher exposure of the parent drug and lower exposure to its primary metabolite compared to pirfenidone.[1][2][3]

Q2: What is the primary metabolite of this compound?

The primary metabolite of this compound is 5-carboxy-pirfenidone, the same as the main metabolite of pirfenidone.[1][4]

Q3: What are the primary analytical techniques used for the quantification of this compound and its metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical technique for the simultaneous determination of this compound and its metabolites in biological matrices like plasma.[5][6]

Q4: What are the common sample preparation techniques for analyzing this compound from plasma samples?

Common sample preparation techniques include protein precipitation (PPT) and solid-phase extraction (SPE). Protein precipitation with acetonitrile (B52724) or methanol (B129727) is a simpler and faster method, while SPE can provide a cleaner extract, reducing matrix effects.

Q5: Can the deuteration of this compound affect its chromatographic retention time compared to pirfenidone?

The effect of deuteration on retention time is generally minimal but can sometimes lead to slight shifts. It is crucial to use a deuterated internal standard for accurate quantification to compensate for any minor variations in chromatographic behavior.

Troubleshooting Guide

Issue 1: Low recovery of this compound and/or its metabolites during sample preparation.

  • Potential Cause: Inefficient protein precipitation.

    • Solution: Ensure the ratio of organic solvent (e.g., acetonitrile) to plasma is optimal, typically at least 3:1 (v/v). Vortex the mixture thoroughly and ensure complete protein precipitation by centrifuging at a high speed (e.g., >10,000 x g).

  • Potential Cause: Suboptimal pH for extraction.

    • Solution: Adjust the pH of the sample to ensure the analytes are in a neutral form for better extraction efficiency, especially for liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Potential Cause: Inappropriate SPE sorbent or elution solvent.

    • Solution: For this compound and its acidic metabolite, a mixed-mode or polymeric reversed-phase sorbent can be effective. If elution is incomplete, increase the strength of the elution solvent by increasing the percentage of the organic component.

Issue 2: High matrix effects (ion suppression or enhancement) in the LC-MS/MS analysis.

  • Potential Cause: Co-elution of endogenous matrix components with the analytes.

    • Solution: Optimize the chromatographic method to improve the separation of analytes from matrix interferences. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate. The use of a deuterated internal standard that co-elutes with the analyte is crucial to compensate for matrix effects.

  • Potential Cause: Insufficient sample cleanup.

    • Solution: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a larger portion of the interfering matrix components.

Issue 3: Inconsistent or unexpected metabolite profile.

  • Potential Cause: Metabolic switching due to the kinetic isotope effect.

    • Solution: The deuteration of this compound slows down the primary metabolic pathway, which could potentially lead to an increase in the formation of minor metabolites. It is important to perform a full metabolite identification study to investigate the presence of other potential metabolites besides 5-carboxy-pirfenidone.

  • Potential Cause: In-source fragmentation or instability of metabolites.

    • Solution: Optimize the mass spectrometer source conditions (e.g., temperature, gas flows) to minimize in-source fragmentation. Ensure the stability of metabolites in the biological matrix and during the analytical process by keeping samples at a low temperature and minimizing processing time.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of an internal standard solution (deuterated this compound and deuterated 5-carboxy-pirfenidone in methanol).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis (Adapted from Pirfenidone Methods)
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Example MRM Transitions for this compound and its Metabolite

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (d3)189.192.125
5-carboxy-pirfenidone216.1172.120
This compound-d5 (IS)194.196.125
5-carboxy-pirfenidone-d3 (IS)219.1175.120

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Visualizations

This compound Metabolism Pathway This compound This compound (C12H8D3NO) Metabolite 5-carboxy-pirfenidone (C12H8D3NO3) This compound->Metabolite CYP1A2 (slower due to KIE) Excretion Excretion Metabolite->Excretion

Caption: this compound Metabolism Pathway.

Experimental Workflow for this compound Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant

Caption: LC-MS/MS analysis workflow.

Troubleshooting Logic for Low Analyte Recovery Start Low Analyte Recovery Check_PPT Check Protein Precipitation Efficiency Start->Check_PPT Optimize_PPT Optimize Solvent:Plasma Ratio Increase Vortexing/Centrifugation Check_PPT->Optimize_PPT No Check_pH Check Sample pH Check_PPT->Check_pH Yes End Recovery Improved Optimize_PPT->End Adjust_pH Adjust pH for Optimal Extraction Check_pH->Adjust_pH No Check_SPE Using SPE? Check_pH->Check_SPE Yes Adjust_pH->End Optimize_SPE Optimize SPE Sorbent and Elution Solvent Check_SPE->Optimize_SPE Yes Check_SPE->End No Optimize_SPE->End

Caption: Troubleshooting low recovery.

References

Mitigating confounding factors in deupirfenidone clinical trial design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the clinical trial design for deupirfenidone. The focus is on mitigating confounding factors to ensure robust and reliable study outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from pirfenidone (B1678446)?

This compound (also known as LYT-100) is a deuterated form of pirfenidone, an approved anti-fibrotic medication for idiopathic pulmonary fibrosis (IPF).[1] In this compound, specific hydrogen atoms in the pirfenidone molecule are replaced with deuterium. This modification is designed to alter the drug's pharmacokinetic profile, potentially leading to improved tolerability and allowing for higher dose administration.[2] The underlying anti-fibrotic and anti-inflammatory mechanisms of action are believed to be the same as pirfenidone.[1]

Q2: What are the primary confounding factors to consider in a this compound clinical trial for IPF?

Confounding factors are variables that can distort the apparent relationship between the treatment (this compound) and the outcome. In IPF clinical trials, key confounding factors include:

  • Disease Severity at Baseline: Patients with more advanced disease may have a different rate of progression, which can obscure the treatment effect. Key indicators of baseline severity include Forced Vital Capacity (FVC), Diffusing Capacity for Carbon Monoxide (DLCO), and the extent of fibrosis on High-Resolution Computed Tomography (HRCT).

  • Age: Older patients may have a different disease trajectory and are more likely to have comorbidities.

  • Smoking History: Smoking is a significant risk factor for IPF and can influence disease progression.

  • Comorbidities: The presence of other medical conditions, such as chronic kidney disease, cardiovascular disease, or gastroesophageal reflux disease (GERD), can impact lung function and overall health, confounding the assessment of this compound's efficacy.

  • Concomitant Medications: Use of other medications for IPF or other conditions can interact with the study drug or affect the outcome measures.

  • Genetic Predisposition: Certain genetic factors may influence the risk and progression of IPF.

Q3: How can we mitigate the impact of these confounding factors in our clinical trial design?

Several strategies can be employed at both the design and analysis stages of a clinical trial to minimize the influence of confounding factors. A multi-faceted approach is often the most effective.

Troubleshooting Guides

Guide 1: Addressing Baseline Heterogeneity in Patient Population

Problem: Significant variability in disease severity among enrolled patients is masking the true treatment effect of this compound.

Solutions:

  • Stratified Randomization: This technique ensures that important baseline characteristics are evenly distributed between the treatment and control arms.

    • Implementation:

      • Identify key prognostic factors (e.g., baseline FVC % predicted, DLCO % predicted).

      • Create strata based on these factors (e.g., FVC > 70% vs. ≤ 70%).

      • Randomize patients within each stratum to either the this compound or control group.

  • Strict Inclusion/Exclusion Criteria: Carefully defining the patient population can reduce variability.

    • Example Criteria for an IPF Trial:

      • Inclusion: Diagnosis of IPF confirmed by HRCT, FVC ≥ 45% of predicted, DLCO ≥ 30% of predicted.

      • Exclusion: History of other significant lung diseases, current smokers, severe cardiovascular comorbidities.

Logical Workflow for Patient Stratification:

G cluster_screening Patient Screening cluster_stratification Stratification cluster_randomization Randomization P Potential Trial Participant IC Informed Consent P->IC IE Inclusion/Exclusion Criteria Met? IC->IE FVC Baseline FVC % Predicted IE->FVC Yes Excluded Excluded from Trial IE->Excluded No Strata Define Strata (e.g., High vs. Low FVC) FVC->Strata DLCO Baseline DLCO % Predicted DLCO->Strata Rand Randomize within Strata Strata->Rand Deup This compound Arm Rand->Deup Ctrl Control Arm Rand->Ctrl G cluster_stimuli Pro-fibrotic Stimuli cluster_mediators Key Mediators cluster_drug Drug Action cluster_cellular Cellular Effects cluster_outcome Pathological Outcome Stim e.g., Lung Injury TGFb TGF-β Stim->TGFb TNFa TNF-α Stim->TNFa IL6 IL-6 Stim->IL6 Fibroblast Fibroblast Proliferation & Differentiation TGFb->Fibroblast Inflam Inflammation TNFa->Inflam IL6->Inflam Deup This compound Deup->TGFb Deup->TNFa Deup->IL6 ECM Extracellular Matrix (ECM) Deposition Fibroblast->ECM Fibrosis Pulmonary Fibrosis ECM->Fibrosis Inflam->Fibrosis

References

Technical Support Center: Enhancing Deupirfenidone Delivery to Lung Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the delivery of deupirfenidone to lung tissue. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments aimed at enhancing this compound delivery to the lungs.

Question Possible Cause Suggested Solution
Low Bioavailability of this compound in Lung Tissue Poor aqueous solubility of this compound limiting dissolution at the site of administration.[1]Investigate formulation strategies such as the use of co-solvents or creating nanoparticle or liposomal formulations to improve solubility and dissolution rate.[2][3]
Rapid clearance from the lungs via mucociliary action or absorption into systemic circulation.[4][5]Formulations that provide sustained release, such as encapsulation in liposomes or nanoparticles, can prolong residence time in the lungs.[6][7]
Inefficient aerosol generation or deposition of the inhaled formulation.[8]Optimize the particle size of the formulation for deep lung deposition (typically 1-5 µm).[8] Ensure compatibility between the formulation and the inhalation device (e.g., nebulizer, dry powder inhaler).[9][10]
High Variability in Experimental Results Inconsistent formulation characteristics (e.g., particle size, encapsulation efficiency).Implement stringent quality control measures during formulation preparation to ensure batch-to-batch consistency.[8]
Variability in animal administration technique (e.g., intratracheal instillation, inhalation).Standardize the administration protocol and ensure all personnel are thoroughly trained.
Issues with the bioanalytical method for quantifying this compound in lung tissue.Validate the LC-MS/MS method for linearity, accuracy, precision, and stability.[11] See the detailed protocol and troubleshooting section below.
Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis Suboptimal sample preparation leading to matrix effects or poor recovery.Optimize the lung tissue homogenization and protein precipitation steps. Consider solid-phase extraction (SPE) for cleaner samples.
Inappropriate chromatographic conditions.Adjust the mobile phase composition, gradient, and column chemistry to improve peak shape and resolution.[12]
Ion suppression or enhancement in the mass spectrometer.Use a stable isotope-labeled internal standard for this compound to correct for matrix effects. Dilute the sample extract if suppression is severe.
Difficulty in Formulating this compound for Inhalation This compound's physicochemical properties (e.g., crystallinity, hygroscopicity) are not suitable for the chosen formulation approach.[13]Thoroughly characterize the solid-state properties of this compound. Consider particle engineering techniques like spray drying to create particles with suitable aerodynamic properties.[1][13]
Instability of the formulation during aerosolization (e.g., drug leakage from liposomes).[6][9]Optimize the composition of the liposomes (e.g., lipid composition, cholesterol content) to enhance stability during nebulization.[6]

Frequently Asked Questions (FAQs)

Q1: What is the rationale for exploring alternative delivery routes for this compound to the lungs?

A1: While oral administration of this compound has shown systemic efficacy, direct delivery to the lungs via inhalation could potentially increase the local concentration of the drug at the site of action, thereby enhancing its therapeutic effect and reducing systemic side effects.[3][5] Oral administration can lead to gastrointestinal side effects and first-pass metabolism, which may be mitigated by targeted lung delivery.[5]

Q2: What are the most promising formulation strategies for enhancing this compound lung delivery?

A2: Liposomal and nanoparticle-based formulations are promising approaches.[2][3][7] These systems can encapsulate this compound, improve its solubility, protect it from degradation, and provide sustained release in the lungs.[6][10] For instance, pirfenidone-loaded liposomes have been shown to increase lung targeting.[6][14]

Q3: How does this compound exert its anti-fibrotic effects in the lungs?

A3: this compound, a deuterated form of pirfenidone (B1678446), is believed to exert its anti-fibrotic effects by inhibiting pro-inflammatory and pro-fibrotic signaling pathways.[15] A key target is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a central role in the pathogenesis of pulmonary fibrosis.[2][16][17] By inhibiting TGF-β, this compound can reduce the proliferation of fibroblasts and the deposition of extracellular matrix, which are hallmarks of fibrosis.[17]

Q4: What are the critical parameters to consider when developing an inhaled formulation of this compound?

A4: Key parameters include the aerodynamic particle size distribution (ideally 1-5 µm for deep lung deposition), formulation stability, compatibility with the chosen inhalation device, and the drug release profile in the lungs.[8][10] The physicochemical properties of this compound itself, such as solubility and stability, are also crucial.[14]

Q5: Are there established methods for quantifying this compound in lung tissue?

A5: While specific, published protocols for this compound in lung tissue are not widely available, methods for its parent compound, pirfenidone, in plasma and other tissues are well-established.[18][19] These methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be adapted and validated for this compound in lung homogenates. A detailed protocol based on these principles is provided in this support center.

Data Presentation: Formulation Strategies for Enhanced Lung Delivery

The following table summarizes various formulation strategies that have been explored for the parent drug, pirfenidone, and could be adapted for this compound to enhance its delivery to lung tissue.

Formulation Strategy Key Features Reported Advantages for Lung Delivery Potential Challenges
Liposomes Phospholipid vesicles encapsulating the drug.[6]Sustained release, increased lung retention, and potential for reduced systemic toxicity.[6][14]Stability during nebulization, potential for drug leakage.[6][9]
Nanoparticles (e.g., Solid Lipid Nanoparticles) Solid lipid core matrix for drug encapsulation.[11]Enhanced lung targeting (five-fold greater AUC in lung tissue than free drug reported for pirfenidone SLNs), potential for controlled release.[11]Biocompatibility and potential for toxicity of nanoparticle materials need to be assessed.[7]
Dry Powder Inhalers (DPIs) Micronized drug particles, often blended with a carrier.[13]Improved stability compared to liquid formulations, potential for delivering higher doses.[10]Requires careful particle engineering to achieve optimal aerodynamic properties.[13] Device-formulation compatibility is critical.[10]
Nebulized Solutions Aqueous solution of the drug for aerosolization.[9]Suitable for a wide range of patients, including those who cannot coordinate inhalation with device actuation.Requires the drug to be soluble in an aqueous vehicle.[14] Potential for lower delivery efficiency compared to other devices.

Experimental Protocols

Quantification of this compound in Lung Tissue using LC-MS/MS

This protocol provides a detailed methodology for the extraction and quantification of this compound from rodent lung tissue. It is based on established methods for similar analytes in biological matrices.[18]

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled this compound (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tissue homogenizer (e.g., bead beater)

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis node_harvest Harvest Lung Tissue node_weigh Weigh Tissue Sample node_harvest->node_weigh node_homogenize Homogenize in PBS (e.g., 1:4 w/v) node_weigh->node_homogenize node_spike Spike with Internal Standard node_homogenize->node_spike node_precipitate Protein Precipitation (e.g., with Acetonitrile) node_spike->node_precipitate node_vortex Vortex and Centrifuge node_precipitate->node_vortex node_supernatant Collect Supernatant node_vortex->node_supernatant node_inject Inject into LC-MS/MS node_supernatant->node_inject node_separation Chromatographic Separation (e.g., C18 column) node_inject->node_separation node_ionization Electrospray Ionization (ESI) node_separation->node_ionization node_detection Mass Spectrometric Detection (MRM mode) node_ionization->node_detection node_quantification Quantification (Peak area ratio to IS) node_detection->node_quantification

Caption: Workflow for this compound Quantification in Lung Tissue.

3. Detailed Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of this compound and its internal standard in methanol.

    • Prepare a series of calibration standards by spiking known concentrations of this compound into blank lung homogenate.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in blank lung homogenate.

  • Sample Preparation:

    • Accurately weigh the frozen lung tissue sample.

    • Add ice-cold PBS (pH 7.4) at a specific ratio (e.g., 1:4 w/v).

    • Homogenize the tissue on ice until a uniform suspension is obtained.[20][21]

    • Transfer a known volume of the homogenate to a microcentrifuge tube.

    • Spike with the internal standard solution.

    • Add cold acetonitrile (e.g., 3 volumes) to precipitate proteins.[18]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: UPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Mandatory Visualization: Signaling Pathway

This compound is known to inhibit the TGF-β signaling pathway, which is a key driver of pulmonary fibrosis.

tgf_beta_pathway tgfb TGF-β receptor TGF-β Receptor (TβRI/TβRII) tgfb->receptor Binds smad23 Smad2/3 receptor->smad23 Phosphorylates smad_complex Smad2/3-Smad4 Complex smad23->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocates to transcription Gene Transcription (e.g., Collagen, α-SMA) smad_complex->transcription fibrosis Fibrosis transcription->fibrosis This compound This compound This compound->tgfb Inhibits (Downstream Effects)

Caption: TGF-β Signaling Pathway in Pulmonary Fibrosis and Inhibition by this compound.

References

Strategies to reduce experimental variability with deupirfenidone

Author: BenchChem Technical Support Team. Date: December 2025

Deupirfenidone Experimental Variability Technical Support Center

Welcome to the technical support resource for researchers using this compound (LYT-100). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help minimize experimental variability and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from pirfenidone (B1678446)?

A1: this compound is a deuterated form of pirfenidone, an anti-fibrotic and anti-inflammatory agent.[1] The substitution of hydrogen with deuterium (B1214612) at the 5-methyl position is designed to alter its metabolism, primarily by slowing the action of the CYP1A2 enzyme.[2][3] This results in a differentiated pharmacokinetic (PK) profile, leading to approximately 50% greater drug exposure compared to an equivalent dose of pirfenidone.[4][5] This key difference may necessitate adjustments in experimental design when adapting protocols originally developed for pirfenidone.

Q2: I'm not seeing the expected anti-fibrotic effect in my cell culture. What are common causes?

A2: Several factors can lead to a reduced or inconsistent anti-fibrotic effect:

  • Suboptimal Concentration: The effective concentration of pirfenidone, and by extension this compound, is highly dependent on the cell type and assay. Published effective concentrations for pirfenidone range from 50 µM to over 2 mg/mL.[6][7] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

  • Compound Solubility: this compound, like pirfenidone, has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before adding it to your culture medium.[8][9] Precipitates can lead to inconsistent dosing.

  • Timing of Treatment: In models using TGF-β to induce fibrosis, the timing of this compound treatment is critical. Pre-treatment for 1-2 hours before adding TGF-β is a common and effective strategy.[8][10]

  • Cell Health and Passage Number: Use cells at a low passage number, as primary fibroblasts can lose their fibrotic potential over time.[8] Ensure cells are healthy and not overly confluent before starting the experiment.

Q3: What is the best way to prepare a this compound stock solution for in vitro experiments?

A3: For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 100 mg/mL or higher).[9] This stock solution should be stored at -20°C or -80°C. When preparing the working solution, dilute the stock with your cell culture medium to the final desired concentration. The final concentration of DMSO in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: My results with this compound are more potent than published data for pirfenidone. Is this expected?

A4: Yes, this is possible and expected. Due to its deuteration, this compound has a longer half-life and results in higher total drug exposure compared to pirfenidone.[5][11] This can translate to greater potency or a more sustained effect in both in vitro and in vivo models. When comparing your results to historical pirfenidone data, it is important to consider this pharmacokinetic difference.

Troubleshooting Guides

Guide 1: Inconsistent Results in Collagen I Expression Assays (Western Blot)

If you are observing high variability in Collagen I protein levels after this compound treatment, follow this guide.

Problem: High well-to-well or experiment-to-experiment variability in Collagen I expression.

Logical Troubleshooting Workflow:

G start Start: Inconsistent Collagen I Results q1 Is this compound fully dissolved in DMSO before dilution? start->q1 a1_no No q1->a1_no No q2 Is the final DMSO concentration consistent across all wells (including controls)? q1->q2 Yes s1 Action: Prepare fresh stock. Ensure no precipitation. Use ultrasonic bath if needed. a1_no->s1 s1->q2 a2_no No q2->a2_no No q3 Was a dose-response experiment performed for your specific cell line? q2->q3 Yes s2 Action: Recalculate dilutions. Ensure vehicle control matches the highest DMSO concentration. a2_no->s2 s2->q3 a3_no No q3->a3_no No q4 Are cells seeded at a consistent density and allowed to adhere before treatment? q3->q4 Yes s3 Action: Run a dose-response (e.g., 0.1 to 2 mg/mL) to find the optimal inhibitory concentration. a3_no->s3 s3->q4 a4_no No q4->a4_no No q5 Is TGF-β stimulation consistent in timing and concentration? q4->q5 Yes s4 Action: Standardize seeding protocol. Ensure even cell distribution in plates. a4_no->s4 s4->q5 a5_no No q5->a5_no No end_node If issues persist, consider cell line stability or reagent quality. q5->end_node Yes s5 Action: Ensure TGF-β is added at the same timepoint after This compound pre-treatment. a5_no->s5 s5->end_node

Caption: Troubleshooting logic for inconsistent Collagen I results.
Guide 2: Unexpected Cytotoxicity or Anti-Proliferative Effects

Problem: this compound treatment is causing significant cell death or complete inhibition of proliferation, confounding anti-fibrosis readouts.

Possible Causes & Solutions:

  • Concentration Too High: Pirfenidone is known to inhibit fibroblast proliferation in a dose-dependent manner, with high concentrations (e.g., >1 mg/mL) potentially causing complete growth arrest.[7][9] Since this compound has greater exposure, the anti-proliferative effects may be more pronounced.

    • Solution: Reduce the concentration of this compound. Perform a viability assay (e.g., WST-1 or LDH) alongside your dose-response curve to identify a concentration that is anti-fibrotic but not overtly cytotoxic.[7]

  • Solvent Toxicity: Although rare at concentrations <0.5%, some sensitive cell lines may be affected by DMSO.

    • Solution: Ensure your vehicle control (DMSO only) shows no toxicity. If it does, lower the final DMSO concentration by using a more concentrated stock solution.

  • Extended Treatment Duration: Continuous exposure for long periods (e.g., >72 hours) may lead to cumulative toxicity or anti-proliferative effects.

    • Solution: Consider shorter treatment durations or medium changes with fresh this compound during the experiment.

Data & Experimental Parameters

Table 1: Comparison of this compound and Pirfenidone
ParameterPirfenidoneThis compound (LYT-100)Key Consideration for Researchers
Mechanism Anti-fibrotic, Anti-inflammatory; inhibits TGF-β, TNF-α.[2]Same as Pirfenidone.[12][13]The fundamental biological pathways being studied are the same.
Metabolism Primarily via CYP1A2 enzyme.[3]Metabolism is slowed due to deuteration.[5][11]This compound may have a longer effective half-life in vitro and in vivo.
Relative Exposure Standard (Baseline)~50% higher exposure at equivalent doses.[4][14]A lower concentration of this compound may be needed to achieve the same biological effect as pirfenidone.
Common In Vitro Solvent DMSO[8]DMSOEnsure proper solubilization and use of vehicle controls.
Table 2: Reported Effective Concentrations of Pirfenidone in In Vitro Models

Note: These concentrations for the parent compound, pirfenidone, should be used as a starting point for optimizing this compound dose-response experiments.

Cell TypeAssayEffective Concentration RangeReference
Human Pterygium FibroblastsProliferation (MTT)IC50 ≈ 0.2 mg/mL[15]
Human Intestinal FibroblastsProliferation, Collagen I0.5 - 2 mg/mL[7]
Human Tenon's FibroblastsProliferation, Migration0.15 - 0.3 mg/mL[16]
Alveolar & Lung FibroblastsSMAD3 Nuclear Accumulation50 µM (~9.2 µg/mL)[6]
IPF FibroblastsProliferation, α-SMA0.1 - 1 mM[17]

Signaling Pathway & Experimental Workflow

TGF-β Signaling Pathway and this compound's Site of Action

This compound, like pirfenidone, exerts its anti-fibrotic effects primarily by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway. This pathway is a central regulator of fibrosis. This compound has been shown to reduce the phosphorylation of key downstream mediators like Smad2/3 and AKT, preventing the transcription of fibrotic genes.[8][10]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 TGFB TGF-β Ligand Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor SMAD Phosphorylation of Smad2/3 Receptor->SMAD Canonical Pathway PI3K Activation of PI3K/AKT Pathway Receptor->PI3K Non-Canonical Pathway Nucleus Nucleus SMAD->Nucleus Translocation PI3K->Nucleus Downstream Effects This compound This compound This compound->SMAD Inhibits This compound->PI3K Inhibits Result Gene Transcription: • Collagen I • α-SMA • Fibronectin Nucleus->Result

Caption: Simplified TGF-β signaling pathway and action of this compound.
Standard In Vitro Anti-Fibrosis Experimental Workflow

This workflow outlines a typical experiment to assess the anti-fibrotic potential of this compound in a fibroblast cell culture model.

G cluster_workflow Experimental Workflow cluster_analysis Analysis P1 1. Seed Fibroblasts (e.g., primary lung fibroblasts) in 6-well plates P2 2. Starve Cells (serum-free medium) for 24 hours P1->P2 P3 3. Pre-treat with This compound (Dose-response + Vehicle) for 1-2 hours P2->P3 P4 4. Stimulate with TGF-β1 (e.g., 10 ng/mL) for 48-72 hours P3->P4 P5 5. Harvest Cells (Protein or RNA) P4->P5 A1 Western Blot (Collagen I, α-SMA) P5->A1 A2 RT-qPCR (COL1A1, ACTA2) P5->A2

Caption: Workflow for a typical in vitro anti-fibrosis experiment.

Detailed Experimental Protocol

Protocol: Assessing Anti-Fibrotic Activity of this compound in Primary Human Lung Fibroblasts (HLFs)

This protocol is adapted from methodologies described for pirfenidone.[7][8]

1. Materials

  • Primary Human Lung Fibroblasts (low passage, < P6)

  • Fibroblast Growth Medium (FGM)

  • DMEM/F12 with 0.1% FBS (Starvation Medium)

  • This compound powder

  • DMSO (ACS grade)

  • Recombinant Human TGF-β1

  • PBS, Trypsin-EDTA

  • Reagents for Western Blotting or RT-qPCR

2. Preparation of Reagents

  • This compound Stock (100 mg/mL): Dissolve 100 mg of this compound in 1 mL of DMSO. Mix thoroughly until fully dissolved. Aliquot and store at -20°C.

  • TGF-β1 Stock (10 µg/mL): Reconstitute lyophilized TGF-β1 in sterile 4 mM HCl containing 1 mg/mL BSA as per the manufacturer's instructions. Aliquot and store at -80°C.

3. Experimental Procedure

  • Cell Seeding: Seed HLFs in 6-well plates at a density of 1 x 10^5 cells/well in FGM. Allow cells to adhere and grow for 24 hours until they reach 70-80% confluency.

  • Serum Starvation: Aspirate the FGM, wash cells once with sterile PBS, and add 2 mL of Starvation Medium to each well. Incubate for 24 hours. This synchronizes the cells and reduces baseline fibrotic gene expression.

  • This compound Treatment:

    • Prepare working concentrations of this compound by diluting the 100 mg/mL stock solution in fresh Starvation Medium. (Example concentrations: 0.1, 0.25, 0.5, 1.0 mg/mL).

    • Prepare a vehicle control using the same amount of DMSO as the highest concentration treatment group.

    • Aspirate the old medium and add the this compound-containing medium or vehicle control medium to the respective wells.

    • Incubate for 1 hour at 37°C.

  • TGF-β1 Stimulation:

    • Prepare TGF-β1 working solution in Starvation Medium to achieve a final concentration of 10 ng/mL when added to the wells.

    • Add the TGF-β1 solution to all wells except for the negative control (which receives only vehicle).

    • Incubate for an additional 48 hours.

  • Harvesting:

    • For Protein (Western Blot): Wash cells twice with ice-cold PBS. Lyse the cells directly in the well with 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape, collect, and centrifuge to pellet debris.

    • For RNA (RT-qPCR): Wash cells once with ice-cold PBS. Add 1 mL of TRIzol reagent or a similar lysis buffer and proceed with RNA extraction according to the manufacturer's protocol.

4. Analysis

  • Analyze protein lysates for Collagen I and α-SMA expression via Western Blot. Use GAPDH or β-actin as a loading control.

  • Analyze RNA for COL1A1 and ACTA2 gene expression via RT-qPCR. Use a stable housekeeping gene for normalization.

References

Technical Support Center: Optimizing Cell-Based Models for Deupirfenidone Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell-based models in the screening of deupirfenidone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the context of fibrosis?

A1: this compound is a deuterated form of pirfenidone, an anti-fibrotic agent.[1] Its primary mechanism of action involves anti-inflammatory and anti-fibrotic activities.[1][2] this compound inhibits pro-inflammatory and pro-fibrotic mediators, notably transforming growth factor-beta (TGF-β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] By modulating the TGF-β signaling pathway, it can reduce fibroblast proliferation and the production of collagen and other extracellular matrix (ECM) components that contribute to fibrosis.[2][3]

Q2: Which cell types are most relevant for creating an in vitro fibrosis model to screen this compound?

A2: Primary human lung fibroblasts (HLFs) are highly relevant, as they are key effector cells in pulmonary fibrosis.[4] These cells can be isolated from healthy donors or from patients with idiopathic pulmonary fibrosis (IPF) to create disease-relevant models. Upon stimulation with pro-fibrotic factors like TGF-β1, these fibroblasts differentiate into myofibroblasts, which are characterized by increased expression of alpha-smooth muscle actin (α-SMA) and excessive collagen deposition.[4][5]

Q3: How is a fibrotic phenotype typically induced in cell-based models?

A3: A fibrotic phenotype is most commonly induced by treating cultured fibroblasts with recombinant human TGF-β1.[6][7] TGF-β1 is a potent cytokine that drives the differentiation of fibroblasts into myofibroblasts, a critical event in the pathogenesis of fibrosis.[6][8][9] The optimal concentration and duration of TGF-β1 treatment should be determined for each specific cell line and experimental setup.

Q4: What are the key assays to measure the anti-fibrotic efficacy of this compound in vitro?

A4: The primary assays for evaluating the anti-fibrotic effects of this compound include:

  • Myofibroblast Differentiation Assay: Measures the expression of α-SMA, a key marker of myofibroblast activation, typically via immunofluorescence or Western blotting.[4][10]

  • Collagen Quantification Assay: Quantifies the amount of collagen deposited by the cells, often using methods like the Sirius Red collagen detection assay.[11][12]

  • Cell Viability/Cytotoxicity Assay: Assesses the impact of the compound on cell health to ensure that the observed anti-fibrotic effects are not due to toxicity. The MTT assay is a widely used for this purpose.[13]

Troubleshooting Guides

Cell Viability (MTT) Assay
IssuePotential Cause(s)Recommended Solution(s)
High Background Absorbance 1. Microbial contamination of the culture medium.[13]2. Phenol (B47542) red in the medium interfering with absorbance readings.[13][14]3. Components in serum reducing the MTT reagent.[13][14]4. The test compound (this compound) is directly reducing the MTT reagent.[14]1. Visually inspect plates for contamination; use aseptic techniques.2. Use a phenol red-free medium during the MTT incubation step or subtract background absorbance using a reference wavelength (e.g., 630 nm).[14]3. Use a serum-free medium during the MTT incubation step.[13]4. Run a cell-free control with medium, MTT, and this compound to check for direct reduction. If this occurs, consider an alternative viability assay (e.g., LDH or Calcein-AM).[14]
Inconsistent Results/High Variability 1. Uneven cell seeding density across wells.2. Incomplete solubilization of formazan (B1609692) crystals.[14]3. "Edge effect" due to evaporation in the outer wells of the plate.[14]1. Ensure a single-cell suspension before seeding and mix gently between plating. Perform a cell density optimization experiment.2. Use a sufficient volume of a suitable solubilizing agent (e.g., DMSO). Ensure complete mixing by using an orbital shaker for 15-30 minutes.[14]3. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier.[14]
Low Absorbance Signal 1. Insufficient number of viable cells.2. Suboptimal incubation time with MTT reagent.1. Increase the initial cell seeding density. A titration is recommended to find the optimal cell number that gives a signal within the linear range of the assay.[15]2. Optimize the MTT incubation time (typically 1-4 hours) for your specific cell type.
Myofibroblast Differentiation (α-SMA) & Collagen (Sirius Red) Assays
IssuePotential Cause(s)Recommended Solution(s)
Weak or No Induction of α-SMA/Collagen with TGF-β1 1. Suboptimal concentration or activity of TGF-β1.2. Cells are at a high passage number and have lost responsiveness.3. Insufficient incubation time with TGF-β1.1. Titrate TGF-β1 to determine the optimal concentration for your cell type (typically 1-10 ng/mL).[4][16] Ensure proper storage and handling of the recombinant protein.2. Use low-passage primary cells for fibrosis experiments.3. Optimize the stimulation time (typically 48-72 hours).[4]
High Background Staining (Immunofluorescence) 1. Non-specific binding of primary or secondary antibodies.2. Inadequate blocking.3. Autofluorescence of cells or plate material.1. Titrate antibody concentrations to find the lowest concentration that gives a specific signal. Run a secondary antibody-only control.2. Increase the blocking time or try a different blocking agent (e.g., 10% goat serum in PBS).[17]3. Use imaging plates with low autofluorescence (e.g., black-walled, clear-bottom plates).
Variability in Sirius Red Collagen Staining 1. Incomplete removal of unbound dye.2. Variable cell numbers between wells.3. Collagen fibers aligned with the axis of polarized light, leading to underestimation.[18]1. Ensure thorough and consistent washing steps after staining.[12]2. Normalize collagen measurements to cell number, for example by using a DNA quantification assay on the same well after elution of the Sirius Red dye.3. If using polarized light microscopy, consider using circularly polarized light to avoid orientation-based artifacts.[18]
Target Validation (siRNA Transfection)
IssuePotential Cause(s)Recommended Solution(s)
Low Knockdown Efficiency 1. Suboptimal siRNA concentration or transfection reagent volume.2. Cell density is too high or too low at the time of transfection.3. Poor quality or ineffective siRNA sequence.1. Optimize the ratio of siRNA to transfection reagent for your specific cell type.[19]2. Transfect cells when they are in the exponential growth phase, typically at 40-80% confluency.[20]3. Use a positive control siRNA (e.g., targeting a housekeeping gene) to verify the transfection protocol. Test at least two different siRNA sequences for your target gene.[21]
High Cell Toxicity/Death 1. Transfection reagent is toxic to the cells.2. siRNA concentration is too high, leading to off-target effects.[19]3. Prolonged exposure to transfection complexes.1. Reduce the amount of transfection reagent. Screen different reagents to find one with low toxicity for your cell type.[22]2. Perform a dose-response experiment to find the lowest effective siRNA concentration (typically in the range of 5-30 nM).[22]3. Change the medium 8-24 hours after transfection to remove the transfection complexes.[20]

Experimental Protocols & Data

Quantitative Data for Assay Optimization
ParameterCell TypeRecommended Range/ValueSource(s)
Cell Seeding Density (96-well plate) Human Lung Fibroblasts3,000 - 10,000 cells/well[4][15][23]
General Adherent Cells5,000 - 40,000 cells/well[15][24]
TGF-β1 Concentration Human Lung Fibroblasts1 - 10 ng/mL[4][9][16]
This compound Concentration (in vitro) Human Lung Cells50 µM (~9.2 µg/mL) has been used for pirfenidone[3]
siRNA Concentration General Adherent Cells5 - 30 nM[22]

Detailed Experimental Methodologies

Protocol 1: Myofibroblast Differentiation and α-SMA Staining
  • Cell Seeding: Seed human lung fibroblasts in a 96-well, black-walled, clear-bottom imaging plate at a pre-optimized density (e.g., 5,000 cells/well). Allow cells to adhere and grow for 24 hours.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Fibrotic Induction: Add TGF-β1 to all wells (except for the unstimulated control) to a final concentration of 5 ng/mL.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[17]

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 5-10 minutes.[5]

  • Blocking: Wash the cells three times with PBS. Block with 10% goat serum in PBS for 1 hour at room temperature.[17]

  • Primary Antibody: Incubate with a primary antibody against α-SMA (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[17]

  • Secondary Antibody: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution) and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature in the dark.[17]

  • Imaging: Wash the cells three times with PBS. Add PBS to the wells and acquire images using a high-content imaging system.

  • Analysis: Quantify the intensity of the α-SMA fluorescence signal within the cytoplasm. Normalize the α-SMA signal to the cell number (DAPI count).

Protocol 2: Sirius Red Collagen Assay
  • Cell Culture and Treatment: Follow steps 1-5 from the Myofibroblast Differentiation protocol in a clear 96-well plate.

  • Fixation: After the incubation period, gently wash the cells with PBS. Fix the cells using Kahle's fixative solution for 10 minutes.[12]

  • Staining: Wash the plate thoroughly with distilled water. Air dry completely. Add 100 µL of Sirius Red staining solution (0.1% Direct Red 80 in a saturated aqueous solution of picric acid) to each well and incubate for 1 hour at room temperature.

  • Washing: Aspirate the staining solution and wash the wells multiple times with 0.01 M HCl or 0.5% acetic acid to remove unbound dye.

  • Elution: Add 100 µL of 0.1 M NaOH to each well to elute the bound dye.

  • Quantification: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540-570 nm using a microplate reader.

Visualizations

Signaling Pathways & Experimental Workflows

TGF_beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 TBRII TβRII TGFb->TBRII binds TBRI TβRI TBRII->TBRI phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates NonSMAD Non-SMAD Pathways (e.g., ERK, p38 MAPK) TBRI->NonSMAD activates pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3 + SMAD4 Complex pSMAD23->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription SMAD_complex->Transcription translocates to nucleus NonSMAD->Transcription This compound This compound This compound->SMAD_complex inhibits nuclear translocation This compound->NonSMAD Collagen Collagen (COL1A1) Transcription->Collagen aSMA α-SMA (ACTA2) Transcription->aSMA

Caption: this compound's inhibitory action on the TGF-β signaling pathway.

Deupirfenidone_Screening_Workflow cluster_assays Endpoint Assays start Start: Seed Human Lung Fibroblasts serum_starve Serum Starve (24h) start->serum_starve add_this compound Add this compound (Vehicle Control) serum_starve->add_this compound add_tgfb Induce with TGF-β1 (Unstimulated Control) add_this compound->add_tgfb incubate Incubate (48-72h) add_tgfb->incubate viability Cell Viability (MTT Assay) incubate->viability collagen Collagen Deposition (Sirius Red Assay) incubate->collagen sma Myofibroblast Differentiation (α-SMA Staining) incubate->sma analysis Data Analysis: Compare Treated vs. Controls viability->analysis collagen->analysis sma->analysis end End: Identify Anti-Fibrotic Hits analysis->end

Caption: Experimental workflow for screening this compound in a cell-based fibrosis model.

References

Validation & Comparative

Deupirfenidone vs. Pirfenidone: A Comparative Efficacy Study in Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head analysis of the next-generation antifibrotic agent, deupirfenidone, against its predecessor, pirfenidone (B1678446), reveals promising advancements in the treatment of Idiopathic Pulmonary Fibrosis (IPF). This guide provides a comprehensive comparison of their efficacy, supported by data from the pivotal ELEVATE IPF Phase 2b clinical trial, alongside a detailed examination of their mechanisms of action and experimental protocols for researchers, scientists, and drug development professionals.

This compound (formerly LYT-100) is a deuterated form of pirfenidone, a modification designed to improve its pharmacokinetic profile.[1][2] This structural change aims to enhance efficacy and tolerability in patients with IPF, a progressive and fatal lung disease characterized by lung tissue scarring.[1]

Executive Summary of Comparative Efficacy

The ELEVATE IPF trial, a Phase 2b, multicenter, randomized, double-blind study, provides the most direct comparison between this compound, pirfenidone, and a placebo.[2][3] The results indicate a superior treatment effect for the higher dose of this compound in slowing the decline of lung function.

At a dose of 825 mg three times a day (TID), this compound demonstrated a statistically significant 80.9% reduction in the rate of lung function decline compared to placebo.[1][4] In the same trial, pirfenidone at the FDA-approved dose of 801 mg TID showed a 54.1% treatment effect versus placebo, a figure consistent with its previously reported clinical trial data.[4][5]

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from the 26-week ELEVATE IPF trial.[4]

Table 1: Efficacy Endpoints - Change in Forced Vital Capacity (FVC)

Treatment GroupNChange from Baseline in FVC (mL) (SE)Difference in FVC (mL) vs. Placebo (95% CI)Treatment Effect vs. Placebo
Placebo65-112.5 (27.84)--
Pirfenidone 801 mg TID61-51.6 (29.13)60.9 (-18.3, 140.0)54.1%
This compound 550 mg TID65-80.7 (29.32)31.8 (-47.6, 111.2)28.3%
This compound 825 mg TID63-21.5 (28.86)91.0 (12.2, 169.7)†80.9%

SE: Standard Error; CI: Confidence Interval. †Statistically significant at the 0.05 level.[4]

Table 2: Efficacy Endpoints - Change in FVC Percent Predicted (FVCpp)

Treatment GroupNChange from Baseline in FVCpp (%) (SE)Difference in FVCpp (%) vs. Placebo (95% CI)
Placebo65-3.43 (0.842)-
Pirfenidone 801 mg TID61-1.46 (0.881)1.97 (-0.42, 4.37)
This compound 550 mg TID65-1.81 (0.886)1.62 (-0.78, 4.02)
This compound 825 mg TID63-0.43 (0.872)3.00 (0.62, 5.38)†

SE: Standard Error; CI: Confidence Interval. †Statistically significant at the 0.05 level.[4]

Table 3: Tolerability - Key Gastrointestinal Adverse Events (≥5% in any arm)

Adverse EventThis compound 825 mg TID (%)Pirfenidone 801 mg TID (%)
Nausea20.327.0
Dyspepsia14.122.2
Abdominal Pain14.17.9
Diarrhea7.811.1
Constipation4.76.3
Vomiting1.63.2

This compound at the 825 mg dose demonstrated a generally favorable tolerability profile compared to pirfenidone, with lower incidences of several key gastrointestinal side effects.[4]

Mechanism of Action

Both pirfenidone and this compound exert their therapeutic effects through anti-inflammatory and antifibrotic activities.[6][7][8] The precise molecular mechanisms are not fully elucidated but are known to involve the downregulation of key pro-fibrotic and pro-inflammatory mediators.[9][10]

This compound, being a deuterated analogue of pirfenidone, shares the same fundamental mechanism of action.[8] The substitution of hydrogen with deuterium (B1214612) atoms alters its pharmacokinetics, leading to higher plasma exposure which may contribute to its improved efficacy and differentiated safety profile.[2][11]

The key signaling pathways modulated by these compounds include:

  • Inhibition of Transforming Growth Factor-beta (TGF-β): Both drugs suppress the production and signaling of TGF-β, a central mediator of fibrosis that stimulates fibroblast proliferation and collagen synthesis.[9][10][12]

  • Reduction of Pro-inflammatory Cytokines: They inhibit the production of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[12][13]

  • Antioxidant Effects: Pirfenidone has demonstrated antioxidant properties, which may help protect lung tissue from oxidative stress-induced damage.[13]

G cluster_0 Cellular Stressors cluster_2 Cellular Response cluster_3 Drug Intervention Stressor Oxidative Stress, Inflammatory Stimuli TGFb TGF-β Stressor->TGFb TNFa TNF-α Stressor->TNFa IL1b IL-1β Stressor->IL1b Fibroblast Fibroblast Proliferation & Myofibroblast Differentiation TGFb->Fibroblast Collagen Collagen & ECM Deposition Fibroblast->Collagen Drug This compound / Pirfenidone Drug->TGFb Drug->TNFa Drug->IL1b Drug->Fibroblast

Caption: Simplified signaling pathway for this compound and Pirfenidone.

Experimental Protocols

The comparative data presented is primarily derived from the ELEVATE IPF Phase 2b trial.

Study Design: A Phase 2b, international, multi-center, randomized, double-blind, active- and placebo-comparator trial.[2]

Participants: 257 patients with Idiopathic Pulmonary Fibrosis were enrolled from 14 countries.[2] Key inclusion criteria typically involve a confirmed diagnosis of IPF with mild to moderate impairment in lung function.

Intervention: Participants were randomized in a 1:1:1:1 ratio to receive one of the following treatments for 26 weeks:[4]

  • This compound 550 mg TID

  • This compound 825 mg TID

  • Pirfenidone 801 mg TID

  • Placebo TID

Endpoints:

  • Primary Endpoint: The rate of change in Forced Vital Capacity (FVC) in mL from baseline over 26 weeks.[2] The primary statistical analysis used a Bayesian approach comparing the combined this compound arms to the placebo arm.[2]

  • Key Secondary Endpoint: The rate of change in FVC percent predicted (FVCpp) from baseline over 26 weeks.[2]

  • Additional Endpoints: Included time to disease progression and safety assessments.[2]

Statistical Analysis: The primary analyses for both FVC and FVCpp utilized a Bayesian approach.[2] Secondary analyses were conducted using a frequentist approach with a mixed model for repeated measures (MMRM).[2]

Caption: Experimental workflow of the ELEVATE IPF Phase 2b trial.

Conclusion

The available data from the ELEVATE IPF trial suggests that this compound, particularly at the 825 mg TID dose, offers a superior efficacy profile compared to the standard 801 mg TID dose of pirfenidone in slowing the decline of lung function in IPF patients over a 26-week period. This enhanced efficacy is coupled with a favorable tolerability profile, potentially addressing some of the limitations that have hindered the use of current standard-of-care treatments.[1][4] These findings support the continued development of this compound as a promising new therapeutic option for Idiopathic Pulmonary Fibrosis.[2] A Phase 3 trial, SURPASS-IPF, is being planned to further evaluate this compound against pirfenidone.[14]

References

Deupirfenidone: A Comparative Analysis of Anti-Fibrotic Efficacy in Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of deupirfenidone and pirfenidone (B1678446), focusing on their anti-fibrotic properties and clinical performance in the context of idiopathic pulmonary fibrosis (IPF).

This compound (LYT-100) is a novel therapeutic agent developed for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease characterized by the scarring of lung tissue.[1] As a deuterated form of pirfenidone, this compound is designed to retain the anti-fibrotic and anti-inflammatory mechanisms of its parent compound while offering an improved pharmacokinetic and tolerability profile.[2][3] This guide provides a comprehensive comparison of this compound and pirfenidone, presenting clinical data, outlining the underlying anti-fibrotic mechanisms in human lung fibroblasts, and detailing relevant experimental protocols for researchers in the field.

Comparative Clinical Efficacy and Tolerability

Recent clinical trial data from the Phase 2b ELEVATE IPF study has provided a direct comparison of this compound with pirfenidone and a placebo. The trial evaluated the rate of decline in Forced Vital Capacity (FVC), a key indicator of lung function, over a 26-week period.[4]

Table 1: Comparison of Annualized Rate of FVC Decline (mL) in the ELEVATE IPF Trial

Treatment GroupMean FVC Decline over 26 weeks (mL)
Placebo-112.5
Pirfenidone (801 mg TID)-51.6
This compound (550 mg TID)-80.7
This compound (825 mg TID)-21.5

Data sourced from the ELEVATE IPF Phase 2b trial results.[1][5]

The higher dose of this compound (825 mg TID) demonstrated a statistically significant reduction in FVC decline compared to both placebo and the standard dose of pirfenidone.[4] The decline observed in this arm approached the rate expected in healthy aging adults, suggesting a potential for stabilizing lung function.[1][5]

Deuteration of pirfenidone to create this compound alters its metabolism, leading to a differentiated pharmacokinetic profile.[6][7] This modification is intended to improve tolerability, a significant challenge with pirfenidone therapy that can lead to dose reductions or discontinuation.[8] Clinical data has shown that this compound is associated with a lower incidence of gastrointestinal side effects compared to pirfenidone.[7]

Table 2: Comparative Tolerability: Gastrointestinal Adverse Events

Adverse EventThis compound (825 mg TID)Pirfenidone (801 mg TID)
Nausea20.3%27.0%
Dyspepsia14.1%22.2%
Diarrhea7.8%11.1%

Data from a comparative analysis of adverse events.

Mechanism of Anti-Fibrotic Action in Human Lung Fibroblasts

While specific in vitro studies on this compound in human lung fibroblasts are not yet widely published, its mechanism is predicated on the known activities of pirfenidone. Pirfenidone exerts its anti-fibrotic effects through multiple pathways, primarily by inhibiting the pro-fibrotic cytokine, Transforming Growth Factor-beta (TGF-β).[9]

The activation of lung fibroblasts and their differentiation into myofibroblasts are central events in the progression of pulmonary fibrosis. Myofibroblasts are the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) components, such as collagen, leading to tissue stiffening and loss of function.

Pirfenidone has been demonstrated to:

  • Reduce the proliferation of human lung fibroblasts.

  • Inhibit the TGF-β-stimulated production of collagen.

  • Downregulate the expression of fibrogenic mediators.

  • Attenuate the differentiation of fibroblasts into myofibroblasts, as evidenced by reduced expression of α-smooth muscle actin (α-SMA).

Given that this compound is a chemical modification of pirfenidone designed to improve its drug properties without altering its fundamental pharmacology, it is expected to exhibit these same anti-fibrotic effects at the cellular level.

Below is a diagram illustrating the presumed signaling pathway through which this compound exerts its anti-fibrotic effects, based on the established mechanism of pirfenidone.

TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR SMAD Smad2/3 Phosphorylation TGFBR->SMAD Proliferation Fibroblast Proliferation SMAD->Proliferation Differentiation Myofibroblast Differentiation (α-SMA) SMAD->Differentiation ECM ECM Production (Collagen) SMAD->ECM This compound This compound (Pirfenidone) This compound->SMAD Fibrosis Fibrosis Proliferation->Fibrosis Differentiation->Fibrosis ECM->Fibrosis

Caption: TGF-β signaling pathway in fibroblasts and the inhibitory action of this compound.

Experimental Protocols for Validation

To validate the anti-fibrotic effects of this compound in human lung fibroblasts, a series of established in vitro assays can be employed. The following are detailed methodologies for key experiments.

Experimental Workflow

The general workflow for assessing the anti-fibrotic potential of a compound like this compound is depicted below.

HLF Isolate Human Lung Fibroblasts (HLF) Culture Culture and Expand HLF HLF->Culture Stimulate Stimulate with TGF-β1 Culture->Stimulate Treat Treat with this compound (various concentrations) Stimulate->Treat Assays Perform Anti-Fibrotic Assays Treat->Assays Collagen Collagen Assay (Sirius Red) Assays->Collagen ECM Deposition Prolif Proliferation Assay (MTT / BrdU) Assays->Prolif Cell Growth Diff Differentiation Assay (α-SMA Staining / Western Blot) Assays->Diff Myofibroblast Marker

Caption: Standard experimental workflow for evaluating anti-fibrotic compounds in vitro.

Fibroblast Proliferation Assay (MTT Assay)
  • Objective: To quantify the effect of this compound on fibroblast proliferation.

  • Methodology:

    • Seed human lung fibroblasts in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 24 hours.

    • Treat the cells with varying concentrations of this compound or pirfenidone for 1 hour, followed by stimulation with a pro-proliferative agent like Platelet-Derived Growth Factor (PDGF) or TGF-β1.

    • Incubate for 48-72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates inhibition of proliferation.

Collagen Quantification (Sirius Red Assay)
  • Objective: To measure the effect of this compound on collagen deposition by fibroblasts.

  • Methodology:

    • Culture human lung fibroblasts in 24-well plates until confluent.

    • Treat the cells with this compound or pirfenidone in the presence of TGF-β1 for 48 hours to stimulate collagen production.

    • Wash the cells with PBS and fix with methanol (B129727) for 10 minutes.

    • Stain the fixed cells with Sirius Red solution (0.1% in picric acid) for 1 hour.

    • Wash extensively with water to remove unbound dye.

    • Elute the bound dye with 0.1 M NaOH.

    • Quantify the eluted dye by measuring the absorbance at 550 nm. A lower absorbance value corresponds to reduced collagen deposition.

Myofibroblast Differentiation (α-SMA Expression)
  • Objective: To assess the effect of this compound on the differentiation of fibroblasts into myofibroblasts.

  • Methodology (Western Blot):

    • Grow fibroblasts to near confluence in 6-well plates.

    • Pre-treat with this compound or pirfenidone for 1 hour before adding TGF-β1 to induce differentiation.

    • After 48 hours, lyse the cells and collect the protein extracts.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against α-smooth muscle actin (α-SMA). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity. A reduction in the α-SMA band intensity indicates inhibition of myofibroblast differentiation.

Conclusion

This compound represents a significant advancement in the treatment of idiopathic pulmonary fibrosis. By retaining the anti-fibrotic mechanism of pirfenidone while offering a superior clinical profile in terms of both efficacy at higher doses and improved tolerability, it holds the potential to become a new standard of care. The validation of its anti-fibrotic effects in human lung fibroblasts, following the established protocols, will be a critical step in further elucidating its therapeutic advantages and supporting its development for IPF and other fibrotic diseases.

References

Deupirfenidone: A Cross-Species Examination of Efficacy and Safety in Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of deupirfenidone and its parent compound, pirfenidone (B1678446), for researchers and drug development professionals.

This compound (LYT-100), a deuterated form of pirfenidone, has emerged as a promising therapeutic candidate for idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions.[1] This guide provides a comprehensive cross-species comparison of the efficacy and safety of this compound, with pirfenidone as a key comparator, supported by available preclinical and clinical data. The strategic deuteration of pirfenidone is designed to alter its pharmacokinetic profile, aiming for improved tolerability and potentially enhanced efficacy.[2][3]

Efficacy Data: From Preclinical Models to Clinical Trials

Preclinical Efficacy in Animal Models of Pulmonary Fibrosis

While specific preclinical studies on this compound in animal models are not extensively published, the well-established efficacy of its parent compound, pirfenidone, in various fibrosis models provides the foundational rationale for this compound's development. The most widely used animal model for pulmonary fibrosis is the bleomycin-induced lung injury model in rodents.[4]

In these models, pirfenidone has consistently demonstrated significant anti-fibrotic effects. Administration of pirfenidone in mice and rats with bleomycin-induced pulmonary fibrosis has been shown to reduce lung collagen content, improve lung histology, and downregulate pro-fibrotic and inflammatory markers.[5][6][7]

Table 1: Summary of Pirfenidone Efficacy in Bleomycin-Induced Pulmonary Fibrosis Animal Models

SpeciesDosing RegimenKey Efficacy EndpointsOutcome
Rat 50 mg/kg/day, oralReduced alveolitis and pulmonary fibrosis scores, decreased expression of periostin and TGF-β1.[5]Significant attenuation of inflammation and fibrosis.[5]
Mouse 400 mg/kg/day, oralReduced hydroxyproline (B1673980) content and improved lung architecture.[6]Significant reduction in pulmonary fibrosis.[6]
Mouse 300 mg/kg/day, oralDecreased lung pathological alterations.[7]Effective in mitigating fibrotic changes.[7]
Clinical Efficacy in Idiopathic Pulmonary Fibrosis (IPF)

The clinical development of this compound has centered on demonstrating its efficacy and safety in patients with IPF. The Phase 2b ELEVATE IPF trial provides the most robust comparative data against both placebo and pirfenidone.[8]

The primary efficacy endpoint in IPF clinical trials is the rate of decline in Forced Vital Capacity (FVC), a key measure of lung function.[9] A slower rate of FVC decline indicates a therapeutic benefit.

Table 2: Comparison of this compound and Pirfenidone Efficacy in the ELEVATE IPF Phase 2b Trial (26 Weeks) [2][10]

Treatment GroupMean Change in FVC from Baseline (mL)
This compound 825 mg TID -21.5
This compound 550 mg TID -80.7
Pirfenidone 801 mg TID -51.6
Placebo -112.5

These results indicate that this compound at the 825 mg dose not only significantly slowed the decline in lung function compared to placebo but also showed a numerically greater effect than the standard dose of pirfenidone.[2]

Safety and Tolerability: A Key Differentiator

A primary motivation for the development of this compound was to improve upon the tolerability profile of pirfenidone, which is often associated with gastrointestinal side effects that can limit its use.[11]

Preclinical Safety

Comprehensive preclinical toxicology and safety pharmacology studies are a standard part of drug development. While specific data for this compound is not publicly detailed, its progression to Phase 3 trials indicates an acceptable safety profile in preclinical models.

Clinical Safety and Tolerability in IPF

The ELEVATE IPF trial also provided a direct comparison of the safety and tolerability of this compound and pirfenidone.

Table 3: Incidence of Key Gastrointestinal Adverse Events in the ELEVATE IPF Phase 2b Trial

Adverse EventThis compound 825 mg TIDPirfenidone 801 mg TID
Nausea 20.3%27.0%
Dyspepsia 14.1%22.2%
Diarrhea 7.8%11.1%
Vomiting 1.6%3.2%

The data suggests that this compound was generally well-tolerated, with a lower incidence of several key gastrointestinal adverse events compared to pirfenidone.[8]

Mechanism of Action: Targeting Key Fibrotic Pathways

This compound shares the same mechanism of action as pirfenidone, which involves the modulation of multiple cellular pathways implicated in fibrosis. A key target is the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central driver of fibrosis.[12] Pirfenidone has been shown to inhibit both the canonical (SMAD-dependent) and non-canonical (non-SMAD) TGF-β signaling pathways.[13][14]

TGF_beta_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 phosphorylates non_SMAD Non-SMAD Pathways (e.g., PI3K/Akt, MAPK) TGF_beta_R->non_SMAD activates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD4 SMAD4 SMAD_complex SMAD2/3/4 Complex SMAD4->SMAD_complex pSMAD2_3->SMAD_complex Gene_transcription Gene Transcription (Collagen, α-SMA, etc.) SMAD_complex->Gene_transcription translocates & regulates non_SMAD->Gene_transcription regulates This compound This compound (Pirfenidone) This compound->TGF_beta_R inhibits This compound->non_SMAD inhibits

Caption: TGF-β Signaling Pathway Inhibition by this compound/Pirfenidone.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Rodents (Representative Protocol)

This protocol is a generalized representation based on common methodologies for inducing pulmonary fibrosis to test anti-fibrotic agents like pirfenidone.

experimental_workflow start Start: Acclimatization of Rodents induction Induction of Fibrosis: Intratracheal or Intraperitoneal Bleomycin Administration start->induction randomization Randomization into Treatment Groups: - Vehicle Control - Pirfenidone/Deupirfenidone induction->randomization treatment Daily Oral Administration of Test Compound or Vehicle randomization->treatment monitoring Monitoring: Body Weight, Clinical Signs treatment->monitoring endpoint Endpoint Analysis (e.g., Day 14 or 28): - Lung tissue harvesting - Bronchoalveolar lavage (BAL) treatment->endpoint monitoring->treatment analysis Outcome Assessment: - Histopathology (Ashcroft score) - Hydroxyproline assay (collagen content) - Gene/protein expression (TGF-β, etc.) endpoint->analysis

Caption: Experimental Workflow for Preclinical Efficacy Testing.

ELEVATE IPF Phase 2b Clinical Trial (NCT05321420)
  • Study Design: A randomized, double-blind, active- and placebo-controlled, four-arm study.[15][16]

  • Participants: Adult patients (≥40 years) with a diagnosis of IPF.[15]

  • Interventions: [8][15]

    • This compound 825 mg three times daily (TID)

    • This compound 550 mg TID

    • Pirfenidone 801 mg TID

    • Placebo

  • Duration: 26 weeks of treatment.[15]

  • Primary Outcome: Rate of decline in Forced Vital Capacity (FVC) in mL over 26 weeks.[15]

  • Key Secondary Outcomes: Change from baseline in FVC % predicted, safety and tolerability.[8][15]

Conclusion

This compound represents a thoughtful evolution of pirfenidone, aiming to enhance the therapeutic window by improving tolerability. The available clinical data from the ELEVATE IPF trial suggests that this compound, particularly at the 825 mg TID dose, may offer a superior efficacy and safety profile compared to the standard dose of pirfenidone for the treatment of IPF. While direct comparative preclinical data for this compound is not as readily available, the extensive body of evidence for pirfenidone's anti-fibrotic effects in animal models provides a strong biological rationale for its clinical development. Further data from the planned Phase 3 trial will be crucial to definitively establish the cross-species translational efficacy and safety of this compound.[11]

References

Deupirfenidone Demonstrates Promising Efficacy in a Shifting Landscape of Emerging IPF Therapies

Author: BenchChem Technical Support Team. Date: December 2025

New clinical trial data positions deupirfenidone, a deuterated form of pirfenidone (B1678446), as a potentially more effective and better-tolerated treatment option for Idiopathic Pulmonary Fibrosis (IPF) compared to the current standard of care. This comes as a new wave of therapies with diverse mechanisms of action, including phosphodiesterase 4B (PDE4B) inhibitors and prostacyclin analogues, are showing significant promise in late-stage clinical development, poised to reshape the therapeutic landscape for this devastating disease.

This compound (LYT-100) has shown a superior ability to slow the decline of lung function in patients with IPF when compared to both placebo and the approved therapy pirfenidone, according to results from the Phase 2b ELEVATE IPF trial.[1][2] The trial, which enrolled 257 patients, demonstrated that this compound at a dose of 825 mg three times daily resulted in a significantly smaller decline in Forced Vital Capacity (FVC), a key measure of lung function, over 26 weeks.[1][3]

The improved pharmacokinetic profile of this compound, achieved through deuterium (B1214612) substitution, is believed to contribute to its enhanced efficacy and tolerability.[2] This modification retains the anti-fibrotic and anti-inflammatory properties of pirfenidone while potentially reducing the gastrointestinal side effects that can limit patient adherence to the current standard of care.[2][3]

In the competitive landscape of emerging IPF therapies, two other notable candidates have demonstrated positive results in recent clinical trials: nerandomilast (B10856306) (BI 1015550), a preferential PDE4B inhibitor, and inhaled treprostinil (B120252), a prostacyclin analogue.

Comparative Efficacy of this compound and Emerging Therapies

The following tables summarize the key efficacy data from recent clinical trials of this compound, nerandomilast, and inhaled treprostinil, focusing on the primary endpoint of change in Forced Vital Capacity (FVC).

This compound (ELEVATE IPF Trial - 26 Weeks) [1][3]
Treatment Arm Mean Change in FVC from Baseline (mL)
This compound 825 mg TID-21.5
This compound 550 mg TID-80.7[4]
Pirfenidone 801 mg TID-51.6
Placebo-112.5
Nerandomilast (FIBRONEER-IPF Trial - 52 Weeks) [5]
Treatment Arm Adjusted Mean Change in FVC from Baseline (mL)
Nerandomilast 18 mg BID-114.7
Nerandomilast 9 mg BID-138.6
Placebo-183.5
Inhaled Treprostinil (TETON-2 Trial - 52 Weeks) [6][7]
Treatment Arm Difference in FVC Change from Placebo (mL)
Inhaled Treprostinil+95.6

Experimental Protocols of Key Clinical Trials

A detailed understanding of the methodologies employed in these pivotal trials is crucial for a comprehensive assessment of the comparative efficacy of these emerging therapies.

ELEVATE IPF (this compound) - NCT05321420[8][9][10]
  • Study Design: A randomized, double-blind, active- and placebo-controlled, dose-ranging Phase 2b trial.[8]

  • Participants: 257 patients with IPF.[3]

  • Inclusion Criteria: Patients aged 40 years or older with a diagnosis of IPF confirmed by high-resolution computed tomography (HRCT), FVC ≥ 45% of predicted, and diffusing capacity of the lung for carbon monoxide (DLCO) between 30% and 90% of predicted.[9]

  • Randomization: Patients were randomized in a 1:1:1:1 ratio to receive this compound 550 mg TID, this compound 825 mg TID, pirfenidone 801 mg TID, or placebo for 26 weeks.[8]

  • Primary Endpoint: Rate of decline in FVC from baseline over 26 weeks.[9]

  • Statistical Analysis: The primary analysis was a Bayesian model comparing the combined this compound arms to placebo. A frequentist analysis was also performed.[3]

FIBRONEER-IPF (Nerandomilast) - NCT05321069[11][12]
  • Study Design: A Phase 3, double-blind, randomized, placebo-controlled trial.[10]

  • Participants: 1,177 patients with IPF.[5]

  • Inclusion Criteria: Patients aged 40 years or older with a diagnosis of IPF, FVC ≥ 45% of predicted, and DLco ≥ 25% and < 90% of predicted. Patients were stratified by background antifibrotic therapy use.[10]

  • Randomization: Patients were randomized in a 1:1:1 ratio to receive nerandomilast 9 mg twice daily, nerandomilast 18 mg twice daily, or placebo for at least 52 weeks.[10]

  • Primary Endpoint: Absolute change in FVC from baseline at week 52.[10]

  • Statistical Analysis: The primary endpoint was analyzed using a mixed model for repeated measures.

TETON-2 (Inhaled Treprostinil) - NCT05255991[5][13][14]
  • Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled registration study.[5]

  • Participants: 597 patients with IPF.[11]

  • Inclusion Criteria: Patients with IPF, with stratification by background IPF therapy use.[5]

  • Randomization: Patients were randomly assigned 1:1 to receive nebulized treprostinil or placebo for 52 weeks.[11]

  • Primary Endpoint: Change in absolute FVC from baseline to week 52.[11]

  • Statistical Analysis: The primary endpoint was analyzed to compare the change in FVC between the treprostinil and placebo groups.

Signaling Pathways and Mechanisms of Action

The diverse mechanisms of action of these emerging therapies target different aspects of IPF pathology.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Analysis Patient_Population IPF Patient Population Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessment (FVC, HRCT, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A This compound / Nerandomilast / Treprostinil Randomization->Treatment_A Treatment_B Placebo / Active Comparator Randomization->Treatment_B Follow_up_Visits Regular Follow-up Visits Treatment_A->Follow_up_Visits Treatment_B->Follow_up_Visits Efficacy_Endpoints Efficacy Endpoint Measurement (FVC) Follow_up_Visits->Efficacy_Endpoints Safety_Monitoring Safety & Tolerability Monitoring Follow_up_Visits->Safety_Monitoring Data_Analysis Statistical Data Analysis Efficacy_Endpoints->Data_Analysis Safety_Monitoring->Data_Analysis Results Clinical Trial Results Data_Analysis->Results

References

Deupirfenidone in Idiopathic Pulmonary Fibrosis: A Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for deupirfenidone, a novel therapeutic candidate for Idiopathic Pulmonary Fibrosis (IPF). It offers an objective comparison with the current standard of care, pirfenidone (B1678446), and other therapeutic alternatives, supported by experimental data from key clinical trials. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an in-depth understanding of this compound's clinical profile.

Executive Summary

This compound (LYT-100) is a deuterated form of pirfenidone designed to improve upon the pharmacokinetic profile of the parent drug, potentially leading to enhanced tolerability and efficacy.[1][2] Clinical trial data, primarily from the Phase 2b ELEVATE IPF study, suggests that this compound may offer a superior treatment effect in slowing the decline of lung function compared to both placebo and pirfenidone, with a comparable or improved safety profile.[3] This guide will delve into the specifics of these findings, presenting the data in a structured format for ease of comparison and providing insights into the experimental methodologies employed.

Mechanism of Action

This compound, like its parent compound pirfenidone, exhibits anti-fibrotic and anti-inflammatory properties.[2] Its mechanism of action involves the inhibition of key pro-fibrotic and pro-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[4][5] By downregulating these signaling pathways, this compound is believed to mitigate the pathological processes of fibroblast proliferation and excessive collagen deposition that characterize IPF.

This compound Mechanism of Action cluster_cell Fibroblast TGF-β TGF-β Receptors TGF-βR, TNFR, IL-6R TGF-β->Receptors TNF-α TNF-α TNF-α->Receptors IL-6 IL-6 IL-6->Receptors Signaling Cascades Smad, NF-κB, STAT3 Receptors->Signaling Cascades Gene Transcription Pro-fibrotic & Pro-inflammatory Gene Transcription Signaling Cascades->Gene Transcription Fibrosis Collagen Deposition, Fibroblast Proliferation Gene Transcription->Fibrosis This compound This compound This compound->TGF-β This compound->TNF-α This compound->IL-6 ELEVATE_IPF_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment & Follow-up (26 Weeks) cluster_analysis Data Analysis Patient_Screening IPF Patient Screening Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessments (FVC, FVCpp, etc.) Informed_Consent->Baseline_Assessment Deupirfenidone_Low This compound (Low Dose) Deupirfenidone_High This compound (825 mg TID) Pirfenidone Pirfenidone (801 mg TID) Placebo Placebo Treatment_Administration Daily Dosing Deupirfenidone_Low->Treatment_Administration Deupirfenidone_High->Treatment_Administration Pirfenidone->Treatment_Administration Placebo->Treatment_Administration Follow_up_Visits Regular Follow-up Visits (Safety & Efficacy Monitoring) Treatment_Administration->Follow_up_Visits Endpoint_Measurement FVC & FVCpp Measurement at Week 26 Follow_up_Visits->Endpoint_Measurement Primary_Analysis Primary Endpoint Analysis (Rate of FVC Change) Endpoint_Measurement->Primary_Analysis Secondary_Analysis Secondary Endpoint Analysis (FVCpp, Safety, etc.) Primary_Analysis->Secondary_Analysis

References

Validating Biomarkers for Predicting Response to Deupirfenidone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deupirfenidone (LYT-100) is an investigational deuterated form of pirfenidone (B1678446), developed for the treatment of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases. Its design aims to improve upon the pharmacokinetic profile of pirfenidone, potentially offering enhanced tolerability and efficacy. As with any targeted therapy, the identification and validation of biomarkers that can predict patient response is crucial for optimizing clinical outcomes and advancing personalized medicine.

This guide provides a comparative overview of the current landscape of biomarker validation for this compound and its alternatives in the treatment of IPF. Given the early stage of this compound's clinical development, there is a notable absence of validated predictive biomarkers specific to this drug. Therefore, this guide will focus on biomarkers investigated for its parent compound, pirfenidone, and for the other approved IPF therapy, nintedanib (B1663095), as these represent the most relevant comparators and potential starting points for future this compound biomarker studies.

This compound: Mechanism of Action and Clinical Efficacy

This compound, like pirfenidone, exhibits both anti-inflammatory and anti-fibrotic properties.[1][2] Its mechanism of action involves the inhibition of pro-inflammatory and pro-fibrotic cytokines, including transforming growth factor-beta (TGF-β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] By downregulating these key signaling molecules, this compound is thought to modulate fibroblast proliferation and differentiation, and reduce the deposition of extracellular matrix proteins that contribute to the progressive scarring of lung tissue in IPF.

Recent Phase 2b clinical trial (ELEVATE IPF) data have shown promising results for this compound in patients with IPF.[3][4][5][6][7]

Table 1: Summary of Phase 2b ELEVATE IPF Trial Results for this compound

Treatment ArmMean Change in Forced Vital Capacity (FVC) from Baseline at 26 WeeksTreatment Effect vs. Placebo
This compound 825 mg TID-21.5 mL80.9%
This compound 550 mg TID-80.7 mLN/A
Pirfenidone 801 mg TID-51.6 mL54.1%
Placebo-112.5 mLN/A

Data sourced from publicly available clinical trial announcements.[3][6]

Biomarkers for Predicting Response to Anti-Fibrotic Therapies in IPF

The search for reliable biomarkers in IPF is an active area of research. An ideal biomarker would be able to predict disease progression and, more importantly, identify patients who are most likely to respond to a specific therapy. To date, no definitive predictive biomarkers have been established for either of the approved IPF treatments, pirfenidone and nintedanib. However, several prognostic biomarkers have been identified.

Biomarkers Investigated for Pirfenidone

A significant post-hoc analysis of the CAPACITY and ASCEND phase III clinical trials for pirfenidone evaluated a panel of 12 plasma protein biomarkers.[8][9][10]

Table 2: Prognostic and Predictive Value of Biomarkers in Pirfenidone Clinical Trials

BiomarkerPrognostic for Disease Progression (in Placebo Group)Predictive of Pirfenidone Treatment BenefitKey Findings
CCL18 YesNoConsistently prognostic for absolute change in FVC% predicted in both test and replication cohorts.[8][9][10]
MMP-7 Yes (in some studies)NoElevated levels associated with worse survival.[11][12]
CEMIP YesNot explicitly tested as predictivePlasma levels decreased after pirfenidone treatment.
Leukocyte Telomere Length YesNoShorter telomeres associated with worse prognosis.[13][14]
SP-D YesNoHigher levels associated with disease progression.[8]
CA-125 YesNoHigher levels associated with reduced survival.[15]

FVC: Forced Vital Capacity. CCL18: C-C motif chemokine 18. MMP-7: Matrix metalloproteinase-7. CEMIP: Cell migration-inducing and hyaluronan-binding protein. SP-D: Surfactant protein D. CA-125: Cancer antigen 125.

The analysis of the CAPACITY and ASCEND trials concluded that while several biomarkers, most notably CCL18, were prognostic for disease progression, none were found to be predictive of a differential treatment benefit with pirfenidone.[8][9][10]

Biomarkers Investigated for Nintedanib

Nintedanib is a tyrosine kinase inhibitor with a different mechanism of action to pirfenidone. The INMARK trial was specifically designed to investigate the effect of nintedanib on biomarkers of extracellular matrix (ECM) turnover.[2][16]

Table 3: Biomarkers Investigated in Nintedanib Clinical Trials

BiomarkerChange with Nintedanib TreatmentPotential Significance
Pro-C6 Significantly reducedSuggests reduced collagen synthesis.[2]
SP-D Significantly reducedSuggests reduced epithelial injury.[2]
CA-125 DecreasedA significant portion of the treatment effect on FVC was attributable to the change in CA-125.[17]
Blood Eosinophil Counts (BECs) Higher after 12 monthsPotential biomarker of response.[18][19]
Fractional Exhaled Nitric Oxide (FeNO) Higher after 12 monthsPotential biomarker of response.[18][19]

Pro-C6: N-terminal propeptide of type VI collagen. SP-D: Surfactant protein D. CA-125: Cancer antigen 125.

These findings suggest that certain biomarkers may reflect the on-target activity of nintedanib and could have potential as pharmacodynamic or even predictive biomarkers, although further validation is required.

Signaling Pathways and Experimental Workflows

This compound/Pirfenidone Signaling Pathway

The anti-fibrotic effects of this compound and pirfenidone are mediated through the downregulation of key pro-fibrotic signaling pathways.

Deupirfenidone_Signaling cluster_extracellular Extracellular cluster_cell Fibroblast TGFb TGF-β Receptor Receptors TGFb->Receptor TNFa TNF-α TNFa->Receptor IL6 IL-6 IL6->Receptor Signaling Intracellular Signaling Cascades (e.g., SMAD, NF-κB) Receptor->Signaling Proliferation Fibroblast Proliferation & Differentiation Signaling->Proliferation ECM Extracellular Matrix (Collagen) Deposition Signaling->ECM This compound This compound This compound->Signaling Inhibits

Figure 1: this compound's inhibitory effect on pro-fibrotic signaling pathways.

Experimental Workflow for Biomarker Validation

The validation of a predictive biomarker typically follows a multi-step process, from initial discovery to clinical utility.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Proteomics, Genomics) Analytical Analytical Validation (Assay Development & Optimization) Discovery->Analytical Clinical Clinical Validation (Retrospective/Prospective Studies) Analytical->Clinical Utility Clinical Utility Assessment (Impact on Patient Outcomes) Clinical->Utility

Figure 2: A simplified workflow for biomarker validation.

Experimental Protocols for Key Biomarker Assays

Accurate and reproducible measurement of biomarkers is fundamental to their validation. Below are summaries of common methodologies for the biomarkers discussed.

Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble Biomarkers (e.g., CCL18, MMP-7, SP-D, CA-125, Pro-C6, Pro-C3, CEMIP)

ELISA is a widely used plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Coating: A 96-well microplate is coated with a capture antibody specific to the biomarker of interest. The plate is then incubated to allow the antibody to adhere to the surface of the wells.

  • Blocking: Any unbound sites on the surface of the wells are blocked with a blocking buffer (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific binding of subsequent reagents.

  • Sample Incubation: Patient samples (e.g., serum, plasma) and standards of known biomarker concentration are added to the wells. The plate is incubated to allow the biomarker to bind to the capture antibody.

  • Washing: The plate is washed multiple times with a wash buffer to remove any unbound substances.

  • Detection Antibody: A detection antibody, which is also specific to the biomarker but binds to a different epitope, is added to the wells. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a biotin (B1667282) tag.

  • Enzyme/Substrate Reaction: If an enzyme-conjugated detection antibody is used, a substrate is added that is converted by the enzyme into a detectable signal (e.g., a color change). If a biotinylated detection antibody is used, an avidin-HRP conjugate is added, followed by the substrate.

  • Signal Measurement: The absorbance of the colorimetric signal is measured using a microplate reader. The concentration of the biomarker in the sample is determined by comparing its absorbance to the standard curve generated from the standards of known concentrations.[5][6][10][11][17][20][21][22][23][24][25][26][27][28][29]

Quantitative Polymerase Chain Reaction (qPCR) for Leukocyte Telomere Length

This method measures the relative length of telomeres in leukocytes from a patient's blood sample.

  • DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes.[13][30]

  • qPCR Reaction: Two separate qPCR reactions are performed for each DNA sample: one to amplify the telomere repeat sequence (T) and another to amplify a single-copy reference gene (S), such as 36B4. The reactions contain the DNA sample, primers specific for the telomere or reference gene, a fluorescent DNA-binding dye (e.g., SYBR Green), and DNA polymerase.

  • Amplification and Detection: The qPCR instrument cycles through multiple rounds of DNA denaturation, primer annealing, and extension, amplifying the target sequences. The fluorescent dye binds to the double-stranded DNA produced, and the instrument measures the increase in fluorescence in real-time.

  • Calculation of Relative Telomere Length: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for both the telomere (T) and single-copy gene (S) reactions. The relative telomere length is then calculated as the ratio of the telomere copy number to the single-copy gene copy number (T/S ratio).[13][30]

Comparison with Alternatives

Table 4: Comparison of this compound with Alternative IPF Therapies

FeatureThis compoundPirfenidoneNintedanibGRI-0621 (Investigational)
Mechanism of Action Anti-inflammatory and anti-fibrotic; inhibits TGF-β, TNF-α, IL-6.[1][2]Anti-inflammatory and anti-fibrotic; inhibits TGF-β, TNF-α, IL-6.Tyrosine kinase inhibitor (VEGFR, FGFR, PDGFR).[19]Inhibitor of invariant Natural Killer T (iNKT) cells.[13][20][21][22][31]
Administration OralOralOralOral
Reported Efficacy (vs. Placebo) 80.9% reduction in FVC decline (825 mg TID).[3][6]~44-54% reduction in FVC decline.[6][23]~50% reduction in FVC decline.Phase 2a data shows positive trends in biomarkers of collagen turnover.[13][22][31]
Predictive Biomarkers Not yet identified.None validated; CCL18 is prognostic.[8][9][10]Under investigation; changes in Pro-C6, SP-D, and CA-125 observed.[2][17]PRO-C3 and PRO-C6 are being evaluated as pharmacodynamic biomarkers.[13][22][31]

Future Directions and Conclusion

The development of this compound holds promise for the treatment of IPF, with early clinical data suggesting a potential for improved efficacy over existing therapies. However, a significant gap remains in the identification and validation of predictive biomarkers to guide its use.

For researchers and drug developers, the immediate future of biomarker research for this compound should focus on:

  • Prospective validation of pirfenidone-associated biomarkers: Given that this compound is a deuterated form of pirfenidone, biomarkers that have been extensively studied for the parent compound, such as CCL18, MMP-7, and CEMIP, are logical first candidates for investigation in this compound clinical trials.

  • Exploratory biomarker studies: Unbiased, hypothesis-generating studies using "omics" technologies (e.g., proteomics, transcriptomics, metabolomics) on samples from this compound clinical trials are needed to discover novel predictive biomarkers.

  • Head-to-head comparative biomarker studies: As new therapies like this compound advance, clinical trials that include direct comparisons with other anti-fibrotic agents and incorporate comprehensive biomarker analyses will be invaluable for understanding differential treatment effects and identifying patient subpopulations that may benefit most from a particular therapy.

References

Deupirfenidone's Impact on Fibrotic Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of deupirfenidone and its alternatives, pirfenidone (B1678446) and nintedanib (B1663095), focusing on their impact on the expression of key genes implicated in fibrosis. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and development purposes.

Introduction to Antifibrotic Therapies

Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, leads to scarring and loss of organ function. Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by this fibrotic process. Pirfenidone and nintedanib are two approved treatments that slow the progression of IPF. This compound (LYT-100), a deuterated form of pirfenidone, is a novel agent developed to improve upon the pharmacokinetic profile and tolerability of pirfenidone while retaining its antifibrotic activity.[1] This guide delves into the molecular impact of these three drugs on fibrotic gene expression.

Mechanism of Action

This compound: As a deuterated analog of pirfenidone, this compound is designed to have the same intrinsic anti-inflammatory and antifibrotic properties.[2] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can lead to a more stable molecule with altered metabolism, resulting in a differentiated pharmacokinetic profile.[3] Preclinical research indicates that this compound potently inhibits a range of pro-inflammatory and pro-fibrotic cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Transforming Growth Factor-beta (TGF-β).[2]

Pirfenidone: The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to have broad anti-fibrotic, anti-inflammatory, and antioxidant effects.[4] A key mechanism is the downregulation of the pro-fibrotic cytokine TGF-β, which in turn inhibits fibroblast proliferation and the production of ECM proteins like collagen.[4][5] Pirfenidone has been shown to reduce the production of various fibrogenic mediators and inflammatory cytokines.[4]

Nintedanib: Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). By inhibiting these signaling pathways, nintedanib interferes with fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key cellular events in the fibrotic process.

Comparative Analysis of Fibrotic Gene Expression

The antifibrotic effects of these drugs are underpinned by their ability to modulate the expression of genes central to the fibrotic cascade. Key among these are genes encoding for collagens (e.g., COL1A1, COL3A1), alpha-smooth muscle actin (ACTA2), and fibronectin (FN1).

While direct comparative preclinical studies detailing the effect of this compound on specific fibrotic gene expression are not yet widely published, its mechanism is expected to mirror that of pirfenidone. Clinical trial data for this compound has demonstrated a significant reduction in lung function decline as measured by Forced Vital Capacity (FVC), suggesting a potent antifibrotic effect.[6][7][8][9]

Pirfenidone and nintedanib have been more extensively studied at the molecular level. Both drugs have been shown to reduce the expression of key fibrotic genes, though through different mechanisms.

Data Presentation

The following tables summarize the quantitative effects of pirfenidone and nintedanib on the expression of key fibrotic genes from in vitro and ex vivo studies. Note: Data for this compound is not included due to the current lack of publicly available preclinical gene expression studies.

Table 1: Effect of Pirfenidone on Fibrotic Gene Expression in TGF-β1 Stimulated Cells

GeneCell TypeTreatment ConditionsObserved EffectCitation
COL1A1 (Collagen I)Human Lung FibroblastsTGF-β1 stimulationInhibition of overexpression[10]
COL1A1 (Collagen I)A549 (Human Alveolar Epithelial)TGF-β1 stimulationSignificant inhibition of mRNA and protein expression[11]
COL3A1 (Collagen III)Dupuytren's Disease FibroblastsTGF-β1 stimulationInhibition of induction[12]
FN1 (Fibronectin)A549 (Human Alveolar Epithelial)TGF-β1 stimulationInhibition of overexpression[11]
FN1 (Fibronectin)Dupuytren's Disease FibroblastsTGF-β1 stimulationInhibition of induction[12]
ACTA2 (α-SMA)Dupuytren's Disease FibroblastsTGF-β1 stimulationInhibition of mRNA and protein levels at 800 µg/ml[12]

Table 2: Effect of Nintedanib on Fibrotic Gene Expression in TGF-β1 Stimulated Cells

GeneCell TypeTreatment ConditionsObserved EffectCitation
COL1A1 (Collagen I)Human Cardiac FibroblastsTGF-β1 stimulationSignificant elevation, with subsequent modulation by nintedanib[13]
FN1 (Fibronectin)Not SpecifiedNot SpecifiedDownregulation of profibrotic gene expressionNot Specified
ACTA2 (α-SMA)Human Cardiac FibroblastsTGF-β1 stimulationIncreased expression[13]

Experimental Protocols

The following is a generalized experimental protocol for an in vitro fibrosis model, based on methodologies commonly cited in studies evaluating antifibrotic agents.

In Vitro Fibroblast to Myofibroblast Differentiation Assay

  • Cell Culture: Primary human lung fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Myofibroblast Differentiation: To induce differentiation, sub-confluent fibroblasts are serum-starved for 24 hours, followed by treatment with recombinant human TGF-β1 (typically 5-10 ng/mL) for 48-72 hours.

  • Drug Treatment: The antifibrotic agent (this compound, pirfenidone, or nintedanib) is added to the cell culture medium at various concentrations, typically concurrently with or shortly before TGF-β1 stimulation.

  • Gene Expression Analysis: Following the treatment period, total RNA is extracted from the cells. The expression levels of target fibrotic genes (COL1A1, ACTA2, FN1, etc.) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Protein Analysis: Cell lysates are collected for protein analysis by Western blotting to determine the protein levels of collagen I, α-SMA, and fibronectin.

Signaling Pathways

The antifibrotic effects of these drugs are mediated through their modulation of key signaling pathways involved in fibrosis.

Antifibrotic_Signaling_Pathways cluster_Deupirfenidone_Pirfenidone This compound & Pirfenidone cluster_Nintedanib Nintedanib TGF-beta TGF-beta TGF-beta_R TGF-β Receptor TGF-beta->TGF-beta_R SMAD2_3 p-SMAD2/3 TGF-beta_R->SMAD2_3 Fibrotic_Genes_DP Fibrotic Gene Expression (Collagen, α-SMA, etc.) SMAD2_3->Fibrotic_Genes_DP Deupirfenidone_Pirfenidone_Node This compound Pirfenidone Deupirfenidone_Pirfenidone_Node->TGF-beta Growth_Factors PDGF, FGF, VEGF RTKs PDGFR, FGFR, VEGFR Growth_Factors->RTKs Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) RTKs->Downstream_Signaling Fibroblast_Activity Fibroblast Proliferation, Migration, Differentiation Downstream_Signaling->Fibroblast_Activity Nintedanib_Node Nintedanib Nintedanib_Node->RTKs

Caption: Signaling pathways targeted by this compound/pirfenidone and nintedanib.

This compound and pirfenidone are thought to exert their effects primarily by inhibiting the TGF-β signaling pathway, a central regulator of fibrosis.[5] Nintedanib, on the other hand, targets multiple receptor tyrosine kinases, thereby inhibiting the signaling cascades that drive fibroblast activation.

Experimental Workflow

The general workflow for evaluating the impact of these antifibrotic drugs on fibrotic gene expression in an in vitro setting is depicted below.

Experimental_Workflow Cell_Culture 1. Culture Primary Human Lung Fibroblasts Serum_Starvation 2. Serum Starvation (24 hours) Cell_Culture->Serum_Starvation TGF_Stimulation 3. TGF-β1 Stimulation (5-10 ng/mL) Serum_Starvation->TGF_Stimulation Incubation 5. Incubation (48-72 hours) TGF_Stimulation->Incubation Drug_Treatment 4. Treatment with This compound, Pirfenidone, or Nintedanib Drug_Treatment->Incubation Analysis 6. Analysis of Gene & Protein Expression Incubation->Analysis RT_qPCR RT-qPCR (COL1A1, ACTA2, FN1) Analysis->RT_qPCR Western_Blot Western Blot (Collagen I, α-SMA, Fibronectin) Analysis->Western_Blot

Caption: General experimental workflow for in vitro analysis.

Conclusion

Pirfenidone and nintedanib have demonstrated efficacy in modulating fibrotic gene expression through distinct mechanisms of action. This compound, as a deuterated form of pirfenidone, is expected to share its core antifibrotic mechanism by targeting the TGF-β pathway. Clinical data for this compound are promising, suggesting a potent antifibrotic effect with an improved tolerability profile.[6][7][8][9][14] Further preclinical studies are warranted to provide a direct comparative analysis of this compound's impact on fibrotic gene expression at the molecular level against pirfenidone and nintedanib. Such data will be invaluable for the continued development and optimization of antifibrotic therapies.

References

Assessing the long-term safety profile of deupirfenidone versus pirfenidone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the long-term safety and tolerability of deupirfenidone and its parent compound, pirfenidone (B1678446), reveals a potentially improved profile for the deuterated molecule in the treatment of idiopathic pulmonary fibrosis (IPF). While both drugs demonstrate a manageable safety profile over extended periods, clinical trial data suggests this compound may offer a more favorable gastrointestinal tolerability, a common challenge with pirfenidone therapy.

This guide provides a detailed comparison of the long-term safety data for this compound and pirfenidone, drawing from key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these two antifibrotic agents.

Comparative Safety Profile

The long-term safety of pirfenidone is well-established through multiple Phase 3 clinical trials—ASCEND and CAPACITY—and their open-label extension study, RECAP.[1][2][3] this compound, a deuterated analogue of pirfenidone, was designed to improve upon the pharmacokinetic and safety profile of pirfenidone. The most robust comparative safety data comes from the Phase 2b ELEVATE IPF trial, which directly compared two doses of this compound against both placebo and pirfenidone.[4][5]

Key Adverse Events

Gastrointestinal and skin-related adverse events are the most frequently reported side effects for both medications.[4][6] However, the ELEVATE IPF trial indicated a noteworthy trend towards better gastrointestinal tolerability with this compound.

Table 1: Comparison of Key Treatment-Emergent Adverse Events (TEAEs) in the ELEVATE IPF Trial (26 Weeks)

Adverse EventThis compound 825 mg TID (%)Pirfenidone 801 mg TID (%)This compound 550 mg TID (%)Placebo (%)
Nausea20.327.016.97.7
Dyspepsia14.122.212.33.1
Diarrhea7.811.110.89.2
Abdominal Pain14.17.96.24.6
Vomiting1.63.2Not ReportedNot Reported
Constipation4.76.3Not ReportedNot Reported
Photosensitivity Reaction7.87.96.20
Decreased Appetite20.314.318.57.7
Fatigue9.411.17.71.5
Dizziness12.57.99.23.1
Headache3.112.77.74.6

Data sourced from the ELEVATE IPF Phase 2b trial.[4][5]

Long-term data for pirfenidone from a pooled analysis of four clinical trials, including the RECAP extension study, provides insight into the safety profile over a median exposure of 25.9 months.[1][2]

Table 2: Long-Term Safety of Pirfenidone (Pooled Analysis from ASCEND, CAPACITY, and RECAP trials)

Adverse Event CategoryRate per 100 Patient-Exposure Years (PEY)
Any Treatment-Emergent Adverse Event (TEAE)701.9
Serious TEAE53.5
TEAE leading to discontinuation17.9

Data from the RECAP open-label extension study.[7]

The most common reasons for treatment discontinuation due to adverse events in the long-term pirfenidone studies were related to the progression of IPF itself, followed by gastrointestinal issues and rash.[7][8] In the ELEVATE IPF trial, discontinuations due to adverse events were 14.4% for pirfenidone and were also observed in the this compound arms.[9]

Experimental Protocols

The safety and efficacy data presented are derived from rigorously designed clinical trials. Below are summaries of the key methodologies for the pivotal trials discussed.

ELEVATE IPF (Phase 2b)
  • Objective: To evaluate the safety, tolerability, and efficacy of two doses of this compound (LYT-100) compared to placebo and pirfenidone in patients with IPF.[5]

  • Design: A multicenter, randomized, double-blind, active- and placebo-controlled trial.[5]

  • Participants: 257 patients with a diagnosis of IPF.[4]

  • Intervention: Participants were randomized to receive one of four treatments three times daily (TID) for 26 weeks: this compound 825 mg, this compound 550 mg, pirfenidone 801 mg, or placebo.[10] An open-label extension study is ongoing.[11][12]

  • Safety Assessment: Monitoring and recording of all adverse events, serious adverse events, and adverse events leading to discontinuation. Laboratory parameters, vital signs, and electrocardiograms were also monitored throughout the study.

ASCEND and CAPACITY (Phase 3) and RECAP (Open-Label Extension) - Pirfenidone
  • Objective: To evaluate the efficacy and safety of pirfenidone in patients with IPF.[13][14]

  • Design: ASCEND and CAPACITY were multinational, randomized, double-blind, placebo-controlled trials.[13][14] RECAP was an open-label extension study for patients who completed the Phase 3 trials.[7]

  • Participants: Patients with a diagnosis of IPF, with specific inclusion criteria related to lung function (e.g., %FVC ≥50% and ≤90%).[13]

  • Intervention: Patients received oral pirfenidone at a total daily dose of 2403 mg, administered as three divided doses, or a matching placebo.[13] In RECAP, all patients received pirfenidone.[7]

  • Safety Assessment: Comprehensive monitoring of adverse events, with a focus on gastrointestinal and skin-related events, as well as liver function tests.[6][15]

Mechanism of Action and Signaling Pathways

Both this compound and pirfenidone exert their antifibrotic and anti-inflammatory effects through the modulation of key signaling pathways, primarily by inhibiting pro-fibrotic cytokines like transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[16] Pirfenidone has been shown to interfere with the TGF-β signaling cascade by inhibiting the phosphorylation of Smad2/3 and also by affecting the non-canonical PI3K/AKT pathway.[17][18]

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization (26 Weeks) cluster_followup Follow-up & OLE s1 IPF Diagnosis s2 Inclusion/Exclusion Criteria Met s1->s2 rand Randomization s2->rand t1 This compound (High Dose) rand->t1 t2 This compound (Low Dose) rand->t2 t3 Pirfenidone rand->t3 t4 Placebo rand->t4 f1 Safety & Efficacy Assessment t1->f1 t2->f1 t3->f1 t4->f1 ole Open-Label Extension (this compound) f1->ole signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tgfbr TGF-β Receptor smad p-Smad2/3 tgfbr->smad pi3k PI3K/AKT tgfbr->pi3k transcription Gene Transcription smad->transcription pi3k->transcription fibrosis Fibroblast Proliferation & Collagen Production transcription->fibrosis tgfb TGF-β tgfb->tgfbr drug Pirfenidone / this compound drug->tgfbr Inhibits drug->smad Inhibits drug->pi3k Inhibits

References

A Comparative Analysis of Deupirfenidone and Standard-of-Care Treatments for Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of deupirfenidone (LYT-100), an investigational drug, with the current standard-of-care treatments for Idiopathic Pulmonary Fibrosis (IPF), pirfenidone (B1678446) and nintedanib (B1663095). The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by clinical trial data and detailed methodologies.

IPF is a progressive and fatal lung disease characterized by the scarring of lung tissue, leading to a steady decline in lung function.[1][2] The current standard-of-care treatments, pirfenidone and nintedanib, have demonstrated efficacy in slowing the progression of the disease but are associated with tolerability challenges that can limit their use.[2][3] this compound, a deuterated form of pirfenidone, has been developed to retain the anti-fibrotic and anti-inflammatory activity of pirfenidone while offering an improved pharmacokinetic profile for better tolerability.[1][4]

Mechanism of Action

The therapeutic approaches for IPF involve targeting the underlying fibrotic and inflammatory processes. This compound shares its core mechanism with pirfenidone, while nintedanib utilizes a different pathway.

This compound and Pirfenidone: The precise mechanism of pirfenidone is not fully understood, but it is known to have both anti-fibrotic and anti-inflammatory properties.[5] It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[5][6][7] By inhibiting these key mediators, pirfenidone can reduce fibroblast proliferation and the deposition of extracellular matrix, which are central to the fibrotic process.[8] this compound, as a deuterated analog, is designed to have the same intrinsic pharmacology.

G cluster_0 Pro-Fibrotic Stimuli cluster_1 Cytokine Production cluster_2 Cellular Response cluster_3 Disease State Stimuli Unknown Stimuli TGFb TGF-β Stimuli->TGFb TNFa TNF-α Stimuli->TNFa Fibroblast Fibroblast Proliferation TGFb->Fibroblast TNFa->Fibroblast ECM Extracellular Matrix (Collagen) Deposition Fibroblast->ECM Fibrosis Pulmonary Fibrosis ECM->Fibrosis This compound This compound (Pirfenidone) This compound->TGFb This compound->TNFa

This compound/Pirfenidone inhibits pro-fibrotic cytokines.

Nintedanib: Nintedanib is a multi-targeted tyrosine kinase inhibitor.[9] It works by blocking the intracellular ATP-binding pocket of several receptors, including Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), Fibroblast Growth Factor Receptors (FGFR 1-3), and Vascular Endothelial Growth Factor Receptors (VEGFR 1-3).[9][10] Inhibition of these signaling pathways ultimately leads to a reduction in the proliferation, migration, and differentiation of fibroblasts, the key effector cells in fibrosis.[11][12]

G cluster_0 Growth Factors cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling cluster_3 Cellular Response PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Signaling Signaling Cascades (e.g., Akt, ERK) PDGFR->Signaling FGFR->Signaling VEGFR->Signaling Proliferation Fibroblast Proliferation & Migration Signaling->Proliferation Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR Nintedanib->VEGFR

Nintedanib inhibits multiple tyrosine kinase receptors.

Clinical Performance Benchmark

The primary measure of efficacy in IPF clinical trials is the rate of decline in Forced Vital Capacity (FVC), which measures the total amount of air a person can forcibly exhale after taking the deepest possible breath.[1] A slower decline in FVC indicates a slowing of disease progression.

Experimental Protocol: The ELEVATE IPF Trial

The most significant data for this compound comes from the Phase IIb ELEVATE IPF trial (NCT05321420).[13][14]

  • Study Design: A global, randomized, double-blind, placebo- and active-controlled trial.[2][3]

  • Participants: 257 individuals with IPF.[1][2]

  • Treatment Arms: Participants were randomized to one of four arms for a 26-week period:[2]

    • This compound 550 mg, three times a day (TID)

    • This compound 825 mg, TID

    • Pirfenidone 801 mg, TID (standard-of-care dose)

    • Placebo, TID

  • Primary Endpoint: The rate of decline in FVC (mL) over 26 weeks compared to placebo.[14]

  • Key Secondary Endpoint: Change in forced vital capacity percent predicted (FVCpp).[1]

G cluster_0 26-Week Treatment Period PatientPool 257 IPF Patients Randomization Randomization PatientPool->Randomization Arm1 This compound 550 mg TID Randomization->Arm1 Arm2 This compound 825 mg TID Randomization->Arm2 Arm3 Pirfenidone 801 mg TID Randomization->Arm3 Arm4 Placebo TID Randomization->Arm4 Endpoint Primary Endpoint: Rate of FVC Decline Arm1->Endpoint Arm2->Endpoint Arm3->Endpoint Arm4->Endpoint

Workflow of the Phase IIb ELEVATE IPF Trial.
Efficacy Data

The ELEVATE IPF trial demonstrated that this compound significantly slowed the decline in lung function compared to placebo and showed a greater effect than pirfenidone.[1]

Treatment GroupMean FVC Decline over 26 Weeks (mL)Treatment Effect vs. Placebo
This compound 825 mg TID -21.5 mL80.9% reduction in decline
Pirfenidone 801 mg TID -51.6 mL54.1% reduction in decline
Placebo -112.5 mL (projected)N/A

Data sourced from the ELEVATE IPF trial results.[1]

The trial met its primary endpoint, with the higher dose of this compound (825 mg) showing a statistically significant and clinically meaningful reduction in FVC decline.[3] The effect size for this compound was approximately 50% greater than that observed for pirfenidone in the same trial.[14]

Safety and Tolerability

A key objective for this compound's development was to improve upon the tolerability profile of pirfenidone, which often causes gastrointestinal side effects that can limit adherence.[2][13]

Adverse Event ProfileThis compoundPirfenidoneNintedanib
Primary Side Effects Gastrointestinal (nausea, diarrhea)Gastrointestinal, Photosensitivity, Skin RashGastrointestinal (especially diarrhea), Abnormal Liver Function Tests
Tolerability Comparison Generally well-tolerated. Lower rates of GI issues reported compared to pirfenidone in the ELEVATE trial.[1]GI side effects are common and can lead to dose reduction or discontinuation.[15]Diarrhea is the most common adverse event and can be a significant challenge for patients.[16]

Based on Phase I data, this compound was associated with a 50% reduction in gastrointestinal side effects compared to pirfenidone.[1] The ELEVATE trial results were consistent with these earlier findings, showing this compound was generally well-tolerated.[1] A meta-analysis comparing pirfenidone and nintedanib found that diarrhea was significantly more common with nintedanib, while photosensitivity and skin rash were more common with pirfenidone.[16]

Conclusion

Clinical data from the Phase IIb ELEVATE IPF trial suggests that this compound has the potential to be a highly effective treatment for IPF. It demonstrated a superior ability to slow the decline of lung function compared to both placebo and the standard-of-care treatment, pirfenidone.[1][14] Furthermore, this compound appears to offer an improved tolerability profile, particularly concerning gastrointestinal side effects, which could lead to better patient adherence.[1]

If these promising results are confirmed in upcoming Phase 3 trials, this compound could emerge as a new standard of care for patients with idiopathic pulmonary fibrosis, offering a combination of enhanced efficacy and better tolerability.[13]

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal Procedures for Deupirfenidone

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of investigational drugs like Deupirfenidone is a critical final step in the research and development lifecycle. Adherence to proper disposal protocols is essential for personnel safety, environmental protection, and regulatory compliance.

As an investigational drug, specific disposal guidelines for this compound may not be publicly available. However, by following established principles for the disposal of pharmaceutical waste and investigational new drugs, researchers and drug development professionals can ensure responsible management. This guide provides a procedural framework based on general safety data sheets (SDS) for similar compounds and regulatory guidelines for pharmaceutical waste.

Core Principles of Investigational Drug Disposal

The disposal of any investigational drug, including this compound, should always be conducted in consultation with a licensed waste disposal company and in accordance with national and regional regulations.[1] Key precautions include avoiding inhalation, contact with skin and eyes, and preventing the substance from entering drains or water courses.[2]

Step-by-Step Disposal Protocol for this compound

For researchers and laboratory personnel, a systematic approach to the disposal of this compound is crucial. The following steps outline a general procedure that should be adapted to specific institutional and regulatory requirements.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1] In case of dust or aerosol formation, a suitable respirator should be used.[2]

  • Containment: In the event of a spill, the material should be mixed with an inert absorbent material like sand or diatomite, swept up, and placed in a tightly closed container for disposal.[1]

  • Segregation of Waste: Unused, expired, or returned this compound should be segregated from general laboratory waste. It is crucial to clearly label all containers with the contents and hazard symbols.

  • Consult a Licensed Waste Management Company: The disposal of this compound must be handled by a licensed and qualified hazardous waste management company.[3] They can provide specific guidance on packaging, labeling, and transportation in compliance with regulations.

  • Documentation: Maintain meticulous records of the disposal process. This includes the quantity of this compound disposed of, the date of disposal, and the name of the waste management company. For clinical trials, this documentation is a critical component of drug accountability.[4][5]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key considerations and recommended actions for the disposal process.

ConsiderationRecommended ActionRegulatory Framework
Personnel Safety Use appropriate Personal Protective Equipment (PPE)Occupational Safety and Health Administration (OSHA) or equivalent
Environmental Protection Prevent entry into drains, water courses, or soil[2]Environmental Protection Agency (EPA) or equivalent[6]
Regulatory Compliance Dispose of as special waste through a licensed company[1]Resource Conservation and Recovery Act (RCRA) or equivalent[6][7]
Spill Management Absorb with inert material and place in a sealed container[1]Institutional and local safety protocols
Documentation Maintain a detailed record of disposal activitiesGood Clinical Practice (GCP) and institutional requirements[4]

Experimental Workflow for Investigational Drug Disposal

The following diagram illustrates a typical workflow for the disposal of an investigational drug like this compound within a research or clinical trial setting.

G cluster_prep Preparation Phase cluster_contain Containment & Segregation cluster_disposal Disposal & Documentation start Unused/Expired/ Returned this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal segregate Segregate from General Waste ppe->segregate label_waste Label Container Clearly (Contents, Hazards) segregate->label_waste contact_vendor Contact Licensed Waste Disposal Vendor label_waste->contact_vendor package Package Waste According to Vendor Instructions contact_vendor->package transport Arrange for Waste Pickup and Transport package->transport document Document Disposal (Quantity, Date, Vendor) transport->document end Disposal Complete document->end

Caption: Workflow for the proper disposal of investigational drugs.

Regulatory Landscape

The disposal of pharmaceutical waste, including investigational drugs, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] Healthcare facilities and researchers must comply with these regulations to avoid significant penalties and environmental harm.[8] Recent updates to regulations, such as the FDA's Drug Supply Chain Security Act (DSCSA), have also introduced stricter requirements for the handling and disposal of prescription drugs.[9]

It is imperative for all personnel involved in the handling and disposal of this compound to be trained on these regulations and institutional protocols.[8] By adhering to these guidelines, the scientific community can ensure that the pursuit of new therapies does not come at the cost of safety or environmental integrity.

References

Personal protective equipment for handling Deupirfenidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Deupirfenidone. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and protocols for disposal to ensure a secure laboratory environment.

This compound, also known as LYT-100, is a deuterated form of pirfenidone.[1][2] While a specific Safety Data Sheet (SDS) for this compound may classify it as not a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols to minimize exposure.[3] An SDS for the related compound Pirfenidone indicates it is harmful if swallowed.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices for handling chemical compounds.[3]

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields to provide comprehensive protection against splashes and airborne particles.[3]
Hand Protection Protective GlovesChemically resistant nitrile gloves are recommended.
Body Protection Impervious ClothingA lab coat or other protective clothing should be worn to prevent skin contact.[3]
Respiratory Protection Suitable RespiratorA NIOSH-approved respirator should be used when handling the powder outside of a ventilated enclosure.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Unpacking:

  • Upon receipt, inspect the packaging for any signs of damage.

  • Unpack the compound in a designated area, preferably within a chemical fume hood or other ventilated enclosure.

  • Ensure that a spill kit is readily accessible.

2. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials.

3. Weighing and Aliquoting:

  • All handling of powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.

  • Use appropriate tools for weighing and transferring the compound.

  • Ensure all contaminated tools are cleaned or disposed of properly after use.

4. Solution Preparation:

  • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

  • Prepare solutions in a well-ventilated area, such as a chemical fume hood.

5. General Laboratory Use:

  • Always wear the recommended PPE when handling this compound in any form.

  • Avoid eating, drinking, or smoking in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate all this compound waste, including unused compounds, contaminated lab supplies (e.g., pipette tips, gloves), and empty containers.

2. Solid Waste Disposal:

  • Collect solid waste in a designated, labeled, and sealed container.

  • This includes any contaminated PPE and cleaning materials from spills.

3. Liquid Waste Disposal:

  • Collect liquid waste containing this compound in a separate, labeled, and sealed waste container.

  • Do not pour this compound solutions down the drain.[3]

4. Final Disposal:

  • Dispose of all this compound waste through an approved hazardous waste disposal service, following all local, state, and federal regulations.

Emergency Procedures: Spill Response

In the event of a this compound spill, a clear and immediate response is necessary to contain the material and protect laboratory personnel.

This compound Spill Response Workflow

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。